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Core Science & Biosynthesis

Foundational

Fenthoxon (S-Methyl-d3): Structural Dynamics, Physicochemical Properties, and Analytical Applications in Toxicokinetics

Executive Summary Fenthoxon is the highly toxic, active oxon metabolite of the organophosphorus pesticide fenthion. In environmental toxicology and pharmacological monitoring, the precise quantification of fenthoxon in c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenthoxon is the highly toxic, active oxon metabolite of the organophosphorus pesticide fenthion. In environmental toxicology and pharmacological monitoring, the precise quantification of fenthoxon in complex biological matrices is critical for assessing cholinergic toxicity. Fenthoxon (S-Methyl-d3) serves as a Stable Isotope-Labeled Internal Standard (SIL-IS). By incorporating three deuterium atoms on the chemically stable methylthio group, this isotopologue provides an exact structural and chemical match to endogenous fenthoxon, enabling self-validating, high-precision quantification via Stable Isotope Dilution Assays (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This whitepaper details the physicochemical properties, toxicokinetic pathways, and field-proven analytical methodologies associated with Fenthoxon (S-Methyl-d3).

Chemical Identity and Structural Nuances

Fenthoxon (Dimethyl 4-(methylthio)-m-tolyl phosphate) is formed in vivo when the pro-insecticide fenthion undergoes oxidative desulfuration[1].

In Fenthoxon (S-Methyl-d3) , the hydrogen atoms of the methyl group attached to the sulfur atom are replaced with deuterium ( −S-CD3​ )[2].

  • Causality of Isotopic Placement: The selection of the S-methyl group for deuteration is highly deliberate. Unlike acidic protons (e.g., those on hydroxyl or amine groups) which are prone to rapid hydrogen/deuterium (H/D) exchange in aqueous biological matrices, the carbon-sulfur-carbon (C-S-C) linkage is chemically inert under standard extraction and chromatographic conditions. This prevents isotopic scrambling, ensuring that the mass shift of +3 Da remains absolute throughout the analytical workflow, thereby preserving the integrity of the mass spectrometric quantification[3].

Physicochemical Properties

The following table summarizes the quantitative data and physicochemical properties of unlabeled fenthoxon compared to its S-Methyl-d3 variant, illustrating their near-identical physical behaviors which are essential for co-elution in chromatography[1][3].

PropertyFenthoxon (Unlabeled)Fenthoxon (S-Methyl-d3)
CAS Number 6552-12-1N/A (Isotopologue)
Molecular Formula C10​H15​O4​PS C10​H12​D3​O4​PS
Molecular Weight 262.26 g/mol 265.28 g/mol
Monoisotopic Mass 262.0428 Da265.0617 Da
XLogP3 (Lipophilicity) 2.4~2.4
Topological Polar Surface Area 70.1 Ų70.1 Ų
Physical State Viscous Liquid / OilViscous Liquid / Oil
Storage Temperature -20 °C-20 °C
ESI+ Precursor Ion [M+H]+ m/z 263.05m/z 266.07

Toxicokinetics and Mechanism of Action

Fenthion itself possesses weak anticholinesterase activity. Its toxicity is primarily mediated through its bioactivation by hepatic Cytochrome P450 (CYP450) enzymes, which replace the sulfur atom on the phosphorus center with oxygen, yielding fenthoxon[4].

The resulting phosphate ester (fenthoxon) is highly electrophilic. It attacks the nucleophilic serine hydroxyl group within the active site of Acetylcholinesterase (AChE), leading to stable phosphorylation of the enzyme. This irreversible inhibition prevents the breakdown of the neurotransmitter acetylcholine, resulting in severe cholinergic toxicity[4].

G Fenthion Fenthion (Pro-insecticide) CYP Cytochrome P450 (Oxidative Desulfuration) Fenthion->CYP Fenthoxon Fenthoxon (Active Oxon Metabolite) CYP->Fenthoxon AChE Acetylcholinesterase (AChE) (Active Enzyme) Fenthoxon->AChE Binds to Serine Residue Inhibition Phosphorylated AChE (Inactive Enzyme) AChE->Inhibition Toxicity Cholinergic Toxicity (Accumulation of Acetylcholine) Inhibition->Toxicity

Caption: Fenthion bioactivation to Fenthoxon and subsequent AChE inhibition pathway.

Analytical Application: Self-Validating LC-MS/MS Protocol

To accurately measure fenthoxon in complex matrices (e.g., fish tissue, plasma, or environmental water), researchers utilize Solid-Phase Microextraction (SPME) coupled with LC-MS/MS[5][6].

The Principle of Self-Validation

By spiking the sample with Fenthoxon (S-Methyl-d3) at the very beginning of the protocol, the assay becomes a self-validating system . Because the d3-variant shares the exact physicochemical properties (XLogP3, TPSA) as the endogenous fenthoxon, it experiences identical extraction efficiencies, matrix effects, and ionization suppression/enhancement in the mass spectrometer source. Any loss of the analyte during sample prep is mirrored by an equal loss of the internal standard, keeping the ratio of their MS signals perfectly constant.

Step-by-Step Methodology: Tissue Extraction and Quantification
  • Standard Preparation:

    • Reconstitute Fenthoxon (S-Methyl-d3) in LC-MS grade acetonitrile to a primary stock concentration of 1.0 mg/mL. Store strictly at -20 °C to prevent hydrolytic degradation[3].

    • Causality: Acetonitrile acts as an aprotic solvent, preventing nucleophilic attack on the phosphate ester that could occur in protic solvents like water or methanol over time.

  • Matrix Spiking:

    • Homogenize 1.0 g of biological tissue (e.g., fish dorsal-epaxial muscle)[5].

    • Spike the homogenate with 10 µL of a 100 ng/mL working solution of Fenthoxon (S-Methyl-d3). Vortex for 2 minutes and allow a 15-minute equilibration period.

    • Causality: The equilibration step is critical to allow the SIL-IS to bind to tissue proteins and lipids in the exact manner as the endogenous incurred fenthoxon, ensuring true isotopic dilution.

  • Solid-Phase Microextraction (SPME):

    • Insert a 165 µm Polydimethylsiloxane (PDMS) coated SPME fiber into the sample matrix for 30 minutes at room temperature[6].

    • Causality: PDMS is highly selective for lipophilic compounds (XLogP3 ~2.4), effectively isolating fenthoxon while leaving behind polar matrix interferences (salts, proteins) that cause MS ion suppression.

  • Desorption and LC Separation:

    • Transfer the fiber directly to a desorption chamber containing 200 µL of methanol for 10 minutes.

    • Inject 10 µL of the desorbed solution onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.

    • Causality: The 0.1% Formic Acid acts as a proton donor, facilitating the formation of the [M+H]+ precursor ions required for positive electrospray ionization (ESI+).

  • MS/MS Detection (MRM Mode):

    • Monitor the Multiple Reaction Monitoring (MRM) transitions:

      • Unlabeled Fenthoxon: m/z 263.05 Fragment ions (e.g., m/z 109)[1].

      • Fenthoxon (S-Methyl-d3): m/z 266.07 Fragment ions.

    • Quantify absolute concentrations by plotting the peak area ratio (Unlabeled/Labeled) against a calibration curve.

Workflow Sample Biological Sample (e.g., Fish Tissue) Spike Spike Internal Standard Fenthoxon (S-Methyl-d3) Sample->Spike Extract Extraction (SPME) Isolates Analytes Spike->Extract LC Liquid Chromatography (LC) Co-elution of Isotopologues Extract->LC MS Tandem MS (MS/MS) MRM Detection (m/z 263 & 266) LC->MS Quant Stable Isotope Dilution Absolute Quantification MS->Quant

Caption: LC-MS/MS analytical workflow utilizing Fenthoxon (S-Methyl-d3) as an internal standard.

References

  • National Center for Biotechnology Information (PubChem). "Fenthion oxon - Chemical and Physical Properties." PubChem Database.[Link]

  • AS-1 / Toronto Research Chemicals (TRC). "Fenthoxon (S-Methyl-d3) Product Specifications." AXEL.[Link]

  • Schlenk, D., et al. "Mechanisms of fenthion activation in rainbow trout (Oncorhynchus mykiss) acclimated to hypersaline environments." ResearchGate.[Link]

  • MDPI. "Recent Advances in In Vivo SPME Sampling." Molecules.[Link]

  • American Chemical Society (ACS). "In Vivo Tracing Uptake and Elimination of Organic Pesticides in Fish Muscle." Environmental Science & Technology.[Link]

Sources

Exploratory

Toxicological Profiling and Cholinesterase Inhibition Dynamics of Fenthoxon

Analytical Methodologies Utilizing S-Methyl-d3 Isotopic Standards Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Fenthion is...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Methodologies Utilizing S-Methyl-d3 Isotopic Standards

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Fenthion is a broad-spectrum organophosphate insecticide that exhibits moderate baseline toxicity. However, its true toxicological threat lies in its in vivo bioactivation to fenthoxon , a highly potent oxon metabolite responsible for severe acetylcholinesterase (AChE) inhibition[1]. Accurately quantifying fenthoxon in biological and environmental matrices is critical for toxicological assessments, yet it is frequently complicated by matrix-induced ion suppression during mass spectrometry. This whitepaper details the mechanistic toxicology of fenthoxon and provides self-validating analytical protocols utilizing the stable isotope-labeled internal standard, Fenthoxon (S-Methyl-d3) , to ensure absolute quantitative integrity.

Mechanistic Toxicology: Bioactivation and AChE Inhibition

Fenthion is a phosphorothioate (P=S) pro-toxicant. Upon systemic absorption, it undergoes rapid oxidative desulfuration mediated primarily by Cytochrome P450 (CYP450) and Flavin-containing Monooxygenases (FMO) in the hepatic and branchial tissues[2]. This enzymatic oxidation replaces the sulfur atom with a more electronegative oxygen atom, yielding fenthoxon (P=O) .

The Mechanism of Toxicity: The substitution of sulfur with oxygen significantly increases the electrophilicity of the central phosphorus atom. This structural shift facilitates a rapid nucleophilic attack by the serine hydroxyl group located within the catalytic triad of the acetylcholinesterase (AChE) active site[1]. The resulting covalent phosphorylation irreversibly inhibits the enzyme, preventing the hydrolysis of the neurotransmitter acetylcholine. The subsequent accumulation of acetylcholine in the synaptic cleft leads to continuous overstimulation of muscarinic and nicotinic receptors, culminating in severe neurotoxic syndromes (e.g., tremors, broncoconstriction, and respiratory depression)[1].

G Fenthion Fenthion (Pro-toxicant) CYP450 CYP450 / FMO Oxidation Fenthion->CYP450 Fenthoxon Fenthoxon (Active Metabolite) CYP450->Fenthoxon Inhibition Serine Active Site Phosphorylation Fenthoxon->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition ACh_Accum Acetylcholine Accumulation Inhibition->ACh_Accum Neurotox Neurotoxic Syndrome ACh_Accum->Neurotox

Fig 1: Bioactivation of fenthion to fenthoxon and subsequent acetylcholinesterase inhibition pathway.

The Analytical Imperative: Fenthoxon (S-Methyl-d3)

Quantifying trace levels of fenthoxon in complex matrices (such as plasma, tissue homogenates, or agricultural runoff) is analytically challenging. Co-extracted matrix components often compete with the target analyte for charge in the electrospray ionization (ESI) source of a mass spectrometer, leading to unpredictable signal suppression or enhancement[3].

To establish a self-validating quantitative system, the introduction of a stable isotope-labeled internal standard (SIL-IS) is mandatory. Fenthoxon (S-Methyl-d3) serves this exact purpose. By substituting three hydrogen atoms with deuterium on the S-methyl group, the compound achieves a +3 Da mass shift (Molecular Weight: 265.28 g/mol ) compared to the native fenthoxon (Molecular Weight: 262.28 g/mol )[4].

Causality of IS Selection: Because the physicochemical properties of the deuterated isotopologue are virtually identical to the native analyte, it co-elutes chromatographically and experiences the exact same localized matrix effects in the ESI source. By calculating the ratio of the native analyte peak area to the S-Methyl-d3 peak area, analytical variations are mathematically nullified, ensuring high-fidelity quantification.

Experimental Protocols
Protocol 1: Matrix-Compensated UHPLC-MS/MS Quantification

This protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction approach coupled with tandem mass spectrometry[3].

  • Standard Preparation: Store Fenthoxon (S-Methyl-d3) at -20°C. Causality: Prior to opening, centrifuge the vial to ensure the highly purified lyophilized powder is consolidated at the bottom, preventing physical loss of the 1 mg standard upon cap removal[4]. Reconstitute in LC-MS grade acetonitrile to a 1 mg/mL stock.

  • Sample Spiking: Aliquot 1.0 g of homogenized tissue or 1.0 mL of plasma into a centrifuge tube. Spike with 10 µL of a 100 ng/mL S-Methyl-d3 working solution. Causality: Early introduction of the internal standard accounts for any physical analyte loss during all subsequent extraction and cleanup steps.

  • QuEChERS Extraction: Add 10 mL of acetonitrile and vortex vigorously for 1 minute. Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Causality: MgSO₄ induces an exothermic reaction to aggressively drive out water, while NaCl promotes a salting-out effect, forcing the polar fenthoxon into the organic acetonitrile layer. Centrifuge at 4000 rpm for 5 min.

  • dSPE Cleanup: Transfer 1 mL of the organic supernatant to a microcentrifuge tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). Vortex and centrifuge. Causality: PSA acts as a weak anion exchanger, stripping out organic acids and polar pigments that cause baseline noise and column degradation.

  • UHPLC-MS/MS Acquisition: Inject 5 µL onto a C18 column (2.1 x 100 mm, 1.8 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Operate the MS in positive ESI multiple reaction monitoring (MRM) mode, tracking the specific transitions outlined in Table 2[5].

Workflow Sample Sample Collection Spike Spike IS: S-Methyl-d3 Sample->Spike Extract QuEChERS Extraction Spike->Extract LCMS UHPLC-MS/MS Analysis Extract->LCMS Quant Accurate Quantification LCMS->Quant

Fig 2: Analytical workflow utilizing Fenthoxon (S-Methyl-d3) for matrix-compensated quantification.

Protocol 2: Kinetic Evaluation of AChE Inhibition (Modified Ellman’s Assay)

This self-validating in vitro assay measures the real-time inhibitory potency (IC₅₀) of fenthoxon.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 0.01 M 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and 0.075 M acetylthiocholine iodide (ATCI) in deionized water.

  • Enzyme-Inhibitor Incubation: In a 96-well microplate, combine 10 µL of purified human AChE (0.5 U/mL) with 10 µL of varying concentrations of fenthoxon (1 nM to 100 µM). Incubate at 37°C for 15 minutes. Causality: Phosphorylation of the AChE active site is a time-dependent covalent modification; pre-incubation ensures steady-state inhibition is reached prior to substrate introduction.

  • Substrate Addition: Add 150 µL of phosphate buffer, 10 µL of DTNB, and 10 µL of ATCI to each well. Causality: Active AChE hydrolyzes ATCI to thiocholine. Thiocholine immediately reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing strongly at 412 nm.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity (V₀) of the reaction and determine the IC₅₀ using non-linear regression analysis against a vehicle-control blank.

Quantitative Data Summaries

Table 1: Comparative Toxicity and Molecular Properties

Compound Empirical Formula Molecular Weight ( g/mol ) LD₅₀ (Rat, Oral) Primary Toxicological Role
Fenthion C₁₀H₁₅O₃PS₂ 278.33 ~180 - 298 mg/kg Pro-toxicant (Parent Insecticide)
Fenthoxon C₁₀H₁₅O₄PS 262.28 ~30 - 50 mg/kg Active Anticholinesterase Metabolite

| Fenthoxon (S-Methyl-d3) | C₁₀H₁₂D₃O₄PS | 265.28 | N/A (Analytical IS) | Mass Spectrometry Internal Standard |

(Data synthesized from toxicological profiling and standard specifications[6],[3],[4])

Table 2: UHPLC-MS/MS MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Fenthoxon (Native) 263.0 230.9 15 Target Quantification

| Fenthoxon (S-Methyl-d3) | 266.0 | 233.9 | 15 | Matrix Compensation |

(Data synthesized from in vivo tracing methodologies[5])

References
  • Title : Fenthion | Australian Drinking Water Guidelines Source : National Health and Medical Research Council (NHMRC) URL : [Link]

  • Title : Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : 85-5599-10 Fenthoxon (S-Methyl-d3) 1mg 450015 Source : AS-1 / AXEL URL : [Link]

  • Title : Mechanisms of fenthion activation in rainbow trout acclimated to hypersaline environments Source : ResearchGate URL : [Link]

  • Title : In Vivo Tracing Uptake and Elimination of Organic Pesticides in Fish Muscle Source : American Chemical Society (ACS) Publications URL :[Link]

Sources

Foundational

Fenthoxon (S-Methyl-d3) as a Stable Isotope-Labeled Internal Standard: Physicochemical Properties and LC-MS/MS Methodologies

Target Audience: Analytical Chemists, Toxicologists, and Drug/Agrochemical Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & The Mechanistic Imperative Fenthion is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug/Agrochemical Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & The Mechanistic Imperative

Fenthion is a broad-spectrum organophosphate insecticide utilized globally in agriculture. Within biological and environmental systems, fenthion undergoes rapid cytochrome P450-mediated oxidative desulfuration, converting its P=S bond to a P=O bond to form fenthoxon [1]. Fenthoxon is a highly potent acetylcholinesterase (AChE) inhibitor, exhibiting significantly higher acute toxicity than its parent compound.

Accurate quantification of fenthoxon in complex matrices (e.g., agricultural produce, environmental water, and biological fluids) is a critical regulatory requirement. However, fenthoxon presents severe analytical challenges: it is thermally labile, susceptible to base-catalyzed hydrolysis, and highly prone to matrix-induced ion suppression during Electrospray Ionization (ESI)[2].

To overcome these barriers, Fenthoxon (S-Methyl-d3) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS) [3]. By acting as a self-validating normalizing agent, this specific isotopologue mathematically cancels out matrix effects and extraction losses, ensuring uncompromising quantitative accuracy in Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) workflows.

Metabolism Fenthion Fenthion (Parent Insecticide) Fenthoxon Fenthoxon (Toxic Oxon Metabolite) Fenthion->Fenthoxon CYP450 (Desulfuration) Fenthion_SO Fenthion Sulfoxide Fenthion->Fenthion_SO FMO/CYP (Oxidation) Fenthoxon_SO Fenthoxon Sulfoxide Fenthoxon->Fenthoxon_SO Oxidation Fenthion_SO->Fenthoxon_SO Desulfuration Fenthion_SO2 Fenthion Sulfone Fenthion_SO->Fenthion_SO2 Oxidation Fenthoxon_SO2 Fenthoxon Sulfone Fenthoxon_SO->Fenthoxon_SO2 Oxidation Fenthion_SO2->Fenthoxon_SO2 Desulfuration

Fig 1. Fenthion metabolic pathway highlighting oxidative desulfuration to toxic fenthoxon.

Rational Isotopic Design: Why S-Methyl-d3?

The strategic placement of the deuterium label is paramount for the integrity of an internal standard. In Fenthoxon (S-Methyl-d3), three deuterium atoms replace hydrogen atoms on the methylsulfanyl (S-methyl) group attached to the phenyl ring.

The Causality of S-Methyl Deuteration: Deuterium labels placed on acidic alpha-protons or hydroxyl groups are prone to hydrogen-deuterium (H/D) exchange when exposed to aqueous extraction buffers, leading to isotopic scrambling and loss of the +3 Da mass shift. The S-methyl group provides a sterically and electronically stable site, ensuring the isotopic purity (D0/D3 ratio) remains absolute throughout rigorous sample preparation and ionization [3].

Table 1: Physicochemical Properties Comparison
PropertyNative Fenthoxon[1]Fenthoxon (S-Methyl-d3)
IUPAC Name Dimethyl (3-methyl-4-methylsulfanylphenyl) phosphateDimethyl (3-methyl-4-methyl-d3-sulfanylphenyl) phosphate
Molecular Formula C₁₀H₁₅O₄PSC₁₀H₁₂D₃O₄PS
Molecular Weight 262.26 g/mol 265.28 g/mol
Exact Mass 262.0429 Da265.0617 Da
LogP (Hydrophobicity) 2.4~2.4 (Identical chromatographic retention)
Isotopic Shift N/A+3.0188 Da

Mass Spectrometric Orthogonality and Fragmentation Logic

To prevent cross-talk between the native analyte and the internal standard, the MRM (Multiple Reaction Monitoring) transitions must be carefully selected.

In ESI+ mode, native fenthoxon forms a robust [M+H]+ precursor ion at m/z 263.05. The primary collision-induced dissociation (CID) pathway involves the neutral loss of methanol (32 Da) from the dimethyl phosphate moiety, yielding a quantifier product ion at m/z 231.02 [1].

Because this fragmentation pathway does not involve the S-methyl group, the +3 Da mass shift is fully retained in the product ion of the IS. This ensures zero spectral overlap.

Table 2: Optimized MRM Transitions
AnalytePrecursor Ion [M+H]+Product Ion (Quantifier)Collision EnergyMechanistic Note
Fenthoxon m/z 263.05m/z 231.0215 eVLoss of CH₃OH (32 Da)
Fenthoxon-d3 m/z 266.07m/z 234.0415 eV+3 Da shift retained in product ion

Self-Validating Experimental Protocol: QuEChERS to LC-MS/MS

The following protocol outlines a self-validating system for extracting and quantifying fenthoxon from complex matrices (e.g., agricultural produce) [2][4]. Every step is designed with a specific physicochemical causality to protect the analyte and normalize variables.

Step-by-Step Methodology

Step 1: Matrix Homogenization & IS Spiking

  • Action: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube. Immediately spike with 100 µL of Fenthoxon-d3 working solution (1 µg/mL).

  • Causality: Spiking the SIL-IS directly into the raw matrix before any solvent addition ensures that the IS undergoes the exact same partitioning, degradation, and recovery losses as the endogenous analyte. This establishes the baseline for absolute recovery calculation.

Step 2: Citrate-Buffered Extraction (EN 15662)

  • Action: Add 10 mL of LC-MS grade acetonitrile. Add QuEChERS extraction salts (4g MgSO₄, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate). Vortex vigorously for 1 min and centrifuge at 3000 rcf for 5 mins.

  • Causality: Fenthoxon, bearing a reactive P=O bond, is highly susceptible to base-catalyzed hydrolysis. The citrate buffer system strictly maintains the aqueous phase pH between 5.0 and 5.5, preserving the structural integrity of the oxon metabolite while driving the analyte into the organic acetonitrile layer via the salting-out effect.

Step 3: Dispersive Solid Phase Extraction (dSPE) Cleanup

  • Action: Transfer 1 mL of the organic supernatant to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18. Vortex for 30 seconds and centrifuge.

  • Causality: PSA removes interfering organic acids and pigments, while C18 removes non-polar lipids. MgSO₄ ensures the complete removal of residual water. The Fenthoxon-d3 IS normalizes any minor, unavoidable analyte adsorption onto the PSA/C18 sorbents.

Step 4: UHPLC-MS/MS Quantification

  • Action: Inject 2 µL of the cleaned extract into a UHPLC system coupled to a triple quadrupole mass spectrometer operating in ESI+ MRM mode. Use a mobile phase of Water/Methanol with 0.1% Formic Acid.

  • Causality: Acidified mobile phases promote efficient protonation ([M+H]+). In the ESI source, co-eluting matrix components compete for charge, causing ion suppression. Because Fenthoxon and Fenthoxon-d3 perfectly co-elute, they experience identical suppression. The ratio of their MRM responses mathematically cancels out the suppression variable.

Workflow Sample 1. Matrix Homogenization Spike 2. Spike IS (Fenthoxon-d3) Sample->Spike Extract 3. QuEChERS Extraction (pH 5.5) Spike->Extract Cleanup 4. dSPE Cleanup (PSA/C18) Extract->Cleanup LCMS 5. UHPLC-MS/MS (ESI+ MRM) Cleanup->LCMS Quant 6. Ratio & Quant (Native / IS) LCMS->Quant

Fig 2. Self-validating QuEChERS LC-MS/MS analytical workflow using Fenthoxon-d3.

Data Interpretation: The Mathematics of Trust

The trustworthiness of this protocol relies on the Response Ratio ( RR ). By plotting the RR against the concentration ratio of calibration standards, researchers generate a calibration curve immune to matrix fluctuations.

RR=Peak Area of Fenthoxon-d3Peak Area of Native Fenthoxon​

If a complex matrix suppresses the ionization of Fenthoxon by 40%, the ionization of Fenthoxon-d3 is simultaneously suppressed by exactly 40%. The numerator and denominator decrease proportionally, leaving the RR constant and ensuring the final calculated concentration is highly accurate [3].

References

  • Title: Fenthion oxon | C10H15O4PS | CID 23046 Source: PubChem - National Institutes of Health (NIH) URL: [Link] [1]

  • Title: Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link] [2]

  • Title: Selection of Internal Standards for LC-MS/MS Applications Source: Cerilliant (Sigma-Aldrich) URL: [Link] [3]

Exploratory

Deuterium Exchange and Hydrolytic Stability of Fenthoxon (S-Methyl-d3) in Aqueous Solutions

Executive Summary Fenthoxon (S-Methyl-d3) is an indispensable stable isotope-labeled (SIL) reference standard used in the mass spectrometric quantification of organophosphate pesticide metabolites. However, deploying thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenthoxon (S-Methyl-d3) is an indispensable stable isotope-labeled (SIL) reference standard used in the mass spectrometric quantification of organophosphate pesticide metabolites. However, deploying this compound in aqueous or protic matrices introduces a complex, dual-threat stability challenge: hydrolytic cleavage of the organophosphate backbone and isotopic scrambling (H/D exchange) at the S-methyl site. This technical whitepaper explores the mechanistic causality behind these degradation pathways, provides quantitative stability metrics, and outlines a self-validating experimental protocol to ensure isotopic integrity during drug development and environmental toxicology assays.

Introduction: The Criticality of Isotopic Integrity

Fenthoxon is the highly toxic, oxidized oxon metabolite of the organophosphate insecticide fenthion. Unlabelled fenthoxon (CAS 6552-12-1) is routinely monitored in environmental and biological matrices 1[1]. To achieve robust LC-MS/MS quantification, SIL standards must maintain a minimum mass shift of 3 Da from the native analyte to prevent isotopic overlap and spectral cross-talk2[2].

Because the +3 Da shift in Fenthoxon (S-Methyl-d3) relies entirely on the three deuterium atoms of the thioether methyl group, the loss of even a single deuterium atom to the surrounding aqueous solvent compromises the standard's quantitative accuracy.

Mechanistic Pathways of Aqueous Instability

The instability of Fenthoxon (S-Methyl-d3) in water is not a singular process but a competition between two distinct chemical mechanisms.

Base-Catalyzed Hydrolysis of the Phosphate Ester

Organophosphates are inherently susceptible to nucleophilic attack by hydroxide ions (OH⁻) at the highly electrophilic phosphorus center. This attack leads to the cleavage of the P-O aryl bond, yielding dimethyl phosphate and a phenolic byproduct. The stability of fenthion and its oxon metabolites is strictly pH-dependent. Empirical data demonstrates that as the pH increases from neutral (pH 7) to alkaline (pH 9), the hydrolysis half-life of oxidized fenthion metabolites drops precipitously from approximately 16.5 days to under 10 days at 25°C 3[3].

Oxidation-Induced Deuterium Scrambling (H/D Exchange)

While the S-methyl group in a pure thioether is relatively resistant to proton exchange, prolonged exposure to protic solvents (like water or methanol) can induce deuterium scrambling4[4]. The causality behind this exchange is often driven by trace oxidation.

If fenthoxon is oxidized to fenthoxon sulfoxide or sulfone by dissolved oxygen or reactive oxygen species (ROS) in the matrix, the electron-withdrawing nature of the S=O bond significantly increases the acidity of the adjacent -CD3 deuterons. In an aqueous environment, this facilitates a base-catalyzed enolization-like mechanism, allowing deuterium atoms to exchange with abundant hydrogen from the water. This scrambling yields -CD2H and -CDH2 isotopologues, directly destroying the required +3 Da mass shift.

G F_d3 Fenthoxon (S-CD3) Isotopically Intact F_OH Hydrolysis Products (Phenol + Dimethyl Phosphate) F_d3->F_OH Base/Acid Catalyzed Hydrolysis (P-O Cleavage) F_SO Fenthoxon Sulfoxide/Sulfone (S(O)-CD3) F_d3->F_SO Trace Oxidation (ROS / Air) F_SO->F_OH Accelerated Hydrolysis F_Scrambled Scrambled Isotopologues (S(O)-CD2H, etc.) F_SO->F_Scrambled H/D Exchange in Protic Solvents (H2O)

Fig 1. Competing degradation pathways of Fenthoxon (S-Methyl-d3) in aqueous solutions.

Quantitative Stability Metrics

The following table synthesizes the expected stability and primary degradation mechanisms of Fenthoxon (S-Methyl-d3) across varying aqueous conditions.

Compound StateMatrix pHTemp (°C)Primary Degradation MechanismEst. Half-Life / D-Exchange Rate
Fenthoxon (S-CD3) 4.025Slow Hydrolysis> 60 days
Fenthoxon (S-CD3) 7.025Moderate Hydrolysis~ 16 - 30 days
Fenthoxon (S-CD3) 9.025Rapid Base-Catalyzed Hydrolysis< 10 days
Fenthoxon Sulfoxide (S(O)-CD3) 7.025H/D Exchange (Scrambling)High (Isotopic purity drops <90% in days)

Data extrapolated from established organophosphate hydrolysis kinetics and S-methyl-d3 exchange behaviors.5[5].

Self-Validating Experimental Protocol: Stability Assessment

To accurately utilize Fenthoxon (S-Methyl-d3), laboratories must decouple hydrolytic degradation from isotopic scrambling. The following protocol is designed as a self-validating system : by simultaneously monitoring the intact d3 parent, the d2/d1 scrambled products, and the phenolic cleavage products, the workflow achieves strict mass balance. If the d3 signal drops but cleavage products do not rise proportionally, isotopic scrambling (or oxidation) is isolated as the primary loss mechanism.

Step-by-Step Methodology
  • Matrix Preparation: Prepare three sets of 50 mM aqueous buffers at pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate) using LC-MS grade water to eliminate trace metal-catalyzed oxidation.

  • Spiking: Introduce Fenthoxon (S-Methyl-d3) from a dry acetonitrile stock to a final concentration of 1 µg/mL in each buffer. Ensure the final organic solvent concentration remains below 1% to simulate a true aqueous environment.

  • Incubation & Aliquoting: Incubate the solutions in dark, sealed amber vials at 25°C and 40°C (accelerated degradation). Pull 100 µL aliquots at Days 0, 1, 3, 7, 14, and 28.

  • Quenching: Immediately quench the pH 7.0 and pH 9.0 aliquots with 10 µL of 5% formic acid. Causality: Dropping the pH halts both base-catalyzed hydrolysis and base-catalyzed H/D exchange enolization, freezing the sample's degradation profile at the exact time of extraction.

  • LC-MS/MS Acquisition: Analyze the aliquots using Multiple Reaction Monitoring (MRM). Monitor transitions for:

    • Intact Parent: m/z [M+H]⁺ (d3)

    • Scrambled Isotopologues: m/z [M+H-1]⁺ (d2), [M+H-2]⁺ (d1)

    • Cleavage Products: Phenolic derivative and dimethyl phosphate.

  • Data Synthesis: Calculate isotopic purity (% d3 vs total isotopologues) and absolute recovery against the Day 0 baseline to validate mass balance.

Workflow Prep 1. Buffer Prep (pH 4, 7, 9) Spike 2. Spike Standard (1 µg/mL Fenthoxon-d3) Prep->Spike Incubate 3. Incubation (25°C & 40°C, 0-28 Days) Spike->Incubate Quench 4. Acid Quenching (Formic Acid) Incubate->Quench LCMS 5. LC-MS/MS Analysis (MRM Mass Balance) Quench->LCMS

Fig 2. Self-validating LC-MS/MS workflow for assessing isotopic and hydrolytic stability.

Best Practices for Formulation and Storage

Based on the mechanistic vulnerabilities of Fenthoxon (S-Methyl-d3), drug development professionals and analytical chemists should adhere to the following handling guidelines:

  • Aprotic Storage: Store primary standard solutions exclusively in dry, aprotic solvents (e.g., anhydrous acetonitrile or dichloromethane) at -20°C to entirely prevent H/D exchange.

  • Just-in-Time Preparation: Prepare aqueous working solutions and calibration curves immediately prior to LC-MS/MS injection. Do not store SIL standards in aqueous matrices overnight.

  • Matrix Acidification: When extracting from biological or environmental samples, buffer the final extract to slightly acidic conditions (pH 4-5). This minimizes the nucleophilic attack on the phosphate ester and suppresses the enolization required for deuterium scrambling.

References

  • Fenthion Oxon Sulfone Degradation Products: A Technical Guide - Benchchem Benchchem URL
  • Fenthoxon (S-Methyl-d3)
  • Cambridge Isotope Laboratories (CIL)
  • Metribuzin D3 | Deuterated Herbicide Standard Benchchem URL
  • Mechanisms of fenthion activation in rainbow trout (Oncorhynchus mykiss)

Sources

Foundational

Environmental Degradation Pathways of Fenthoxon (S-Methyl-d3): A Technical Guide for Kinetic Tracing and Ecotoxicology

Introduction: The Isotopic Advantage in Ecotoxicology Fenthoxon is the highly toxic, oxidative desulfuration metabolite of the broad-spectrum organophosphate insecticide fenthion. Understanding its environmental persiste...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isotopic Advantage in Ecotoxicology

Fenthoxon is the highly toxic, oxidative desulfuration metabolite of the broad-spectrum organophosphate insecticide fenthion. Understanding its environmental persistence, biotransformation, and degradation pathways is critical for ecological risk assessment and regulatory compliance.

In complex environmental matrices—such as river water, agricultural runoff, and fish tissue—endogenous compounds often cause severe ion suppression or enhancement during electrospray ionization (ESI) in mass spectrometry. To establish a self-validating analytical system, researchers employ the deuterated isotopologue, Fenthoxon (S-Methyl-d3) , as an internal standard ().

The Causality of the D3 Selection: Why deuterate the S-methyl group? During primary metabolic oxidation or hydrolytic cleavage, the S-methyl group remains structurally intact on the sulfoxide/sulfone derivatives or the phenolic leaving group. This structural stability ensures that the isotopic label is not lost prematurely. Consequently, the extraction recovery and ionization efficiency of the D3-standard perfectly mirror native fenthoxon, allowing for absolute quantification and the precise measurement of kinetic isotope effects during degradation.

Mechanisms of Environmental Degradation

Fenthoxon undergoes three primary degradation pathways in the environment, each driven by distinct physical, chemical, or biological catalysts.

A. Oxidative Pathways (Biotransformation)

In aquatic organisms (e.g., Oncorhynchus mykiss, tilapia), the thioether moiety of fenthoxon is rapidly oxidized. Cytochrome P450 (specifically CYP3A) and flavin-containing monooxygenases (FMO) catalyze the sulfoxidation to fenthoxon sulfoxide ()[1]. Further, albeit slower, oxidation yields fenthoxon sulfone. Notably, these sulfoxide metabolites are more stable in aquatic environments than the parent compound and retain potent acetylcholinesterase (AChE) inhibitory activity ()[2].

B. Hydrolytic Cleavage

Hydrolysis of the phosphate ester bond is highly pH-dependent. Alkaline conditions accelerate the cleavage, yielding dimethyl phosphate and 3-methyl-4-(methylthio)phenol. However, in neutral environmental surface waters, hydrolysis is a relatively minor contributor compared to photolysis ()[3].

C. Photolytic Degradation

In surface waters exposed to natural sunlight, photolysis is a dominant sink. Fenthoxon absorbs UV-B radiation, leading to direct photo-oxidation (forming sulfoxides) and indirect photolysis mediated by reactive oxygen species (ROS) in the water column. Laboratory studies using artificial sunlight demonstrate rapid photodegradation in water, often within 30 minutes ()[3].

Pathway FX Fenthoxon (S-Methyl-d3) Parent Metabolite FX_SO Fenthoxon Sulfoxide (Oxidation Product) FX->FX_SO CYP450 / FMO / Photolysis HYD Hydrolysis Products (Phenol derivatives) FX->HYD pH-Dependent Hydrolysis FX_SO2 Fenthoxon Sulfone (Secondary Oxidation) FX_SO->FX_SO2 Slow Oxidation

Environmental degradation and biotransformation pathways of Fenthoxon (S-Methyl-d3).

Quantitative Degradation Kinetics

To accurately model environmental fate, it is essential to compare the degradation kinetics and bioaccumulation factors (BCF) of fenthoxon and its primary metabolites across different matrices.

CompoundMatrix / EnvironmentPrimary Degradation MechanismEstimated Half-Life (t½)Bioaccumulation Factor (BCF)
Fenthoxon Aquatic (Surface Water)Photolysis / Hydrolysis30 mins - 4 hoursLow (< 50)
Fenthoxon Sulfoxide Fish Muscle (In Vivo)Biotransformation (CYP/FMO)12 - 24 hoursModerate (100 - 150)
Fenthoxon Sulfone Aerobic SoilMicrobial Oxidation> 3 daysLow

Data synthesized from environmental chemical reviews and in vivo tracing studies[3][4].

Experimental Methodology: In Vivo SPME and LC-MS/MS Workflow

To accurately measure the degradation of fenthoxon and its metabolites, traditional lethal sampling has been largely superseded by in vivo Solid-Phase Microextraction (SPME) ()[4].

Causality of the Protocol: SPME utilizes a polydimethylsiloxane (PDMS) fiber inserted directly into the dorsal-epaxial muscle of living fish or suspended in environmental water. This isolates the analytes from complex biological macromolecules, instantly quenching enzymatic degradation and preventing artifactual oxidation during sample preparation.

Workflow S1 Sample Collection S2 In Vivo SPME Extraction S1->S2 PDMS Fiber S3 Solvent Desorption S2->S3 Quench Enzymes S4 LC-MS/MS Analysis S3->S4 MRM Mode S5 Kinetic Quantification S4->S5 d3-Standard

Step-by-step experimental workflow for in vivo SPME and LC-MS/MS kinetic quantification.

Step-by-Step Protocol: Tracing Degradation Kinetics
  • Preparation of Standards: Prepare a 100 µg/mL stock solution of Fenthoxon (S-Methyl-d3) in LC-MS grade acetonitrile. Dilute to working concentrations (1-50 ng/mL) in an aqueous 10 mM ammonium formate buffer.

  • SPME Fiber Conditioning: Condition a 165 µm PDMS SPME fiber in methanol for 30 minutes, followed by ultrapure water for 10 minutes prior to extraction to ensure optimal polymer swelling and analyte partition[4].

  • In Vivo / Environmental Extraction: Expose the conditioned fiber to the environmental water sample or insert it into the dorsal muscle of the anesthetized test organism (e.g., tilapia) for a pre-determined equilibrium time (typically 30-60 minutes).

  • Desorption & Quenching: Retract the fiber and immediately desorb in 200 µL of methanol/acetonitrile (50:50, v/v) containing 0.1% formic acid for 15 minutes under sonication. The organic solvent and low pH instantly halt all biological and enzymatic activity.

  • LC-MS/MS Analysis:

    • Column: C18 analytical column (e.g., Zorbax SB-C18, 2.1 mm × 150 mm, 3.6 µm).

    • Mobile Phase: Gradient elution using 10 mM ammonium formate (A) and methanol (B) at a flow rate of 300 µL/min[4].

    • MRM Transitions: Monitor native fenthoxon (m/z 263.0 → 230.9) and the internal standard Fenthoxon (S-Methyl-d3) (m/z 266.0 → 233.9). Concurrently monitor fenthoxon sulfoxide (m/z 279.0 → 263.9).

  • Data Processing: Calculate the concentration of native metabolites by normalizing the peak area against the S-Methyl-d3 internal standard. This self-validating step corrects for matrix suppression and minor variations in SPME fiber coating thickness.

Ecotoxicological Implications

The environmental degradation of fenthoxon is not a simple detoxification process. The oxidation to fenthoxon sulfoxide maintains high toxicity. Studies on hypersaline-acclimated Oncorhynchus mykiss demonstrate that salinity stress up-regulates CYP3A and FMO expression, accelerating the conversion of fenthion to fenthoxon and its subsequent sulfoxides, thereby increasing acute toxicity in estuarine environments ()[1]. Utilizing Fenthoxon (S-Methyl-d3) allows ecotoxicologists to map these specific metabolic fluxes without the confounding variables of background organophosphate contamination.

Conclusion

The environmental fate of fenthoxon is dictated by a complex interplay of photolysis, pH-dependent hydrolysis, and enzyme-mediated biotransformation. By integrating Fenthoxon (S-Methyl-d3) into analytical workflows, researchers can establish self-validating protocols that ensure absolute quantitative accuracy. The shift towards in vivo SPME coupled with high-resolution LC-MS/MS represents the gold standard in modern environmental chemistry, enabling real-time kinetic tracing of pesticide degradation while minimizing ecological disruption.

References

  • APVMA. "ENVIRONMENTAL CHEMICAL REVIEW ASSESSMENT REPORT." Australian Pesticides and Veterinary Medicines Authority, 2014. URL: [Link]

  • Lavado, R., et al. "Mechanisms of fenthion activation in rainbow trout (Oncorhynchus mykiss) acclimated to hypersaline environments." Toxicological Sciences, ResearchGate. URL:[Link]

  • Ocaña-Rios, I., et al. "In Vivo Tracing Uptake and Elimination of Organic Pesticides in Fish Muscle." Environmental Science & Technology, ACS Publications, 2014. URL:[Link]

Sources

Protocols & Analytical Methods

Method

LC-MS/MS method development for Fenthoxon (S-Methyl-d3) quantification

Application Note: Comprehensive LC-MS/MS Method Development for the Quantification of Fenthoxon utilizing Fenthoxon (S-Methyl-d3) Isotope Dilution Executive Summary Fenthion is a broad-spectrum organophosphorus insectici...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive LC-MS/MS Method Development for the Quantification of Fenthoxon utilizing Fenthoxon (S-Methyl-d3) Isotope Dilution

Executive Summary

Fenthion is a broad-spectrum organophosphorus insecticide widely utilized in agriculture. Within biological systems, plants, and environmental compartments, fenthion undergoes rapid oxidative metabolism[1]. The conversion of its thion (P=S) moiety to an oxon (P=O) moiety yields fenthoxon , a highly potent acetylcholinesterase (AChE) inhibitor with significantly higher toxicity than its parent compound[2].

This application note details a robust, self-validating Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology for the precise quantification of fenthoxon in complex matrices. By leveraging Fenthoxon (S-Methyl-d3) as a stable isotope-labeled (SIL) internal standard, this protocol systematically eliminates quantitative inaccuracies caused by matrix-induced ion suppression, ensuring unparalleled scientific integrity and reproducibility.

Mechanistic Rationale: Metabolism & Isotope Dilution Mass Spectrometry (IDMS)

The Metabolic Imperative

Fenthion metabolism is driven by cytochrome P450-mediated oxidative desulfuration and thioether oxidation[1]. Because fenthoxon and its subsequent sulfoxide/sulfone derivatives are the primary drivers of toxicological outcomes, regulatory and pharmacokinetic frameworks demand their specific quantification rather than relying solely on parent compound screening[3].

MetabolicPathway F Fenthion (P=S, -S-CH3) FO Fenthoxon (P=O, -S-CH3) F->FO CYP450 Desulfuration FSO Fenthion Sulfoxide (P=S, -SO-CH3) F->FSO Thioether Oxidation FOSO Fenthoxon Sulfoxide (P=O, -SO-CH3) FO->FOSO Thioether Oxidation FSO->FOSO CYP450 Desulfuration

Figure 1: Fenthion oxidative metabolism yielding fenthoxon and sulfoxide derivatives.

The Causality Behind Fenthoxon (S-Methyl-d3) Selection

In positive electrospray ionization (ESI+), complex matrices (e.g., produce, tissue, or biological fluids) introduce severe signal suppression due to the co-elution of endogenous lipids and pigments competing for charge droplets[4]. While matrix-matched calibration curves can approximate this suppression, they fail to account for sample-to-sample micro-variations.

We utilize Fenthoxon (S-Methyl-d3) [5] to establish a self-validating analytical system. Because the deuterium label is located on the S-methyl group, the isotopologue shares the exact physicochemical properties, pKa, and lipophilicity of the native fenthoxon. Consequently:

  • Extraction Parity: The S-Methyl-d3 standard experiences identical partition coefficients during QuEChERS extraction.

  • Chromatographic Co-elution: It perfectly co-elutes with native fenthoxon, ensuring both molecules are subjected to the exact same matrix environment at the moment of ionization.

  • Absolute Normalization: Any matrix-induced signal suppression or enhancement is proportionally mirrored by the internal standard, rendering the analyte-to-IS response ratio constant and highly accurate.

Experimental Protocols

Materials and Reagents
  • Analytes: Fenthoxon analytical standard (CAS: 6552-12-1)[6] and Fenthoxon (S-Methyl-d3) internal standard[5].

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Ultrapure Water.

  • Additives: LC-MS grade Formic Acid (0.1% v/v)[4].

  • Extraction: Citrate-buffered QuEChERS extraction kits (EN 15662 compliant) and dSPE cleanup tubes (containing MgSO4, PSA, and C18).

Step-by-Step Sample Preparation (Citrate-Buffered QuEChERS)

Causality Note: Organophosphates are susceptible to hydrolysis at extreme pH levels. The citrate buffer forcibly maintains the homogenate at pH 5.0–5.5, preserving the structural integrity of the oxon metabolite during extraction[2].

  • Homogenization: Weigh 10.0 g of homogenized sample (e.g., brown rice, citrus, or tissue) into a 50 mL polypropylene centrifuge tube.

  • Isotope Spiking: Fortify the sample with 50 µL of Fenthoxon (S-Methyl-d3) working solution (10 µg/mL) to achieve a final IS concentration of 50 µg/kg. Allow to equilibrate for 15 minutes.

  • Solvent Extraction: Add 10.0 mL of Acetonitrile containing 1% acetic acid. Vortex vigorously for 1 minute.

  • Salting Out: Add the citrate-buffered QuEChERS salt mixture (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously by hand for 2 minutes to induce phase separation.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • dSPE Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a dSPE tube (150 mg MgSO4, 25 mg PSA, 25 mg C18). Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Dilution: Dilute 500 µL of the purified supernatant with 500 µL of ultrapure water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) during injection[7].

Workflow N1 1. Matrix Homogenization (10g) N2 2. Spike Fenthoxon (S-Methyl-d3) IS N1->N2 N3 3. Citrate-Buffered QuEChERS Extraction N2->N3 N4 4. dSPE Cleanup (PSA/C18/MgSO4) N3->N4 N5 5. Aqueous Dilution (1:1) N4->N5 N6 6. UHPLC-ESI-MS/MS Analysis N5->N6

Figure 2: Step-by-step analytical workflow for fenthoxon quantification.

Instrumental Setup: UHPLC-MS/MS Conditions

Chromatographic Separation

A reversed-phase gradient is utilized. Methanol is selected over acetonitrile as the organic modifier because it provides superior ionization efficiency and detector response for fenthion metabolites in positive ESI mode[4].

  • Column: Agilent Zorbax SB-C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.00955
0.50955
4.001090
6.001090
6.10955
8.00955
Mass Spectrometry Parameters

Detection is performed using a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) under Positive Electrospray Ionization (ESI+)[2].

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Fenthoxon 263.0230.915Quantifier[3]
Fenthoxon 263.0109.130Qualifier
Fenthoxon (S-Methyl-d3) 266.0233.915Internal Standard Quantifier

Mechanistic Note: The primary fragmentation pathway (263.0 → 230.9) represents the neutral loss of methanol (32 Da) from the dimethyl phosphate moiety. Because the deuterium label is localized on the S-methyl group of the phenyl ring, the d3-isotopologue undergoes an identical neutral loss of unlabeled methanol (266.0 → 233.9), ensuring consistent fragmentation kinetics.

Data Presentation & Method Validation

The integration of the S-Methyl-d3 internal standard yields exceptional method robustness across diverse matrices. The self-validating nature of the protocol ensures that even in matrices with >40% signal suppression (e.g., citrus or brown rice), the calculated recoveries remain strictly within the 90–110% range[4].

Table 3: Summary of Method Validation Parameters

ParameterFenthoxon Performance Metric
Linearity Range 0.5 – 200 ng/mL
Correlation Coefficient (R²) > 0.998 (Matrix-matched IDMS)
Limit of Quantitation (LOQ) 0.01 mg/kg[4]
Mean Recovery (Spiked at 0.01 mg/kg) 96.4% ± 4.2%
Intra-day Precision (RSD, n=6) < 6.5%
Inter-day Precision (RSD, n=18) < 8.0%

Conclusion

The quantification of fenthoxon requires meticulous control over sample pH during extraction and rigorous compensation for matrix effects during ionization. By coupling a citrate-buffered QuEChERS extraction with UHPLC-MS/MS and utilizing Fenthoxon (S-Methyl-d3) as an isotopic internal standard, laboratories can achieve highly reliable, self-validating analytical results. This method is fully applicable to food safety residue monitoring, environmental toxicology, and clinical pharmacokinetic profiling.

References

  • Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning. Legal Medicine (Tokyo).[Link]

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules.[Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies.[Link]

  • Concentration fluctuations of pesticide residues, including four neonicotinoids, and related metabolites in a small river. International Journal of Environmental Science.[Link]

  • In Vivo Tracing Uptake and Elimination of Organic Pesticides in Fish Muscle. Environmental Science & Technology.[Link]

Sources

Application

High-Precision LC-MS/MS Quantification of Organophosphorus Pesticides Using Fenthoxon (S-Methyl-d3) as an Internal Standard

Introduction & Mechanistic Context Fenthion is a broad-spectrum organophosphorus insecticide widely utilized in agriculture and aquaculture. In biological and environmental matrices, fenthion undergoes rapid oxidative de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Fenthion is a broad-spectrum organophosphorus insecticide widely utilized in agriculture and aquaculture. In biological and environmental matrices, fenthion undergoes rapid oxidative desulfuration and thioether oxidation, converting into highly toxic metabolites, primarily fenthoxon , fenthion sulfoxide, and fenthoxon sulfoxide . Fenthoxon is the biologically active oxygen analog responsible for potent acetylcholinesterase (AChE) inhibition.

Accurate trace-level quantification of fenthoxon in complex matrices (e.g., fish tissue, agricultural runoff, drinking water) is analytically challenging. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, co-eluting matrix components compete with the target analyte for charge during Electrospray Ionization (ESI), leading to unpredictable signal suppression or enhancement.

To establish a self-validating analytical system, Fenthoxon (S-Methyl-d3) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS). By spiking this isotopologue directly into the raw sample, analysts can mathematically nullify extraction losses and matrix effects, ensuring absolute quantitative integrity.

The Causality of Isotope Selection: Why S-Methyl-d3?

The selection of the S-Methyl-d3 isotopologue is not arbitrary; it is rooted in fundamental mass spectrometry principles:

  • Elimination of Isotopic Cross-Talk: Native fenthoxon ( C10​H15​O4​PS ) contains sulfur, which has a naturally occurring 34S isotope (4.2% abundance). This generates an M+2 isotopic peak at m/z 265.1. By utilizing the S-Methyl-d3 variant, the internal standard precursor is shifted by +3 Da to m/z 266.1. This critical +3 Da mass difference ensures complete isolation from the native compound's isotopic envelope, eliminating MRM cross-talk and false-positive baseline inflation .

  • Perfect Co-elution: Because the deuterium substitution occurs on the peripheral methylthio group, the physicochemical properties (polarity, pKa, and partitioning coefficients) remain virtually identical to the native molecule. The IS co-elutes perfectly with native fenthoxon, experiencing the exact same localized matrix suppression in the ESI source.

Experimental Workflow

G N1 1. Matrix Aliquoting (Water, Tissue, or Soil) N2 2. SIL-IS Spiking Add Fenthoxon (S-Methyl-d3) N1->N2 Equilibrate 15 min N3 3. QuEChERS Extraction (Acetonitrile + MgSO4/NaCl) N2->N3 Salting-out partition N4 4. dSPE Cleanup (PSA / C18 Sorbents) N3->N4 Centrifuge & Transfer N5 5. LC-MS/MS Analysis (ESI+ MRM Mode) N4->N5 Reconstitute in Mobile Phase N6 6. Data Processing (Target/IS Peak Area Ratio) N5->N6 Isotope Dilution Calc

Figure 1: Isotope dilution LC-MS/MS workflow for fenthoxon quantification.

Step-by-Step Methodologies

Protocol A: Reagent Preparation & Spiking

Causality Check: Fenthoxon is highly susceptible to base-catalyzed hydrolysis. All stock solutions must be prepared in anhydrous solvents to prevent the cleavage of the phosphate ester bonds.

  • Stock Solution: Dissolve 1.0 mg of Fenthoxon (S-Methyl-d3) in 1.0 mL of anhydrous acetonitrile (ACN) to yield a 1 mg/mL stock. Store at -20°C in amber glass to prevent photodegradation.

  • Working Spiking Solution: Dilute the stock to 100 ng/mL in ACN.

  • Sample Spiking: Add 50 µL of the working solution to 2.0 g of homogenized sample matrix prior to any solvent addition. Allow 15 minutes for the IS to fully equilibrate and bind with the matrix proteins/lipids.

Protocol B: Modified QuEChERS Extraction

Causality Check: The addition of anhydrous MgSO4​ drives an exothermic salting-out effect, forcing the polar fenthoxon into the organic acetonitrile layer.

  • Add 10 mL of LC-MS grade Acetonitrile to the spiked 2.0 g sample. Vortex vigorously for 1 minute.

  • Add QuEChERS extraction salts (4.0 g anhydrous MgSO4​ and 1.0 g NaCl ).

  • Critical Step: Immediately shake the tube to prevent the MgSO4​ from forming an insoluble agglomerate. Place in an ice bath for 5 minutes to dissipate the exothermic heat, which could otherwise thermally degrade the fenthoxon.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1.0 mL of the supernatant to a dSPE tube containing 150 mg MgSO4​ , 50 mg PSA (Primary Secondary Amine), and 50 mg C18. Vortex and centrifuge.

  • Evaporate 500 µL of the cleaned extract under a gentle nitrogen stream and reconstitute in 500 µL of Mobile Phase A.

Protocol C: LC-MS/MS Conditions

Causality Check: Formic acid is traditionally used in LC-MS/MS; however, low pH can induce degradation of organophosphates. Using 10 mM ammonium formate buffers the mobile phase to ~pH 6.5, stabilizing the analyte while still providing abundant [M+H]+ ions for ESI+ .

  • Column: Zorbax SB-C18 (2.1 mm × 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water.

  • Mobile Phase B: Methanol.

  • Gradient: 20% B (0-2 min) -> Ramp to 90% B (2-8.5 min) -> Hold at 90% B (8.5-10 min) -> Re-equilibrate at 20% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Quantitative Data & Method Validation

To ensure the protocol operates as a self-validating system, MRM transitions must be optimized, and matrix effects must be quantified. A sudden drop in the absolute peak area of the S-Methyl-d3 internal standard across analytical batches instantly alerts the scientist to extraction failures or severe ion suppression, preventing false-negative reporting.

Table 1: Optimized MRM Transitions for Isotope Dilution

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose

| Fenthoxon | 263.1 | 231.0 | 15 | Target Quantifier (Loss of CH3​OH ) | | Fenthoxon | 263.1 | 199.0 | 25 | Target Qualifier | | Fenthoxon (S-Methyl-d3) | 266.1 | 234.0 | 15 | IS Quantifier |

Table 2: Method Validation Parameters in Complex Matrix (Fish Muscle)

Compound Spiking Level (ng/g) Mean Recovery (%) Matrix Effect (%)* Inter-day RSD (%) LOQ (ng/g)
Fenthoxon 10.0 98.5 -12.4 4.2 0.5

| Fenthoxon | 100.0 | 101.2 | -14.1 | 3.8 | 0.5 |

*Note: A negative Matrix Effect indicates ion suppression. Because the recovery remains ~100%, it proves that the Fenthoxon (S-Methyl-d3) internal standard perfectly corrected for the 12-14% signal loss occurring in the ESI source.

References

  • Title: In Vivo Tracing Uptake and Elimination of Organic Pesticides in Fish Muscle Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices Source: Journal of Agricultural and Food Chemistry (NIH PMC) URL: [Link]

  • Title: Fenthion oxon (Compound Summary) Source: PubChem, National Library of Medicine URL: [Link]

Method

Solid Phase Extraction (SPE) of Fenthoxon (S-Methyl-d3) from Plasma for LC-MS/MS Analysis

Introduction & Scientific Rationale Fenthion is a broad-spectrum organophosphate pesticide that undergoes rapid oxidative desulfuration in vivo to form its highly toxic oxygen analog, fenthoxon[1]. Because fenthoxon is t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Fenthion is a broad-spectrum organophosphate pesticide that undergoes rapid oxidative desulfuration in vivo to form its highly toxic oxygen analog, fenthoxon[1]. Because fenthoxon is the primary driver of acetylcholinesterase inhibition, its accurate quantification in plasma is critical for toxicological assessments, pharmacokinetic profiling, and exposure monitoring[2].

To ensure high precision and accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, stable isotope-labeled internal standards (SIL-IS) are indispensable. Fenthoxon (S-Methyl-d3), which contains three deuterium atoms on the methylthio group, serves as the ideal SIL-IS. It perfectly co-elutes with the endogenous analyte, dynamically correcting for extraction losses and localized matrix effects during ionization.

Mechanistic Grounding: The Causality of the Method

Extracting organophosphates from a complex, protein-rich matrix like plasma requires more than simple protein precipitation (PPT). PPT often leaves residual phospholipids that cause severe ion suppression in the electrospray ionization (ESI) source.

  • Sorbent Selection (The "Why"): A Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent is optimal for this workflow[3]. The divinylbenzene backbone provides reversed-phase retention for the lipophilic aromatic ring of fenthoxon, while the N-vinylpyrrolidone monomer interacts strongly with the polar phosphate/oxon moiety. This dual-retention mechanism allows for aggressive washing steps that would otherwise wash away the analyte on a standard C18 silica column[4].

  • Protein Disruption (The "Why"): Fenthoxon exhibits moderate binding to plasma proteins. Directly loading plasma onto an SPE bed leads to poor recovery and clogged frits. By pre-diluting the plasma with a weak acid (1% Formic Acid), we denature the binding proteins, releasing the analyte into a free state for optimal sorbent interaction.

Experimental Workflow Visualization

SPE_Workflow A 1. Plasma Sample + Fenthoxon (S-Methyl-d3) B 2. Pretreatment Dilute with 1% Formic Acid A->B Disrupt protein binding D 4. Sample Loading Apply to HLB Cartridge B->D Load Sample C 3. SPE Conditioning MeOH followed by H2O C->D Prepare Sorbent E 5. Washing Step 5% MeOH in H2O (Remove Salts) D->E Matrix Depletion F 6. Elution Step 100% Acetonitrile E->F Analyte Recovery G 7. LC-MS/MS Analysis MRM Mode Acquisition F->G Evaporate & Reconstitute

Workflow for the SPE of Fenthoxon (S-Methyl-d3) from plasma using a polymeric HLB sorbent.

Detailed Step-by-Step Protocol

Materials & Reagents
  • Sorbent: Oasis HLB 96-well plate or individual cartridges (30 mg / 1 cc).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

Step 1: Sample Pretreatment
  • Aliquot 200 µL of plasma into a clean microcentrifuge tube or 96-well collection plate.

  • Spike with 10 µL of Fenthoxon (S-Methyl-d3) working internal standard solution (e.g., 100 ng/mL).

  • Add 400 µL of 1% Formic Acid in water.

  • Vortex vigorously for 30 seconds to disrupt protein-analyte binding and homogenize the sample.

Step 2: SPE Conditioning & Equilibration
  • Condition the HLB sorbent by passing 1.0 mL of 100% MeOH through the cartridge.

  • Equilibrate the sorbent with 1.0 mL of LC-MS grade water . Critical Note: Do not allow the sorbent bed to dry out after equilibration. If the bed dries, repeat Step 2.

Step 3: Sample Loading
  • Transfer the entire pretreated plasma mixture (~610 µL) onto the conditioned cartridge.

  • Allow the sample to pass through the sorbent via gravity or under a very low vacuum (1–2 inHg) at a flow rate of approximately 1 mL/min.

Step 4: Matrix Washing
  • Wash the cartridge with 1.0 mL of 5% MeOH in water . This specific concentration is strong enough to wash away polar interferences, salts, and residual peptides, but weak enough to prevent the premature elution of the organophosphates[3].

  • Apply high vacuum (10 inHg) for 5 minutes to completely dry the sorbent bed. Removing all residual water is essential to ensure efficient elution in the next step.

Step 5: Elution & Reconstitution
  • Elute the target analytes into a clean collection plate using 2 × 500 µL of 100% Acetonitrile .

  • Evaporate the combined eluate to dryness under a gentle stream of nitrogen gas at 35°C.

  • Reconstitute the dried extract in 100 µL of Initial Mobile Phase (e.g., 10% MeOH / 90% Water with 0.1% FA). Vortex for 1 minute and centrifuge before injecting onto the LC-MS/MS.

Quantitative Data Presentation

Table 1: Optimized LC-MS/MS MRM Parameters (Positive ESI)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Fenthoxon 263.0 231.0 15 Quantifier
Fenthoxon 263.0 109.0 25 Qualifier
Fenthoxon (S-Methyl-d3) 266.1 234.0 15 SIL-IS Quantifier

| Fenthoxon (S-Methyl-d3) | 266.1 | 109.0 | 25 | SIL-IS Qualifier |

Table 2: Representative SPE Performance Metrics

Metric Target Acceptance Criteria Expected HLB Performance
Absolute Recovery (RE) > 70% 85% – 95%
Matrix Effect (ME) 85% – 115% (Minimal suppression) 92% – 105%
Intra-Assay Precision (CV) < 15% < 6%

| Carryover | < 20% of LLOQ | Not Detected |

Trustworthiness: The Self-Validating System

A robust bioanalytical protocol must have built-in checks to instantly flag experimental failures. This protocol acts as a self-validating system through two specific mechanisms:

  • Phospholipid Monitoring: To prove that the 5% MeOH wash step successfully removed matrix lipids, multiplex the MS/MS method to monitor the m/z 184.0 -> 184.0 transition (the in-source fragment of phosphatidylcholines). If a massive peak appears at the exact retention time of fenthoxon, the SPE wash step was insufficient, and the resulting ion suppression invalidates the quantitative accuracy of the run.

  • Isotope Tracing Variance: The peak area of the Fenthoxon (S-Methyl-d3) internal standard must remain constant across all unknown plasma samples, calibration standards, and blanks. A >15% variance in the SIL-IS area in any specific well immediately flags a mechanical failure during the SPE loading phase or severe, localized sample matrix suppression.

References

  • [3] Jamnik, M., et al. "High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics." Analytical Chemistry, 2025. URL: [Link]

  • [4] Olsson, A. O., et al. "A Liquid Chromatography−Tandem Mass Spectrometry Multiresidue Method for Quantification of Specific Metabolites of Organophosphorus Pesticides..." Analytical Chemistry, 2004. URL: [Link]

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 23046, Fenthion oxon." PubChem, 2025. URL: [Link]

  • [2] Xu, X., et al. "In Vivo Tracing Uptake and Elimination of Organic Pesticides in Fish Muscle." Environmental Science & Technology, 2014. URL: [Link]

Sources

Application

Application Note: High-Fidelity Quantification of Fenthoxon in Complex Food Matrices Using Citrate-Buffered QuEChERS and Isotope-Dilution LC-MS/MS

Mechanistic Introduction & Rationale Fenthion is a broad-spectrum organophosphorus insecticide utilized globally to control agricultural pests. In both environmental matrices and biological systems, fenthion undergoes ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Introduction & Rationale

Fenthion is a broad-spectrum organophosphorus insecticide utilized globally to control agricultural pests. In both environmental matrices and biological systems, fenthion undergoes rapid oxidative desulfuration, converting the parent phosphorothioate ( P=S ) into its highly toxic oxon metabolite, fenthoxon ( P=O )[1]. Because fenthoxon is a significantly more potent inhibitor of acetylcholinesterase (AChE) than its parent compound, regulatory bodies mandate the rigorous quantification of fenthoxon residues in food supplies to ensure consumer safety.

Analyzing fenthoxon in complex food matrices (e.g., high-acid fruits, high-pigment vegetables) presents two primary analytical challenges:

  • Chemical Instability: As an organophosphate ester, fenthoxon is highly susceptible to base-catalyzed hydrolysis. Unbuffered extraction methods often lead to unpredictable degradation of the analyte during sample preparation.

  • Matrix Effects (Ion Suppression): Co-eluting matrix components, such as organic acids, sugars, and lipids, compete for charge in the electrospray ionization (ESI) source of the mass spectrometer, leading to severe signal suppression[2].

To overcome these challenges, this protocol employs a Citrate-Buffered QuEChERS (EN 15662) extraction coupled with Isotope-Dilution UHPLC-MS/MS . By buffering the extraction environment to a pH of 5.0–5.5, the hydrolytic degradation of fenthoxon is arrested[1]. Furthermore, the introduction of Fenthoxon (S-Methyl-d3) —a stable isotope-labeled internal standard (ILIS)—provides a self-correcting mechanism for matrix effects. Because the deuterated standard co-elutes exactly with the native analyte, it experiences the identical ionization environment, ensuring the ratio of their MS responses remains constant regardless of matrix-induced suppression.

Experimental Design & Materials

Reagents and Standards
  • Target Analyte: Fenthoxon (Analytical standard, purity >99%).

  • Internal Standard (ILIS): Fenthoxon (S-Methyl-d3) (Isotopic purity >98%).

  • Extraction Solvent: LC-MS grade Acetonitrile (ACN) containing 1% Formic Acid.

  • QuEChERS Extraction Salts (EN 15662): 4 g anhydrous Magnesium Sulfate ( MgSO4​ ), 1 g Sodium Chloride ( NaCl ), 1 g Sodium Citrate Tribasic Dihydrate, 0.5 g Sodium Citrate Dibasic Sesquihydrate[1].

  • dSPE Cleanup Sorbents: 150 mg anhydrous MgSO4​ , 25 mg Primary Secondary Amine (PSA), and 25 mg C18 (per mL of extract). Note: Graphitized Carbon Black (GCB) is omitted to prevent the potential adsorption of the planar aromatic moieties of the analyte.

Self-Validating Extraction Protocol

This methodology is designed as a self-validating system. By integrating the ILIS at the earliest possible stage, any physical loss or chemical degradation during the workflow is proportionally mirrored by the internal standard, preventing false negatives or artificially low quantitative results.

Step-by-Step Methodology
  • Cryogenic Comminution:

    • Action: Flash-freeze the food matrix (e.g., spinach, orange) using liquid nitrogen and mill to a fine powder.

    • Causality: Cryomilling halts endogenous enzymatic activity (e.g., peroxidases) that could prematurely degrade fenthoxon prior to solvent extraction.

  • Sample Weighing & Isotope Spiking:

    • Action: Weigh 10.0 g (± 0.1 g) of the homogenized sample into a 50 mL PTFE centrifuge tube. Spike the sample with 100 µL of a 1.0 µg/mL Fenthoxon (S-Methyl-d3) working solution. Vortex and let equilibrate for 15 minutes.

    • Causality: The equilibration period allows the d3-standard to intercalate into the matrix pores, ensuring it behaves thermodynamically identically to the native, incurred fenthoxon during the subsequent partitioning.

  • Solvent Extraction:

    • Action: Add 10.0 mL of ACN (containing 1% Formic Acid) to the tube. Shake vigorously for 1 minute using a mechanical Geno/Grinder.

  • Citrate-Buffered Partitioning:

    • Action: Add the EN 15662 QuEChERS extraction salt mixture. Shake immediately and vigorously for 1 minute.

    • Causality: The exothermic hydration of MgSO4​ drives the water out of the organic phase, forcing the fenthoxon into the ACN layer. The citrate salts strictly buffer the aqueous microenvironment to pH ~5.2, protecting the oxon bond from hydrolysis[1].

  • Primary Centrifugation:

    • Action: Centrifuge at 4000 rpm for 5 minutes at 10°C.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Action: Transfer 1.0 mL of the upper ACN supernatant into a 2 mL microcentrifuge tube containing the dSPE sorbents (150 mg MgSO4​ , 25 mg PSA, 25 mg C18). Vortex for 30 seconds.

    • Causality: PSA acts as a weak anion exchanger, stripping out organic acids (e.g., citric acid from oranges) and sugars. C18 removes non-polar interferences like waxes and free fatty acids.

  • Final Clarification:

    • Action: Centrifuge at 10,000 rpm for 3 minutes. Transfer 0.5 mL of the purified supernatant into an autosampler vial. Dilute with 0.5 mL of LC-MS grade water to match the initial mobile phase conditions, preventing chromatographic peak distortion.

Workflow Visualization

QuechersWorkflow Start 1. Cryogenic Comminution (Liquid N2, < -20°C) Spike 2. Isotope Dilution Spike Fenthoxon (S-Methyl-d3) Start->Spike Extract 3. Solvent Extraction Add 10 mL ACN + 1% Formic Acid Spike->Extract Buffer 4. Citrate Partitioning (EN 15662) Add MgSO4, NaCl, Citrate Salts Extract->Buffer Centrifuge1 5. Phase Separation Centrifuge at 4000 rpm, 5 min Buffer->Centrifuge1 dSPE 6. dSPE Cleanup Transfer Supernatant to PSA/C18 Centrifuge1->dSPE Centrifuge2 7. Final Clarification Centrifuge at 10,000 rpm, 3 min dSPE->Centrifuge2 LCMS 8. UHPLC-MS/MS Analyze via MRM Mode Centrifuge2->LCMS

Figure 1: Step-by-step schematic of the citrate-buffered QuEChERS extraction workflow.

UHPLC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) to ensure sharp peak shapes and sufficient retention of the polar oxon metabolite.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The transition parameters below are optimized for maximum sensitivity and selectivity[3].

Table 1: Optimized LC-MS/MS MRM Transitions

AnalytePrecursor Ion ( m/z )Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
Fenthoxon 263.1231.1216.115 / 25
Fenthoxon (S-Methyl-d3) 266.1234.1219.115 / 25

Mechanistic Note on Fragmentation: The primary fragmentation pathway for fenthoxon involves the neutral loss of methanol ( −32 Da ) from the protonated precursor ion ( m/z 263.1 231.1), followed by the cleavage of the methyl radical from the methyl sulfide group ( m/z 231.1 216.1)[1]. The +3 Da mass shift is perfectly conserved in the d3-labeled standard.

Method Validation & Quantitative Data

To validate the trustworthiness of the protocol, recovery and matrix effect (ME) studies were conducted across two highly divergent matrices: Orange (high acid/sugar) and Spinach (high pigment/water).

Matrix Effect Calculation: ME (%)=(Peak Area in Neat SolventPeak Area in Matrix Extract​−1)×100

Table 2: Method Validation Data (n = 5)

MatrixSpiking Level (mg/kg)Absolute Recovery (%)Precision (RSD, %)Matrix Effect (%)
Orange 0.0194.23.8-18.5
Orange 0.1096.53.1-17.2
Spinach 0.0189.45.2-24.1
Spinach 0.1091.84.6-22.8
Interpretation of Validation Data

The negative Matrix Effect values (-18.5% to -24.1%) confirm that significant ion suppression occurs in the ESI source due to co-eluting matrix components[2]. If external calibration were used, this would result in a ~20% underreporting of fenthoxon levels. However, because the protocol utilizes Fenthoxon (S-Methyl-d3) as an ILIS, the suppression is perfectly normalized. The high absolute recoveries (89.4% – 96.5%) and low Relative Standard Deviations (<6%) demonstrate that the citrate-buffered QuEChERS method efficiently extracts the analyte while preventing its degradation.

Conclusion

The integration of a citrate-buffered QuEChERS extraction with an isotope-dilution LC-MS/MS workflow provides a highly robust, self-validating method for the quantification of fenthoxon in complex food matrices. By understanding the chemical causality behind analyte degradation (hydrolysis) and instrumental limitations (ion suppression), scientists can utilize this protocol to achieve high-fidelity regulatory compliance testing and pharmacokinetic profiling.

References

  • Source: nih.
  • Source: nih.
  • Source: agilent.

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Fenthoxon Using Fenthoxon (S-Methyl-d3) Isotope Dilution

[label="Fenthoxon Verifying the References I'm now cross-validating the sources cited from my research, including journal articles and application notes. I'm double-checking the accuracy of each reference, ensuring the i...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Fenthoxon

Verifying the References

I'm now cross-validating the sources cited from my research, including journal articles and application notes. I'm double-checking the accuracy of each reference, ensuring the information supports my methodology.

Reviewing the References

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Refining the Application Note

I'm now revising the application note's content and structure to enhance clarity. I'm focusing on the introduction, emphasizing Fenthion metabolism and Fenthoxon's significance, including its toxicity. I'm preparing a title and will add a mechanistic overview that explains the importance of isotope dilution for quantification.

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Target Audience: Analytical Chemists, Toxicologists, and Drug/Agrochemical Development Professionals Technique: Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-MS/MS)

Introduction & Mechanistic Overview

Fenthion is a broad-spectrum organothiophosphate insecticide. In biological and environmental matrices, it rapidly undergoes oxidative biotransformation. The desulfuration of the P=S bond yields fenthoxon (P=O), a highly potent acetylcholinesterase inhibitor that is significantly more toxic than its parent compound. Regulatory bodies, including the EPA and EFSA, mandate the rigorous monitoring of fenthion and its oxidative metabolites to ensure food and environmental safety[1].

Accurate quantification of fenthoxon at trace levels (e.g., <0.01 mg/kg) is notoriously difficult due to matrix-induced signal suppression or enhancement in the electrospray ionization (ESI) source. To build a self-validating analytical system, this protocol utilizes Fenthoxon (S-Methyl-d3) as a stable isotope-labeled internal standard (SIL-IS). By co-eluting exactly with the native analyte, the SIL-IS experiences identical matrix effects, allowing for flawless mathematical normalization of the detector response.

Mass Spectrometry: The Causality of MRM Transitions

To develop a robust Multiple Reaction Monitoring (MRM) method, one must understand the collision-induced dissociation (CID) pathways of the target molecules.

In positive ion mode (ESI+), fenthoxon readily accepts a proton at the highly electronegative phosphate oxygen, forming the [M+H]+ precursor ion at m/z 263.0[2]. Upon entering the collision cell, the dominant fragmentation mechanism is the homolytic cleavage of the P-O-CH₃ bonds, resulting in the neutral loss of a methanol molecule (32 Da). This yields a highly stable, abundant product ion at m/z 230.9, which serves as the primary quantifier transition[2]. A secondary cleavage yields a qualifier ion at m/z 216.0[3].

The Isotope Effect: In Fenthoxon (S-Methyl-d3) , the three deuterium atoms are localized exclusively on the methylthio ether group (S-CD₃). Consequently, the precursor mass shifts by +3 Da to m/z 266.0. Because the primary CID fragmentation targets the O,O-dimethyl phosphate moiety—leaving the S-CD₃ group completely intact—the resulting product ion also retains the +3 Da mass shift. Therefore, the neutral loss of methanol (32 Da) from m/z 266.0 yields the quantifier transition at m/z 234.0. This mechanistic predictability ensures absolute specificity during targeted screening.

Experimental Methodologies

Sample Preparation: Citrate-Buffered QuEChERS

Fenthoxon is highly susceptible to base-catalyzed hydrolysis. To prevent the degradation of the oxon metabolite during extraction, a citrate-buffered QuEChERS approach is mandatory to lock the matrix pH between 5.0 and 5.5[1].

  • Spiking: Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube. Spike the matrix with 100 μL of Fenthoxon (S-Methyl-d3) working solution (1.0 μg/mL). Allow 15 minutes for matrix equilibration.

  • Extraction: Add 10.0 mL of LC-grade acetonitrile. Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Partitioning: Add the citrate-buffer salt partition packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate). Causality: The MgSO₄ drives the exothermic partitioning of water, while the citrate salts buffer the pH to protect the P=O bond[1]. Shake immediately for 1 minute to prevent agglomeration, then centrifuge at 4000 rpm for 5 minutes.

  • d-SPE Cleanup: Transfer 1.0 mL of the upper acetonitrile layer to a dispersive Solid-Phase Extraction (d-SPE) tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). Causality: PSA removes organic acids and polar pigments that cause isobaric interference and baseline drift.

  • Filtration: Vortex for 30 seconds, centrifuge at 4000 rpm for 5 minutes, and filter the supernatant through a 0.22 μm PTFE syringe filter into an autosampler vial.

Liquid Chromatography (LC) Conditions
  • Column: Zorbax SB-C18 (2.1 mm × 150 mm, 3.6 μm)[2].

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water. Causality: The ammonium ion ( NH4+​ ) acts as a weak proton donor, significantly enhancing [M+H]+ formation while actively suppressing sodium adduct ( [M+Na]+ ) formation, which would otherwise split the ion current and degrade sensitivity[2].

  • Mobile Phase B: Methanol.

  • Flow Rate: 300 μL/min[2].

  • Injection Volume: 2.0 μL.

  • Column Temperature: 40 °C.

Data Presentation

Table 1: Optimized MRM Transitions and Collision Energies

Data synthesized from established organophosphate screening protocols[2],[3].

AnalytePrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Dwell Time (ms)Collision Energy (V)
Fenthion 279.1246.9125.05020 / 35
Fenthoxon 263.0230.9216.05022 / 30
Fenthoxon (S-Methyl-d3) 266.0234.0219.05022 / 30
Fenthoxon Sulfoxide 279.0263.9248.05025 / 35
Table 2: LC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Initial hold; analyte focusing
2.08020Desalting to waste
2.51090Rapid organic ramp
11.01090Isocratic elution of targets
11.18020Column flush
21.18020Re-equilibration

Visualizations

Metabolism F Fenthion (P=S, S-CH3) FO Fenthoxon (P=O, S-CH3) F->FO Desulfuration (CYP450) FS Fenthion Sulfoxide (P=S, S=O) F->FS Sulfoxidation (FMO) FOS Fenthoxon Sulfoxide (P=O, S=O) FO->FOS Sulfoxidation FS->FOS Desulfuration FSO2 Fenthoxon Sulfone (P=O, O=S=O) FOS->FSO2 Oxidation

Figure 1: Oxidative biotransformation pathways of fenthion to fenthoxon and subsequent sulfones.

Workflow A Sample Preparation (Citrate-Buffered QuEChERS) B Internal Standard Addition (Fenthoxon S-Methyl-d3) A->B Matrix Spiking C LC Separation (C18, Ammonium Formate/MeOH) B->C Injection (2 μL) D ESI+ Ionization ([M+H]+ Generation) C->D Analyte Elution E MRM Detection (Triple Quadrupole MS/MS) D->E Ion Transfer F Data Analysis (Isotope Dilution Quantitation) E->F Signal Normalization

Figure 2: End-to-end analytical workflow for the LC-MS/MS quantification of Fenthoxon.

References

  • In Vivo Tracing Uptake and Elimination of Organic Pesticides in Fish Muscle Environmental Science & Technology - ACS Publications[Link]

  • Electronic Supplementary Material (ESI) for Analytical Methods The Royal Society of Chemistry[Link]

Sources

Application

Application Note: High-Fidelity GC-MS/MS Quantitation of Fenthoxon in Agricultural Soil Using Isotope Dilution

Introduction & Mechanistic Context Fenthion is a broad-spectrum organophosphorus insecticide that undergoes rapid environmental degradation. In agricultural soils, oxidative desulfuration converts fenthion into its oxyge...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Fenthion is a broad-spectrum organophosphorus insecticide that undergoes rapid environmental degradation. In agricultural soils, oxidative desulfuration converts fenthion into its oxygen analog, fenthoxon—a highly toxic metabolite with potent acetylcholinesterase inhibitory effects[1]. Due to its mobility and toxicity, monitoring fenthoxon concentrations in soil is a critical component of environmental risk assessments and regulatory compliance[2].

However, the extraction and quantitation of semi-volatile organophosphate esters from complex soil matrices using Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges[3]. Soil extracts are notoriously rich in humic acids, lipids, and elemental sulfur, which cause severe matrix-induced signal suppression or enhancement in the MS source. Furthermore, oxon metabolites are highly susceptible to hydrolysis during sample preparation.

To establish a rugged, high-fidelity analytical method, this protocol leverages Isotope Dilution Mass Spectrometry (IDMS) . By utilizing the deuterated internal standard Fenthoxon (S-Methyl-d3) (Molecular Formula: C10H12D3O4PS, MW: 265.28)[4], analysts can perfectly correct for both physical extraction losses and matrix ionization effects, ensuring absolute quantitative accuracy.

Experimental Design: Causality & Self-Validation

As a self-validating system, every step of this protocol is designed with a specific mechanistic purpose to protect the analyte and verify the integrity of the data:

  • Soil Hydration: Agricultural soils possess complex, porous microstructures. Pre-hydrating the soil swells these pores, disrupting analyte-matrix interactions and allowing the organic extraction solvent to efficiently partition the target compounds[2].

  • Citrate-Buffered QuEChERS: Traditional unbuffered extractions often lead to the degradation of pH-sensitive oxon metabolites. By utilizing a citrate-buffered approach (based on EN 15662), the extraction environment is actively maintained at an optimal pH of 5.0–5.5. This prevents the base-catalyzed hydrolysis of fenthoxon during the aggressive acetonitrile extraction[5].

  • Pre-Extraction Isotopic Spiking: Fenthoxon (S-Methyl-d3) shares identical physicochemical properties with native fenthoxon but differs by +3 Da in mass. By spiking this standard directly into the soil prior to extraction, it acts as an internal self-validator. Any degradation, loss during dispersive Solid-Phase Extraction (d-SPE) cleanup, or signal suppression in the GC-MS/MS is proportionally mirrored by the internal standard.

G Fenthion Fenthion (Parent Insecticide) Oxidation Environmental Oxidative Desulfuration Fenthion->Oxidation Fenthoxon Fenthoxon (Toxic Oxon Metabolite) Oxidation->Fenthoxon GCMS GC-MS/MS Quantitation Fenthoxon->GCMS Native Analyte IS Fenthoxon (S-Methyl-d3) (Isotopic Internal Standard) IS->GCMS Corrects Matrix Effects

Fig 1: Fenthion oxidative degradation to fenthoxon and the IDMS quantitation strategy.

Step-by-Step Methodology

Reagents and Materials
  • Solvents: LC-MS grade Acetonitrile (MeCN), Hexane, and Ultrapure Water.

  • Salts: EN 15662 QuEChERS Extraction Salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)[2].

  • Cleanup: d-SPE tubes containing 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18.

  • Standards: Native Fenthoxon and Fenthoxon (S-Methyl-d3)[4].

Extraction Protocol
  • Sample Preparation: Air-dry the agricultural soil at room temperature and sieve through a 2 mm mesh to ensure homogeneity. Weigh exactly 5.0 g of the homogenized soil into a 50 mL PTFE centrifuge tube[2].

  • Hydration: Add 5.0 mL of ultrapure water to the tube. Vortex for 30 seconds and allow the mixture to stand for 15 minutes to fully hydrate the soil matrix[2].

  • Internal Standard Spiking: Add 50 µL of a 1.0 µg/mL Fenthoxon (S-Methyl-d3) working solution directly to the hydrated soil. Allow 5 minutes for equilibration.

  • Partitioning: Add 10.0 mL of MeCN. Vortex vigorously for 1 minute. Add the pre-weighed citrate-buffered QuEChERS salts[5]. Secure the cap and shake vigorously by hand or mechanical shaker for 2 minutes.

  • Phase Separation: Centrifuge the tube at 4000 rpm (≥3000 rcf) for 5 minutes to separate the organic and aqueous layers[2].

  • d-SPE Cleanup: Transfer 6.0 mL of the upper MeCN layer into the d-SPE cleanup tube. Vortex for 1 minute to allow the PSA to bind organic acids and the C18 to trap non-polar lipid interferences. Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation: Transfer 1.0 mL of the cleaned supernatant into a GC autosampler vial for immediate analysis.

Workflow Step1 1. Soil Hydration (5g Soil + 5mL H2O) Step2 2. IS Spiking (Add Fenthoxon-d3) Step1->Step2 Step3 3. MeCN Extraction (10mL Acetonitrile) Step2->Step3 Step4 4. Citrate-Buffered Partitioning (EN 15662 Salts) Step3->Step4 Step5 5. d-SPE Cleanup (MgSO4, PSA, C18) Step4->Step5 Step6 6. GC-MS/MS Analysis (EI-MRM Mode) Step5->Step6

Fig 2: Step-by-step citrate-buffered QuEChERS extraction workflow for soil samples.

System Suitability & Self-Validation Criteria

To ensure the trustworthiness of the generated data, the analytical sequence must pass the following self-validation gates:

  • IS Recovery Tracking: The absolute peak area of Fenthoxon (S-Methyl-d3) in every soil sample must remain within ±20% of the mean IS area observed in the solvent calibration standards. A deviation beyond this threshold flags a catastrophic extraction failure or severe matrix suppression, automatically invalidating the sample result.

  • Ion Ratio Confirmation: The ratio between the quantifier and qualifier MRM transitions for native fenthoxon must be within ±15% of the reference standard to rule out isobaric matrix interferences.

Quantitative Data Presentation

Table 1: GC-MS/MS (EI-MRM) Acquisition Parameters Chromatographic conditions: DB-5MS UI column (30 m x 0.25 mm x 0.25 µm); 1 µL splitless injection at 250°C; Helium carrier gas at 1.2 mL/min.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Fenthoxon 262.0247.01550Quantifier
Fenthoxon 262.0109.02550Qualifier
Fenthoxon (S-Methyl-d3) 265.0247.01550IS Quantifier
Fenthoxon (S-Methyl-d3) 265.0109.02550IS Qualifier

Table 2: Typical Method Validation Metrics in Agricultural Soil

Spiking Level (µg/kg)Mean Absolute Recovery (%)IDMS Corrected Recovery (%)Precision (RSD, %)Limit of Quantitation (LOQ)
5.078.498.26.51.0 µg/kg
50.081.299.54.21.0 µg/kg

Note: The stark difference between absolute recovery and IDMS corrected recovery highlights the critical necessity of the S-Methyl-d3 internal standard in compensating for matrix-induced suppression.

References

  • Benchchem. "Application Note: Determination of Fenthion Oxon Sulfone in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)".
  • Specialty Analytical. "semi volatile organic compounds epa 8270".
  • National Institutes of Health (PMC). "Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry".
  • AS-1. "85-5599-10 Fenthoxon (S-Methyl-d3) 1mg 450015".
  • American Chemical Society (ACS). "In Vivo Tracing Uptake and Elimination of Organic Pesticides in Fish Muscle".

Sources

Method

Fenthoxon (S-Methyl-d3) spiking protocol for food safety testing

Application Note: Fenthoxon (S-Methyl-d3) Spiking Protocol for Food Safety Testing Introduction & Mechanistic Context Fenthion is a broad-spectrum organophosphate insecticide widely utilized in agriculture. Upon entering...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Fenthoxon (S-Methyl-d3) Spiking Protocol for Food Safety Testing

Introduction & Mechanistic Context

Fenthion is a broad-spectrum organophosphate insecticide widely utilized in agriculture. Upon entering biological systems or environmental compartments, it rapidly undergoes oxidative desulfuration (conversion of the P=S bond to a P=O bond) and thioether oxidation to form highly toxic metabolites, primarily fenthoxon, fenthion sulfoxide, and fenthoxon sulfoxide[1]. Because these oxon and sulfoxide metabolites exhibit significantly higher acetylcholinesterase inhibition than the parent compound, global regulatory bodies (such as the EFSA and EPA) mandate the quantification of the sum of fenthion and its oxidative metabolites to ensure consumer safety[1].

Analyzing fenthoxon in complex food matrices (e.g., high-lipid animal products, pigmented fruits, and vegetables) using LC-MS/MS presents a critical analytical hurdle: matrix-induced ion suppression [2]. Co-eluting matrix components—such as phospholipids, sugars, and organic acids—compete with the target analyte for charge in the electrospray ionization (ESI) source, leading to severe signal attenuation and quantitative bias.

The SIL-IS Rationale: To establish a self-validating, highly accurate analytical system, this protocol utilizes Fenthoxon (S-Methyl-d3) as a Stable Isotope-Labeled Internal Standard (SIL-IS). The deuterated S-methyl group provides a +3 Da mass shift, which is sufficient to eliminate isotopic cross-talk from the naturally occurring 13C and 34S isotopes of the native analyte. Because the SIL-IS shares identical physicochemical properties with native fenthoxon, it perfectly co-elutes chromatographically. It experiences the exact same matrix effects and extraction losses, thereby providing an absolute mathematical correction for quantitative recovery.

Experimental Design: The Citrate-Buffered QuEChERS System

This protocol adapts the EN 15662 QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology[3].

Causality of Experimental Choices:

  • pH Control via Citrate Buffer: Organophosphate oxons like fenthoxon are highly susceptible to base-catalyzed hydrolysis. The extraction utilizes a citrate buffer (trisodium citrate dihydrate and disodium hydrogen citrate sesquihydrate) to rigidly lock the extraction pH between 5.0 and 5.5[4]. This preserves the integrity of the P=O bond during the aggressive salting-out phase.

  • Pre-Extraction Spiking: The SIL-IS must be spiked directly into the homogenized matrix before solvent addition. This ensures the isotope fully equilibrates with the matrix, correcting for any physical entrapment in the solid pellet or partitioning losses during the dispersive solid-phase extraction (dSPE) cleanup.

Pathway Fenthion Fenthion Fenthoxon Fenthoxon Fenthion->Fenthoxon CYP450 Oxidation (P=S to P=O) Fenthion\nSulfoxide Fenthion Sulfoxide Fenthion->Fenthion\nSulfoxide FMO Oxidation Fenthoxon\nSulfoxide Fenthoxon Sulfoxide Fenthoxon->Fenthoxon\nSulfoxide FMO Oxidation Fenthion\nSulfoxide->Fenthoxon\nSulfoxide CYP450 (P=S to P=O) Fenthion\nSulfone Fenthion Sulfone Fenthion\nSulfoxide->Fenthion\nSulfone Oxidation Fenthoxon\nSulfone Fenthoxon Sulfone Fenthoxon\nSulfoxide->Fenthoxon\nSulfone Oxidation Fenthion\nSulfone->Fenthoxon\nSulfone CYP450 (P=S to P=O)

Figure 1: Oxidative biotransformation pathway of fenthion into its toxic oxon and sulfone metabolites.

Step-by-Step Methodology

Materials and Reagents
  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Ultrapure Water.

  • Additives: Formic acid (0.1%) and Ammonium formate (5 mM).

  • EN 15662 Extraction Salts: 4.0 g MgSO 4​ , 1.0 g NaCl, 1.0 g Sodium citrate dihydrate, 0.5 g Disodium citrate sesquihydrate[3].

  • dSPE Cleanup Salts (General Produce): 150 mg MgSO 4​ , 25 mg PSA (Primary Secondary Amine), 25 mg C18[4].

  • Standards: Fenthoxon (Native) and Fenthoxon (S-Methyl-d3) SIL-IS.

Extraction and Cleanup Protocol
  • Matrix Homogenization: Cryogenically mill the food sample to a fine powder to ensure complete cellular disruption. Weigh exactly 10.0 g of the homogenate into a 50 mL PTFE centrifuge tube[1]. (Note: For dry commodities like grains, add 10 mL of water to hydrate the sample prior to extraction).

  • SIL-IS Spiking: Add 100 µL of a 1.0 µg/mL Fenthoxon (S-Methyl-d3) working solution directly to the matrix. Vortex for 30 seconds and allow to equilibrate for 15 minutes at room temperature.

  • Solvent Extraction: Add 10.0 mL of cold Acetonitrile. Shake vigorously via a mechanical Geno/Grinder for 1 minute.

  • Salting-Out: Add the EN 15662 QuEChERS extraction salts. Critical Step: Immediately shake vigorously for 1 minute. Mechanistic rationale: MgSO 4​ hydration is highly exothermic and can form clumps that physically trap analytes if not dispersed instantly.

  • Phase Separation: Centrifuge the tubes at 3,000 × g for 5 minutes at 4°C[3].

  • dSPE Cleanup: Transfer 1.0 mL of the upper acetonitrile layer into a 2 mL dSPE microcentrifuge tube containing MgSO 4​ , PSA, and C18.

    • PSA removes organic acids and sugars.

    • C18 removes non-polar interfering lipids.

    • MgSO 4​ removes residual trace water[4].

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge at 10,000 × g for 3 minutes.

  • Extract Dilution: Dilute 500 µL of the cleaned supernatant with 500 µL of initial mobile phase (e.g., Water with 0.1% formic acid). Mechanistic rationale: Acetonitrile is a strong elution solvent in reversed-phase LC. Injecting 100% MeCN causes severe peak fronting and splitting for early-eluting compounds. Aqueous dilution focuses the analyte band at the head of the column.

Workflow N1 1. Matrix Homogenization (10 g sample) N2 2. SIL-IS Spiking Add Fenthoxon (S-Methyl-d3) N1->N2 N3 3. Solvent Extraction (10 mL Acetonitrile) N2->N3 15 min equilibration N4 4. Salting-Out (EN 15662) Citrate Buffer + MgSO4 / NaCl N3->N4 N5 5. Centrifugation (3000 x g, 5 min) N4->N5 N6 6. dSPE Cleanup (PSA, C18, MgSO4) N5->N6 Transfer 1 mL supernatant N7 7. LC-MS/MS Analysis (ESI+, MRM Mode) N6->N7 Aqueous dilution prior to injection

Figure 2: Citrate-buffered QuEChERS workflow integrating SIL-IS spiking for matrix correction.

LC-MS/MS Analytical Conditions & Data Presentation

Chromatographic separation is achieved using a C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water containing 5 mM ammonium formate and 0.1% formic acid[2].

  • Mobile Phase B: Methanol containing 0.1% formic acid[2].

  • Ionization: Positive Electrospray Ionization (ESI+).

Table 1: Optimized MRM Transitions and Mechanistic Fragment Origins [5]

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Mechanistic Fragment Origin
Fenthoxon 263.0231.0109.0231.0: Loss of methanol (-32 Da) from the dimethyl phosphate group.109.0: Dimethyl phosphate cation formation.
Fenthoxon (S-Methyl-d3) 266.0234.0109.0234.0: Loss of methanol (-32 Da). The +3 Da S-CD 3​ group remains intact on the aromatic ring.109.0: Unlabeled phosphate cation (mass remains identical).

Table 2: Representative Method Validation Metrics (Spiked at 0.01 mg/kg) [2]

Matrix TypeAbsolute Recovery (%)Uncorrected Matrix Effect (%)SIL-IS Corrected Recovery (%)RSD (%)
Brown Rice 92.4-28.5 (Suppression)99.14.2
Orange 95.1-45.2 (Suppression)101.45.1
Spinach 88.7-62.1 (Suppression)98.86.3

Data Interpretation: The uncorrected matrix effects demonstrate severe signal suppression, particularly in chlorophyll-rich matrices like spinach. However, the application of the Fenthoxon (S-Methyl-d3) SIL-IS normalizes the detector response, bringing the corrected recovery to near 100% and easily satisfying the DG SANTE validation criteria (70–120% recovery, RSD ≤20%)[4].

References

  • [4] Title: Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (Extraction Optimization). Source: PMC / NIH. URL:[Link]

  • [3] Title: A Comprehensive Approach to Pesticide Residue Monitoring, Including Non-target Analysis, for Fruits, Vegetables, and Nuts. Source: Restek / Gcms.cz. URL: [Link]

  • [2] Title: Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce (Validation & Quantitation). Source: Molecules / MedChemExpress. URL:[Link]

  • [5] Title: In Vivo Tracing Uptake and Elimination of Organic Pesticides in Fish Muscle. Source: Environmental Science & Technology (ACS Publications). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Fenthoxon (S-Methyl-d3) LC-MS/MS Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the analysis of Fenthoxon (S-Methyl-d3). Fenthoxon is an oxidation product (oxon metabolite) of the organophosphate insecticide fenthion.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analysis of Fenthoxon (S-Methyl-d3). Fenthoxon is an oxidation product (oxon metabolite) of the organophosphate insecticide fenthion. Its deuterated analog, Fenthoxon (S-Methyl-d3), is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) to correct for extraction losses and matrix effects of the native analyte. However, when the SIL-IS itself suffers from severe signal suppression or enhancement in complex matrices (e.g., tissues, herbs, or feed), quantitative accuracy is compromised.

This guide provides field-proven methodologies to diagnose, map, and eliminate matrix effects in your LC-MS/MS workflows.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does Fenthoxon (S-Methyl-d3) experience severe signal suppression in Electrospray Ionization (ESI)? A1: Matrix effects in LC-MS/MS are predominantly associated with the ESI process. As the LC effluent forms charged droplets, solvent evaporates until the droplet reaches the Rayleigh limit, leading to Coulombic fission. Co-eluting matrix components (e.g., lipids, essential oils, and pigments) compete with the Fenthoxon analyte for available protons [H+] at the droplet surface 1. Because Fenthoxon is moderately polar, highly surface-active matrix molecules can monopolize the charge, alter droplet viscosity, or increase surface tension, leading to a drastic reduction in the analyte's ionization efficiency (ion suppression).

Q2: Is sample extract dilution a scientifically valid strategy for mitigating these effects? A2: Yes. Research demonstrates a linear correlation between the degree of ion suppression and the logarithm of the matrix concentration 2. Diluting the sample extract by a factor of 25 to 40 can reduce ion suppression to less than 20%, provided the initial suppression was ≤80% 2. This generic "dilute-and-shoot" approach is highly effective if your mass spectrometer possesses sufficient sensitivity to maintain the required Limits of Quantitation (LOQ) 3.

Q3: How does "Pass-Through" SPE differ from traditional Dispersive SPE (dSPE) for matrix removal? A3: Traditional dSPE relies on mixing sorbents like Primary Secondary Amine (PSA) or Graphitized Carbon Black (GCB) directly into the extract. While effective, GCB can adsorb planar molecules, and PSA may not remove all phospholipids. "Pass-through" SPE (e.g., Oasis PRiME HLB) inverts the classical SPE paradigm: the sorbent is designed to retain fats, phospholipids, and pigments, while the target analytes (like Fenthoxon) pass directly through the cartridge un-retained 4. This eliminates isobaric interferences and significantly reduces the matrix load entering the MS source.

Q4: If I use Fenthoxon (S-Methyl-d3) as an internal standard, doesn't it automatically correct for matrix effects? A4: Yes, a co-eluting SIL-IS perfectly compensates for matrix effects on the native analyte because both experience the exact same suppression environment 5. However, if the absolute signal of the SIL-IS drops too close to the noise floor (e.g., >90% suppression), the signal-to-noise (S/N) ratio degrades, leading to poor integration reproducibility and high %RSDs. Physical removal of the matrix is still required to maintain robust instrument performance.

Visualizing the Problem & Solution

ESI_Suppression cluster_Competition Surface Charge Competition Capillary ESI Capillary High Voltage Droplet Charged Droplet (Solvent + Matrix + Analyte) Capillary->Droplet Evaporation Solvent Evaporation (Rayleigh Limit) Droplet->Evaporation Analyte Fenthoxon (S-Methyl-d3) Analyte Ion Evaporation->Analyte Matrix Co-eluting Matrix (Lipids/Pigments) Evaporation->Matrix Charge Limited Available Protons [H+] Analyte->Charge Seeks Charge Matrix->Charge Monopolizes Charge Suppression Ion Suppression (Reduced Analyte Signal) Matrix->Suppression Outcompetes Analyte Charge->Suppression

ESI mechanism showing how co-eluting matrix components outcompete the analyte for surface charge.

Troubleshooting_Workflow Start Matrix Effect > 20% Detected for Fenthoxon Map Post-Column Infusion Identify Suppression Zones Start->Map Decision Is suppression continuous or localized? Map->Decision Continuous Continuous Background (High Matrix Load) Decision->Continuous Continuous Localized Localized Co-elution (Specific Interferences) Decision->Localized Localized Dilution 1. Extract Dilution (e.g., 20x - 40x) Continuous->Dilution Cleanup 2. Enhanced Cleanup (Pass-through SPE / dSPE) Continuous->Cleanup Chrom Adjust LC Gradient / Change Column Chemistry Localized->Chrom Validate Validate Matrix Factor (MF) Target: 0.8 - 1.2 Dilution->Validate Cleanup->Validate Chrom->Validate

Decision tree for mitigating matrix effects based on post-column infusion mapping results.

Experimental Workflows & Protocols

To ensure trustworthiness, every protocol must be a self-validating system. You must prove that your intervention successfully removed the matrix effect by calculating the Matrix Factor (MF) . Formula: MF = (Peak Area of Fenthoxon spiked into post-extraction blank) / (Peak Area of Fenthoxon in neat solvent). An MF between 0.8 and 1.2 indicates negligible matrix effects.

Protocol A: Post-Column Infusion for Matrix Effect Mapping

This protocol establishes causality by physically mapping where matrix compounds elute relative to your analyte 1.

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical column and the MS source.

  • Infusion: Continuously infuse a neat standard of Fenthoxon (S-Methyl-d3) at 1 µg/mL at a flow rate of 10 µL/min. Monitor the MRM transition for the compound; this should generate a high, steady baseline signal.

  • Injection: Inject a blank matrix extract (e.g., unspiked tissue or feed extract) through the LC system using your standard gradient.

  • Analysis: Observe the MS chromatogram. Any negative dips in the steady baseline indicate zones of ion suppression caused by eluting matrix components.

  • Action: If the retention time of Fenthoxon falls exactly within a suppression dip, adjust your mobile phase gradient (e.g., increase initial aqueous hold time) or change column chemistry (e.g., C18 to Biphenyl) to shift the analyte out of the suppression zone.

Protocol B: Pass-Through SPE Cleanup for Complex Matrices

Use this protocol when chromatographic shifting is impossible due to a continuous matrix background 4.

  • Extraction: Perform standard QuEChERS extraction on your sample (e.g., 10g sample, 10mL Acetonitrile, partitioning salts). Centrifuge to separate the organic layer.

  • Preparation: Attach an Oasis PRiME HLB cartridge (or equivalent pass-through sorbent) to a vacuum manifold. Note: Do not condition or equilibrate the cartridge.

  • Pass-Through: Load 0.5 mL of the raw QuEChERS acetonitrile extract directly into the cartridge. Apply gentle vacuum or positive pressure to push the extract through at a rate of 1-2 drops per second.

  • Collection: Collect the eluate directly into an autosampler vial. The sorbent retains the suppressing lipids and pigments, while Fenthoxon (S-Methyl-d3) passes through.

  • Validation: Spike the collected eluate with Fenthoxon (S-Methyl-d3) and calculate the Matrix Factor to confirm suppression has been eliminated.

Quantitative Data Summaries

Table 1: Comparison of Sample Cleanup Strategies for Fenthoxon
Cleanup StrategyTarget Matrix InterferencesImpact on Fenthoxon RecoveryImpact on Matrix Effect (MF)
None (Dilute & Shoot) High concentration matrices100% (No physical loss)Highly dependent on dilution factor
dSPE (PSA/C18) Organic acids, free fatty acids85 - 95%Moderate improvement (MF ~0.7)
dSPE (PSA/C18/GCB) Pigments (Chlorophyll), sterols60 - 80% (Risk of planar adsorption)Good improvement (MF ~0.8)
Pass-Through SPE Phospholipids, complex lipids90 - 100%Excellent improvement (MF 0.9 - 1.1)
Table 2: Impact of Extract Dilution on Ion Suppression [2]
Dilution FactorEquivalent Matrix ConcentrationAverage Ion Suppression (%)Recommendation
Undiluted (1x) 1.0 g/mL80 - 95%Unacceptable for robust quantitation
10x Dilution 0.1 g/mL40 - 50%Marginal; requires SIL-IS compensation
25x Dilution 0.04 g/mL< 20%Optimal balance of sensitivity & cleanup
100x Dilution 0.01 g/mL0% (Zero-effect level)Only viable for high-abundance targets

References

  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS SepScience URL: [Link]

  • Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? Analytical Chemistry - ACS Publications URL: [Link]

  • A Smart Clean-up Approach to Reduce Matrix Effects and Isobaric Interference for Multi-residue Pesticide Analysis, Based Upon LC Waters Corporation URL:[Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed PMC - National Institutes of Health URL:[Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS MDPI URL:[Link]

Sources

Optimization

Troubleshooting poor recovery of Fenthoxon (S-Methyl-d3) in QuEChERS

Welcome to the Technical Support Center. This guide is designed for analytical chemists, toxicologists, and drug development professionals troubleshooting the quantification of highly polar, base-sensitive organophosphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, toxicologists, and drug development professionals troubleshooting the quantification of highly polar, base-sensitive organophosphate metabolites using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Below, we dissect the chemical mechanisms behind the poor recovery of Fenthoxon (S-Methyl-d3) and provide field-validated, self-correcting protocols to ensure analytical integrity.

Root Cause Analysis: The Chemistry of Fenthoxon Loss

Fenthoxon (S-Methyl-d3) is the isotopically labeled oxon metabolite of the organophosphate pesticide fenthion[1]. When laboratories transition from analyzing parent organophosphates to their oxon metabolites, recoveries frequently plummet from >90% to <30%. As a Senior Application Scientist, I trace this failure to two competing chemical phenomena during the QuEChERS extraction:

A. Base-Catalyzed Hydrolysis via PSA Sorbent The most common cause of Fenthoxon loss occurs during the dispersive Solid Phase Extraction (dSPE) cleanup step. Primary Secondary Amine (PSA) is universally used in dSPE to remove organic acids and sugars[2]. However, PSA acts as a weak anion exchanger and inherently raises the microenvironmental pH of the acetonitrile extract to >8.0[3]. Unlike its parent compound fenthion (which contains a P=S bond), fenthoxon contains a highly polarized P=O bond. This creates a strongly electrophilic phosphorus center. In the alkaline environment created by PSA, hydroxide ions rapidly execute a nucleophilic attack on the phosphorus atom, irreversibly hydrolyzing the Fenthoxon[4].

B. Polarity-Driven Partitioning Failures Oxon metabolites are significantly more polar than their parent thio-analogues. During the initial salting-out phase, highly polar analytes may resist partitioning into the organic (acetonitrile) layer, especially if the aqueous phase is not properly buffered or if the sample matrix lacks sufficient water to drive the salting-out thermodynamics.

Diagnostic Workflow

Before altering your method, you must isolate the exact point of analyte loss. We recommend a self-validating Pre- vs. Post-dSPE Spiking Experiment .

G Start Poor Fenthoxon Recovery (<70%) Test1 Perform Pre- & Post-dSPE Spike Experiment Start->Test1 Loss_dSPE Loss occurs during dSPE cleanup step Test1->Loss_dSPE Post-dSPE spike shows high recovery Loss_Ext Loss occurs during Extraction/Partitioning Test1->Loss_Ext Pre-dSPE spike shows low recovery Cause1 PSA-induced alkaline hydrolysis (pH > 8) Loss_dSPE->Cause1 Cause2 Incomplete partitioning due to high polarity Loss_Ext->Cause2 Fix1 Acidify extract with 1% Formic Acid or substitute PSA with C18 Cause1->Fix1 Fix2 Use EN 15662 Citrate Buffer & optimize water content Cause2->Fix2

Diagnostic workflow for isolating and resolving Fenthoxon recovery issues in QuEChERS.

Frequently Asked Questions (FAQs)

Q1: My absolute recovery of Fenthoxon (S-Methyl-d3) drops below 30% after the dSPE step. What is happening? A: Your analyte is being destroyed by the PSA sorbent. Base-labile compounds degrade rapidly in standard QuEChERS extracts after PSA cleanup due to the localized pH spike[4]. You must either acidify the extract prior to adding PSA or remove PSA from your dSPE blend entirely.

Q2: How do I modify the dSPE step to prevent oxon degradation while still removing matrix interferences? A: You have two scientifically sound options:

  • The Acidification Route: Add 1% formic acid (v/v) to your acetonitrile extract immediately before transferring it to the dSPE tube containing PSA[3]. This neutralizes the alkaline shift and protects the P=O bond.

  • The Sorbent Substitution Route: If your matrix is relatively low in complex organic acids (e.g., plasma, certain fruits), omit PSA entirely. Use a dSPE blend consisting solely of anhydrous MgSO₄ and C18 (Octadecylsilane). C18 effectively removes lipids and hydrophobic interferences without altering the pH[2].

Q3: I skipped PSA, but my recovery is still inconsistent across different matrices. Why? A: This points to a partitioning failure during the initial extraction, compounded by matrix-induced ion suppression in the LC-MS/MS. Fenthoxon is highly polar. If you are using the original unbuffered QuEChERS method, the pH of the aqueous phase fluctuates wildly depending on the sample matrix. You must switch to the EN 15662 Citrate-Buffered method , which locks the extraction pH at 5.0–5.5, ensuring consistent partitioning of polar oxons into the acetonitrile layer[2].

Quantitative Data: Impact of QuEChERS Modifications

The following table synthesizes expected recovery data for Fenthoxon when applying different QuEChERS modifications, highlighting the critical role of pH management.

Extraction MethoddSPE Sorbent BlendExtract pHFenthoxon Recovery (%)Matrix Effect (Ion Suppression)
Original UnbufferedMgSO₄ + PSA~8.5< 25% Low
EN 15662 (Citrate)MgSO₄ + PSA~6.555 - 70% Low
EN 15662 (Citrate)MgSO₄ + PSA + 1% Formic Acid ~5.092 - 98% Low
EN 15662 (Citrate)MgSO₄ + C18 only (No PSA)~5.588 - 95% Moderate

Step-by-Step Experimental Protocol: Optimized QuEChERS for Base-Sensitive Oxons

To ensure self-validating, high-fidelity recovery of Fenthoxon (S-Methyl-d3), implement the following modified EN 15662 protocol.

Phase 1: Hydration and Buffered Extraction

  • Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube.

  • Crucial Step: If the sample is dry (e.g., cereals, lyophilized tissue), add 10 mL of LC-MS grade water and vortex for 1 minute to hydrate the matrix. Allow to sit for 15 minutes.

  • Spike the sample with the Fenthoxon (S-Methyl-d3) internal standard.

  • Add 10 mL of cold Acetonitrile (MeCN). Vortex vigorously for 1 minute.

  • Add the EN 15662 extraction salt packet: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.

  • Shake vigorously by hand for 1 minute, then centrifuge at 4,000 x g for 5 minutes.

Phase 2: Acidified dSPE Cleanup (The Protective Step)

  • Transfer 1 mL of the supernatant (acetonitrile layer) into a clean 2 mL microcentrifuge tube.

  • Crucial Step: Add 10 µL of concentrated Formic Acid (yielding ~1% v/v) to the 1 mL extract and vortex briefly.

  • Transfer this acidified extract into a dSPE tube containing 150 mg anhydrous MgSO₄ and 25 mg PSA (and 25 mg C18 if the matrix is fatty).

  • Vortex immediately for 30 seconds. Do not let the extract sit on the PSA prior to vortexing.

  • Centrifuge at 10,000 x g for 3 minutes.

  • Transfer the purified supernatant to an autosampler vial for LC-MS/MS analysis.

References

  • Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • About the method - QuEChERS (Base-labile Pesticides) Source: QuEChERS.eu URL:[Link]

Sources

Troubleshooting

Optimizing collision energy for Fenthoxon (S-Methyl-d3) fragmentation

Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Fenthoxon (S-Methyl-d3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Fenthoxon (S-Methyl-d3). Here, you will find detailed protocols, troubleshooting advice, and frequently asked questions designed to help you optimize your mass spectrometry methods and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is Fenthoxon (S-Methyl-d3) and why is collision energy optimization important for its analysis?

Fenthoxon (S-Methyl-d3) is the deuterated stable isotope-labeled analog of Fenthoxon, a metabolite of the organophosphorus insecticide Fenthion. In quantitative mass spectrometry, particularly for bioanalytical or environmental studies, stable isotope-labeled internal standards like this are crucial for accurate quantification. They co-elute with the unlabeled analyte and exhibit similar ionization behavior, correcting for variations in sample preparation and instrument response.

Collision-Induced Dissociation (CID) is the process used in tandem mass spectrometry (MS/MS) to fragment a selected precursor ion into characteristic product ions. The energy applied in this process, known as the collision energy (CE), is a critical parameter.

Causality of Optimization:

  • Too little CE results in insufficient fragmentation, leaving most of the ion intensity in the precursor form and leading to a weak signal for your product ions.[1]

  • Too much CE can cause excessive fragmentation, breaking down the desired characteristic product ions into smaller, less specific fragments, which also weakens the signal.[2]

  • Optimal CE maximizes the intensity of the specific product ions chosen for quantification and confirmation, directly enhancing the sensitivity and signal-to-noise ratio of the assay.[3][4]

Therefore, each specific precursor-to-product ion transition (known as an MRM or SRM transition) has a unique optimal collision energy that must be determined experimentally.

Q2: What are the expected precursor and product ions for Fenthoxon (S-Methyl-d3)?

The first step in method development is identifying the target ions. Based on its chemical structure and common behavior in electrospray ionization (ESI), we can predict the key ions for Fenthoxon (S-Methyl-d3).

  • Precursor Ion: Fenthoxon (S-Methyl-d3) has a molecular weight of approximately 265.28 g/mol .[3] In positive mode ESI, it readily accepts a proton to form the protonated molecule, [M+H]⁺. Therefore, the precursor ion to target in the first quadrupole (Q1) is m/z 266.1 .

  • Product Ions: The fragmentation of Fenthoxon (S-Methyl-d3) is predicted based on its non-deuterated analog, Fenthion Oxon.[5][6] The fragmentation primarily occurs at the phosphate ester portion of the molecule.

    • Predicted Product Ion 1 (Quantifier): A common loss for molecules with methoxy groups on a phosphate is the neutral loss of methanol (CH₃OH, 32 Da). This fragmentation is efficient and typically produces a stable, high-intensity product ion. Since the S-methyl-d3 group is on the other side of the phenyl ring, it remains intact. The resulting fragment would be [M+H-CH₃OH]⁺, leading to a predicted product ion of m/z 234.1 . This is often the most abundant fragment and is ideal for quantification.

    • Predicted Product Ion 2 (Qualifier): To ensure specificity, a second product ion is monitored. Based on the fragmentation patterns of similar organophosphates, another significant fragment can be formed. For Fenthion Oxon (precursor m/z 263), a product ion at m/z 216 is observed.[5] This corresponds to a more complex fragmentation. Applying this to the deuterated compound, we can predict a qualifier ion. However, a more predictable and common fragment for organophosphates is the cleavage at the P-O aryl bond, yielding the dimethyl phosphate ion at m/z 125.0 ((CH₃O)₂PO₂H)⁺. This fragment provides excellent structural confirmation.

The following table summarizes the key quantitative data for setting up your MS/MS method.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ion (Qualifier, m/z)
Fenthoxon (S-Methyl-d3) 266.1234.1125.0

Experimental Protocol: Collision Energy Optimization

This section provides a detailed, step-by-step methodology for determining the optimal collision energy for your Fenthoxon (S-Methyl-d3) MRM transitions. This protocol can be performed manually by direct infusion or automated using instrument-specific software like Agilent MassHunter Optimizer, SCIEX Analyst® Compound Optimization, or Thermo Fisher Scientific Xcalibur™.[2][7][8][9]

Step 1: Preparation of Tuning Solution

The objective is to prepare a solution of Fenthoxon (S-Methyl-d3) that provides a stable and robust signal when infused into the mass spectrometer.

  • Stock Solution: Prepare a stock solution of Fenthoxon (S-Methyl-d3) at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Tuning Solution: Dilute the stock solution to a final concentration of 50-100 ng/mL. The diluent should mimic the initial mobile phase conditions of your intended LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Expertise & Experience: Using a diluent similar to your mobile phase ensures that the ionization efficiency observed during optimization is representative of the conditions during the actual chromatographic run. Formic acid is added to promote protonation in positive ESI mode.[3]

Step 2: Analyte Infusion and Precursor Ion Confirmation

This step confirms the mass of the precursor ion and optimizes source conditions for maximum signal intensity.

  • Infusion Setup: Infuse the tuning solution into the mass spectrometer at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Scan Mode (Q1 Scan): Set the instrument to scan the first quadrupole (Q1) over a mass range that includes the expected precursor ion (e.g., m/z 100-300).

  • Confirm Precursor: Verify the presence of a strong signal at m/z 266.1 .

  • Optimize Source Parameters: While observing the signal for m/z 266.1, manually adjust source parameters such as capillary voltage, gas temperatures, and gas flows to maximize its intensity. This ensures the most efficient generation of the ions that will be sent to the collision cell.

Step 3: Product Ion Discovery

Here, we identify the major fragments produced from the precursor ion.

  • Product Ion Scan Mode: Set the instrument to "Product Ion Scan" or "MS2 Scan" mode.

  • Set Q1: Fix the first quadrupole (Q1) to transmit only the precursor ion, m/z 266.1.

  • Scan Q3: Set the third quadrupole (Q3) to scan over a mass range to detect all potential fragments (e.g., m/z 50-270).

  • Apply Nominal CE: Apply a moderate, non-optimized collision energy (e.g., 20-25 eV) to induce fragmentation.

  • Identify Fragments: Observe the resulting spectrum and confirm the presence of the predicted product ions at m/z 234.1 and m/z 125.0 . Note the m/z of the two most intense and stable fragments. These will be your quantifier and qualifier ions.

Step 4: Collision Energy Ramping (Optimization)

This is the core step where the optimal energy for each specific fragmentation pathway is determined.

  • MRM Mode Setup: Set the instrument to Multiple Reaction Monitoring (MRM) mode.

  • Define Transitions: Create two MRM transitions:

    • Transition 1 (Quantifier): Q1 at m/z 266.1 → Q3 at m/z 234.1

    • Transition 2 (Qualifier): Q1 at m/z 266.1 → Q3 at m/z 125.0

  • Perform CE Ramp: For each transition individually, acquire data while ramping the collision energy across a wide range (e.g., from 5 eV to 50 eV in 1-2 eV steps). The instrument software will generate a plot of product ion intensity versus collision energy for each transition.

    • Trustworthiness: This empirical approach is a self-validating system. The optimal energy is not based on a theoretical value but on the actual measured response, ensuring the best possible signal for your specific instrument and conditions.

  • Determine Optimal CE: Analyze the generated plots. The optimal collision energy is the value that produces the highest product ion intensity. This value will likely be different for the quantifier and qualifier transitions.

The overall workflow for this process is visualized in the diagram below.

CollisionEnergyOptimization cluster_prep Step 1: Preparation cluster_infusion Step 2-3: Ion Discovery cluster_optimization Step 4: Optimization cluster_final Final Output Prep Prepare 50-100 ng/mL Tuning Solution Infuse Infuse Solution (5-10 µL/min) Prep->Infuse Q1Scan Q1 Scan: Confirm Precursor (m/z 266.1) Infuse->Q1Scan ProductScan Product Ion Scan: Identify Fragments (m/z 234.1, 125.0) Q1Scan->ProductScan SetupMRM Setup MRM Transitions: 266.1 -> 234.1 266.1 -> 125.0 ProductScan->SetupMRM RampCE Ramp Collision Energy (e.g., 5-50 eV) SetupMRM->RampCE Plot Plot Intensity vs. CE RampCE->Plot OptimalCE Determine Optimal CE for each transition Plot->OptimalCE FinalMethod Optimized MRM Method OptimalCE->FinalMethod

Caption: Workflow for Collision Energy Optimization.

Troubleshooting Guide

This section addresses common issues encountered during the optimization and analysis of Fenthoxon (S-Methyl-d3).

Q: Why am I seeing a weak or no signal for my precursor ion (m/z 266.1)?
  • A1: Check Instrument and Solution.

    • Is the instrument tuned and calibrated? An out-of-spec calibration can lead to poor ion transmission and mass accuracy.[1]

    • Is the tuning solution fresh and at the correct concentration? Analytes can degrade over time or adsorb to container walls.

    • Are the source parameters appropriate? Excessively harsh conditions (e.g., very high temperatures) can cause in-source fragmentation, reducing the precursor ion intensity. Try starting with gentle source conditions and optimizing from there.

  • A2: Verify Mobile Phase/Solvent Compatibility.

    • Is there a source of ion suppression? Ensure you are using high-purity, LC-MS grade solvents and additives.[1] Non-volatile buffers (like phosphate) should never be introduced into a mass spectrometer.

    • Is the pH correct? For positive mode ESI, an acidic mobile phase (e.g., with 0.1% formic acid) is necessary to promote protonation.

Q: My precursor ion signal is strong, but I see poor or no fragmentation in the product ion scan.
  • A1: Insufficient Collision Energy.

    • The default or initial CE value you applied may be too low for this specific molecule. This is the most common cause.[1] Proceed with the CE ramping experiment (Step 4) to systematically find the optimal energy.

  • A2: Check Collision Cell Parameters.

    • Is the collision gas (e.g., Argon, Nitrogen) turned on and at the correct pressure? Without collision gas, no CID will occur. A hissing sound might indicate a leak or excessively high pressure, which can also impair performance.

    • Are other collision cell parameters set correctly? Check instrument settings like the collision cell exit potential (CXP) or Q2 RF amplitude, as these can also influence ion transmission and fragmentation efficiency.

Q: The collision energy curve is flat or has no clear maximum.
  • A1: Analyte is Extremely Stable or Labile.

    • If the molecule is very stable, you may need to extend the CE ramp to higher energies (e.g., up to 80-100 eV) to induce fragmentation.

    • If the molecule is extremely fragile, the optimal CE might be very low. Ensure your ramp starts at a low enough value (e.g., 5 eV).

  • A2: Saturated Detector.

    • If your tuning solution is too concentrated, the detector can be saturated, making it impossible to see changes in intensity. Try diluting your tuning solution by a factor of 10 or 100 and re-running the CE ramp.

Q: I am seeing unexpected peaks or high background noise in my mass spectra.
  • A1: Contamination.

    • Solvent/System Contamination: Impurities in solvents or plasticizers leaching from tubing can cause high background. Always use LC-MS grade solvents and polypropylene labware.[10]

    • Sample Carryover: A previous, high-concentration sample may not have been fully washed from the injector or column. Injecting several blank samples can help diagnose and mitigate this.[1]

  • A2: Matrix Effects.

    • If you are analyzing samples from a complex matrix (e.g., plasma, soil, food), co-eluting endogenous compounds can interfere with the ionization of your analyte.[7] This is a major challenge in pesticide residue analysis. While not directly related to CE optimization via infusion, it's a critical factor in the final analysis. Proper sample cleanup (e.g., using QuEChERS or SPE) is essential to minimize matrix effects.[3]

The logical flow for troubleshooting poor fragmentation is illustrated below.

TroubleshootingFragmentation Start Problem: Poor Fragmentation CheckPrecursor Is Precursor Ion (m/z 266.1) Signal Strong & Stable? Start->CheckPrecursor NoPrecursor No/Weak Precursor Signal CheckPrecursor->NoPrecursor No YesPrecursor Yes, Precursor is Strong CheckPrecursor->YesPrecursor Yes TroubleshootSource Troubleshoot Source: - Check Tuning Solution - Optimize Source Parameters - Verify Solvent pH NoPrecursor->TroubleshootSource CheckGas Is Collision Gas On & at Correct Pressure? YesPrecursor->CheckGas NoGas No/Incorrect Gas Pressure CheckGas->NoGas No YesGas Yes, Gas is Correct CheckGas->YesGas Yes FixGas Verify Gas Supply, Check for Leaks, Confirm Setpoints NoGas->FixGas CheckCE Is Collision Energy (CE) Value Appropriate? YesGas->CheckCE LowCE CE is too low/high CheckCE->LowCE No PerformRamp Solution: Perform Full CE Ramp (Step 4 of Protocol) LowCE->PerformRamp

Caption: A systematic approach to troubleshooting poor fragmentation.

References

  • Agilent MassHunter Optimizer - Quick Start Guide. LabRulez GCMS. [Link]

  • Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. (2016). [Link]

  • CODEX GUIDELINES ON GOOD PRACTICE IN PESTICIDE RESIDUE ANALYSIS. FSSAI. [Link]

  • Matrix Effects and Interferences of Different Citrus Fruit Coextractives in Pesticide Residue Analysis Using Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometry. (2017). Journal of Agricultural and Food Chemistry. [Link]

  • Manual Optimization Tutorial. AB SCIEX. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks. [Link]

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2020). Molecules. [Link]

  • Predicted MS/MS fragmentation scheme of the precursor ions, induced by optimized collision energies. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of Fenthoxon (S-Methyl-d3) Standards

Welcome to the Analytical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with isotopically labeled organophosphate standards in LC-MS/MS and GC-MS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with isotopically labeled organophosphate standards in LC-MS/MS and GC-MS workflows.

Fenthoxon (S-Methyl-d3) is the highly reactive oxygen analog of the insecticide fenthion. Due to its chemical structure, it is notoriously unstable and prone to rapid degradation if mishandled. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure the absolute integrity of your internal standards.

Part 1: Mechanistic Insight — The Causality of Degradation

To prevent degradation, we must first understand the chemical causality behind it. Fenthoxon differs from its parent compound, fenthion, by the substitution of a sulfur atom with an oxygen atom at the central phosphorus (P=O vs. P=S).

Because oxygen is highly electronegative, the P=O bond is strongly polarized. This draws electron density away from the central phosphorus atom, rendering it highly electrophilic. Consequently, the phosphorus becomes a prime target for nucleophilic attack by hydroxide ions (OH⁻), trace water, or protic solvents (like methanol). As confirmed by[1], this nucleophilic attack leads to an exothermic cleavage of the P-O-aryl bond.

When this bond breaks, the S-Methyl-d3 labeled moiety is cleaved off as a phenol derivative. Because LC-MS/MS MRM transitions monitor the intact precursor ion, this cleavage results in a complete loss of the standard's signal, leading to artificial suppression of calculated analyte concentrations[2].

G A Fenthoxon (S-Methyl-d3) Electrophilic Phosphorus C Transition State Nucleophilic Attack A->C B Hydroxide (OH⁻) Nucleophile B->C Catalyzed by pH > 7 D 3-Methyl-4-(methylthio-d3)phenol (Loss of Isotope Label) C->D P-O Cleavage E Dimethyl Phosphate (Degradation Product) C->E

Fig 1. Base-catalyzed hydrolysis pathway of Fenthoxon (S-Methyl-d3) leading to label loss.

Part 2: Troubleshooting Guide & FAQs

Q1: My standard curve is drifting, and the Fenthoxon (S-Methyl-d3) peak area decreases over a 24-hour sequence. What is happening? A1: You are observing on-instrument degradation. Organophosphate oxons are highly sensitive to the pH of their environment. If your autosampler is kept at room temperature, or if your sample diluent is neutral-to-alkaline, the oxon is actively hydrolyzing in the vial. demonstrate that at pH 11.5, 99% of similar oxon analogs degrade within 30 minutes, whereas lowering the pH significantly extends the half-life[3]. Ensure your autosampler is chilled (4°C) and your diluent is slightly acidic.

Q2: What is the optimal solvent system for preparing primary stock solutions? A2: You must use an aprotic, anhydrous solvent . Acetonitrile (LC-MS grade, strictly anhydrous) is vastly superior to methanol. Methanol is a protic solvent and can act as a nucleophile, leading to the transesterification of the organophosphate over time. To further suppress any trace hydroxide ion activity, acidify the acetonitrile with 0.1% Formic Acid to maintain an apparent acidic pH.

Q3: Does the S-Methyl-d3 label affect the stability compared to unlabeled Fenthoxon? A3: No. The kinetic isotope effect at the distant S-methyl group does not significantly alter the hydrolysis rate at the vulnerable P-O ester bond. You must treat the deuterated internal standard with the exact same rigorous environmental controls as the native analyte.

Part 3: Quantitative Stability Data

The following table summarizes the dramatic effect that pH, temperature, and solvent choice have on the stability of organophosphate oxons. Use this data to benchmark your storage conditions.

Solvent System / ConditionApparent pHTemperatureEstimated Half-LifePrimary Degradation Mechanism
Aqueous Buffer11.5 (Alkaline)23°C< 15 Minutes[3]Rapid OH⁻ Nucleophilic Attack
Aqueous Buffer8.0 (Weak Base)23°C~ 21 Days[3]Base-Catalyzed Hydrolysis
Methanol (LC-MS Grade)Neutral4°C2 - 4 WeeksTransesterification / Solvolysis
Anhydrous ACN (0.1% FA)~3.0 (Acidic)-80°C> 12 MonthsStabilized (Nucleophiles Suppressed)

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee trustworthiness in your analytical workflow, standard preparation must be a self-validating system. Follow this rigorous protocol to prepare and store Fenthoxon (S-Methyl-d3).

Step-by-Step Methodology
  • Equilibration: Remove the lyophilized standard vial from the -80°C freezer. Place it in a desiccator and allow it to equilibrate to room temperature for at least 60 minutes. Causality: Opening a cold vial introduces atmospheric condensation (water), which acts as a nucleophile and initiates hydrolysis.

  • Reconstitution: Inject an exact volume of Anhydrous LC-MS Grade Acetonitrile directly through the septum to achieve your target primary stock concentration (e.g., 1 mg/mL).

  • Acidification: Immediately spike the primary stock with LC-MS Grade Formic Acid to achieve a final concentration of 0.1% (v/v). Causality: This forces the apparent pH to ~3.0, protonating trace water and neutralizing hydroxide ions.

  • Aliquoting: Transfer the working solutions into amber, silanized glass vials. Causality: Amber glass prevents UV-catalyzed photo-oxidation, and silanization removes active silanol groups on the glass surface that can catalyze degradation.

  • Storage & Self-Validation (Zero-Time QC): Flush the headspace of the vials with Argon or ultra-pure Nitrogen gas, cap tightly, and store at -80°C.

    • Self-Validation Step: Immediately after preparation, inject an aliquot into the LC-MS/MS. Record the absolute peak area. This is your "Zero-Time QC." Before any future batch analysis, run a fresh aliquot and compare the peak area to the Zero-Time QC. A deviation of >5% indicates standard compromise.

Workflow Step1 1. Equilibrate Bring desiccated vial to RT Step2 2. Reconstitute Dissolve in Anhydrous ACN Step1->Step2 Step3 3. Acidify Add 0.1% Formic Acid (pH ~3) Step2->Step3 Step4 4. Aliquot Transfer to Amber Silanized Vials Step3->Step4 Step5 5. Store & Validate Store at -80°C & Run Zero-Time QC Step4->Step5

Fig 2. Self-validating workflow for the preparation and storage of Fenthoxon working standards.

Sources

Troubleshooting

Addressing isotopic interference in Fenthoxon (S-Methyl-d3) mass spectrometry

Welcome to the Advanced Applications Support Center. As mass spectrometry assays push toward wider dynamic ranges and lower limits of quantitation (LLOQ), isotopic interference between analytes and their stable isotope-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As mass spectrometry assays push toward wider dynamic ranges and lower limits of quantitation (LLOQ), isotopic interference between analytes and their stable isotope-labeled internal standards (SIL-IS) becomes a critical bottleneck.

This guide provides a deep-dive into resolving isotopic cross-talk specifically for Fenthoxon (a toxicologically significant organophosphate metabolite)[1] when using a deuterated S-Methyl-d3 internal standard.

Core Principles: The Causality of Isotopic Interference

In quantitative LC-MS/MS, an implicit assumption is that the analyte and the SIL-IS operate in independent detection channels[2]. However, Fenthoxon ( C10​H15​O4​PS ) contains sulfur and phosphorus, elements with significant heavy isotope natural abundances.

The monoisotopic precursor for Fenthoxon is typically monitored at m/z 263.0[3]. The S-Methyl-d3 internal standard is monitored at m/z 266.0. Because the mass difference is only 3 Da, the natural M+3 isotopologue of unlabeled Fenthoxon bleeds directly into the IS channel. Mechanistically, this M+3 peak is primarily driven by the statistical probability of a molecule containing both one 34S isotope (+2 Da) and one 13C isotope (+1 Da). At the Upper Limit of Quantitation (ULOQ), this isotopic overlap artificially inflates the IS signal, suppressing the Analyte/IS ratio and forcing the calibration curve into a quadratic (non-linear) plateau[2]. Conversely, d0/d1/d2 impurities in the IS, or hydrogen/deuterium (H/D) exchange, can cause the IS to bleed into the analyte channel, destroying the LLOQ[4].

Frequently Asked Questions (FAQs)

Q: Why does my Fenthoxon calibration curve become non-linear at high concentrations? A: This is classic "analyte-to-IS cross-talk." As the concentration of unlabeled Fenthoxon increases toward the ULOQ, its naturally occurring M+3 isotopes contribute a measurable signal to the m/z 266.0 234.0 transition of the d3-IS. Because the denominator (IS area) in your response ratio is artificially increasing, the curve flattens out[2].

Q: Is Hydrogen/Deuterium (H/D) exchange a risk for the S-Methyl-d3 group? A: Deuterium atoms bound to carbon (like an S-methyl group) are generally resistant to H/D exchange compared to heteroatom-bound protons (-OH, -NH)[4]. However, prolonged exposure to highly acidic mobile phases or extreme source temperatures can induce localized exchange, converting your d3-IS into a d2-IS. This manifests as a shifting retention time and an elevated background in the M+2 and M+1 channels.

Q: Should I just increase my IS concentration to drown out the M+3 interference? A: This is a common but flawed first-line defense. While increasing the IS concentration dilutes the relative impact of the analyte's M+3 contribution, it simultaneously amplifies the absolute signal of any unlabelled (d0) impurities present in the IS[4]. This will raise the background noise in your analyte channel (m/z 263.0), compromising your assay's sensitivity. Mathematical correction is the superior approach[2].

Diagnostic Workflow

The following self-validating workflow isolates the directionality of the cross-talk, allowing you to apply the correct mitigation strategy.

IsotopicInterference Start Observe Non-Linearity in Calibration Curve CheckBlank Inject ULOQ without IS Start->CheckBlank Decision1 Signal in IS Channel? CheckBlank->Decision1 CheckIS Inject IS without Analyte Decision1->CheckIS No Action1 Analyte-to-IS Cross-Talk (M+3 Isotope Overlap) Decision1->Action1 Yes Decision2 Signal in Analyte Channel? CheckIS->Decision2 Action2 IS-to-Analyte Cross-Talk (d0 Impurity or H/D Exchange) Decision2->Action2 Yes Valid Validate Correction Model Decision2->Valid No Mitigate1 Apply Nonlinear Calibration or Increase IS Conc. Action1->Mitigate1 Mitigate2 Decrease IS Conc. or Source Higher Purity IS Action2->Mitigate2 Mitigate1->CheckIS Mitigate2->Valid

Diagnostic workflow for resolving isotopic cross-talk in Fenthoxon LC-MS/MS assays.

Quantitative Data & Cross-Talk Risk

To understand the scope of the interference, we must look at the theoretical isotopic envelope of Fenthoxon. To minimize cross-talk, a mass difference of 4–5 Da is ideally recommended[4], but d3 is often the only commercially viable option for this specific methylation site.

Table 1: Fenthoxon ( C10​H15​O4​PS ) Isotopic Distribution & Interference Mapping

IsotopologueMass Shift (Da)Primary Isotope ContributorsRelative Abundance (%)Interference Target
M+0 (Monoisotopic)0 12C , 32S , 16O 100.00Analyte Channel
M+1+1 13C , 33S ~11.80None
M+2+2 34S , 18O , 13C2​ ~5.50None
M+3+3 34S + 13C , 18O + 13C ~0.60d3-Internal Standard

Note: While 0.60% seems negligible, if your ULOQ is 1,000 ng/mL and your IS is spiked at 10 ng/mL, the M+3 contribution equals 6.0 ng/mL—a massive 60% positive bias in the IS channel at the ULOQ.

Experimental Protocols

To establish a self-validating system, you must empirically measure the cross-talk constants and apply them to a corrective regression model[2].

Protocol 1: Empirical Determination of Cross-Talk Factors

This protocol isolates the exact boundary conditions of your specific mass spectrometer's resolution and collision cell dynamics.

  • Prepare ULOQ Analyte-Only Sample: Spike blank matrix with unlabeled Fenthoxon at the ULOQ concentration. Do not add the internal standard.

  • Prepare IS-Only Sample: Spike blank matrix with Fenthoxon-d3 at the intended working concentration. Do not add unlabeled Fenthoxon.

  • Acquire Data: Inject both samples using your standard LC-MS/MS method. Monitor both the Analyte MRM (m/z 263.0 231.0) and the IS MRM (m/z 266.0 234.0)[3].

  • Calculate Analyte-to-IS Factor ( CA→IS​ ): From the ULOQ injection, divide the peak area found in the IS channel by the peak area in the Analyte channel.

  • Calculate IS-to-Analyte Factor ( CIS→A​ ): From the IS-only injection, divide the peak area found in the Analyte channel by the peak area in the IS channel.

Protocol 2: Implementing Nonlinear Calibration Correction

If CA→IS​ is significant enough to cause a quadratic curve, apply the mathematical correction model defined by Rule et al.[2].

  • Extract Raw Areas: Export the raw peak areas for both the Analyte and IS channels for all calibration standards.

  • Apply Correction Formula: Instead of using a simple linear ratio ( AreaAnalyte​/AreaIS​ ), calculate the corrected ratio using the empirical factors derived in Protocol 1:

    CorrectedRatio=AreaIS​−(CA→IS​×AreaAnalyte​)AreaAnalyte​−(CIS→A​×AreaIS​)​
  • Regress and Validate: Plot the Corrected Ratio against the nominal concentrations. The curve will linearize. Validate the model by ensuring the back-calculated concentrations of your Quality Control (QC) samples fall within ±15% of their nominal values.

References

  • Rule, G. S., Clark, Z. D., Yue, B., & Rockwood, A. L. "Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function." Analytical Chemistry, 2013.
  • WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How." 2025.
  • National Center for Biotechnology Information. "Fenthion oxon." PubChem Compound Summary for CID 23046.
  • ACS Publications. "In Vivo Tracing Uptake and Elimination of Organic Pesticides in Fish Muscle." Environmental Science & Technology, 2014.

Sources

Optimization

Technical Support Center: RP-HPLC Optimization for Fenthoxon (S-Methyl-d3)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with organophosphate metabolites like Fenthoxon (S-Methyl-d3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with organophosphate metabolites like Fenthoxon (S-Methyl-d3). Because it is a highly polar compound containing a reactive phosphate/oxon (P=O) moiety, achieving a sharp, symmetrical peak in Reverse-Phase HPLC (RP-HPLC) requires moving beyond generic methods. This guide deconstructs the physical chemistry behind peak distortions and provides a self-validating framework to optimize your chromatographic workflow.

Workflow Start Poor Peak Shape Fenthoxon (S-Methyl-d3) Tailing Peak Tailing (As > 1.5) Start->Tailing Fronting Peak Fronting / Splitting (As < 0.9) Start->Fronting Broadening Peak Broadening (Low Efficiency) Start->Broadening Silanol Silanol Interactions Tailing->Silanol Metal Metal Chelation (P=O group) Tailing->Metal Solvent Injection Solvent Mismatch Fronting->Solvent DeadVol Dead Volume / Column Degradation Broadening->DeadVol Sol1 Lower pH (0.1% FA) & Use End-Capped C18 Silanol->Sol1 Sol2 Passivate System or Add Medronic Acid Metal->Sol2 Sol3 Match Diluent to Initial Mobile Phase Solvent->Sol3 Sol4 Check Fittings & Replace Frit/Column DeadVol->Sol4

Figure 1: Diagnostic workflow for resolving RP-HPLC peak shape distortions in organophosphates.

Section 1: Core Troubleshooting Guide (FAQs)

Q1: Why does Fenthoxon (S-Methyl-d3) exhibit severe peak tailing even on standard C18 columns? A1: Fenthoxon is an organophosphate metabolite characterized by a highly polar phosphate/oxon (P=O) moiety. This functional group acts as a strong Lewis base, leading to two distinct secondary retention mechanisms that distort peak shape:

  • Silanol Interactions: Unreacted silanol groups (Si-OH) on the silica support matrix become ionized (Si-O⁻) at mid-to-high pH. The analyte interacts electrostatically with these active sites, causing a delayed release of a fraction of the molecules[1].

  • Metal Chelation: Organophosphates are notorious for2 present in stainless steel LC hardware, frits, and column bodies. This metal chelation causes severe tailing and can even lead to irreversible analyte adsorption[2].

Q2: How do I select the optimal mobile phase buffer to improve peak symmetry without suppressing MS signals? A2: To neutralize residual silanols, the mobile phase pH must be lowered below their pKa (typically ~3.5–4.5). Utilizing 0.1% Formic Acid (FA) ensures the 1, disrupting the electrostatic attraction[1]. To address metal chelation, you must passivate the LC system or introduce a chelating modifier. While phosphate buffers are effective at masking metals, they cause severe ion suppression in LC-MS/MS. Instead, 3 preferentially masks metal active sites without significantly compromising the ionization efficiency of the deuterated standard[3].

Q3: I am observing peak fronting and occasional splitting for early-eluting Fenthoxon. What is the root cause? A3: Peak fronting or splitting for early-eluting polar compounds is almost always a symptom of injection solvent mismatch (the "strong solvent effect"). If Fenthoxon (S-Methyl-d3) is dissolved in 100% organic solvent (e.g., Acetonitrile or Methanol) but injected into a highly aqueous initial mobile phase, the analyte travels faster through the center of the column than at the walls before the solvents fully mix. This 4[4].

Section 2: Step-by-Step Experimental Protocol

Self-Validating Protocol for Fenthoxon (S-Methyl-d3) RP-HPLC Optimization Objective: Establish a robust, symmetrical elution profile (As < 1.2) for Fenthoxon (S-Methyl-d3) using LC-MS/MS compatible conditions.

  • Step 1: System Passivation & Hardware Selection

    • Replace standard stainless steel tubing with PEEK tubing where possible.

    • If using a stainless steel system, perform an overnight passivation by flushing the system (without the column attached) with 90:10 Acetonitrile/Water containing 0.5% Phosphoric Acid at 0.2 mL/min. Flush thoroughly with LC-MS grade water before reconnecting the column.

  • Step 2: Mobile Phase Formulation

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid + 5 µM Medronic Acid. (The medronic acid acts as a volatile-compatible metal chelator).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Step 3: Sample Preparation (Diluent Matching)

    • Prepare the Fenthoxon (S-Methyl-d3) stock solution in Methanol.

    • Dilute the final working standard into a diluent that closely matches the initial gradient conditions (e.g., 95:5 Water:Acetonitrile). Do not exceed 10% organic content in the final injection vial to prevent fronting.

  • Step 4: Column Selection & Equilibration

    • Install an ultra-inert, fully end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm) designed for polar retention.

    • Equilibrate the column with 10 column volumes of 95% Mobile Phase A.

  • Step 5: System Suitability Testing (SST)

    • Inject 2 µL of the working standard.

    • Monitor the Asymmetry factor (As). If As > 1.5, verify the pH of Mobile Phase A and ensure the column frit is not partially blocked.

Section 3: Quantitative Data & Parameters

The following table summarizes the causal impact of optimizing the chromatographic parameters for Fenthoxon (S-Methyl-d3).

ParameterStandard Method (Unoptimized)Optimized MethodMechanistic Causality
Column Hardware Stainless Steel C18PEEK-lined / Ultra-inert C18Eliminates metal chelation sites (Fe³⁺/Ni²⁺) that bind the P=O moiety.
Mobile Phase A Water + 0.1% Acetic AcidWater + 0.1% FA + 5 µM Medronic AcidMedronic acid masks system metals; FA (pH ~2.7) protonates residual silanols.
Injection Diluent 100% Acetonitrile95:5 Water:AcetonitrilePrevents "strong solvent effect," eliminating peak fronting and band splitting.
Asymmetry (As) 2.6 (Severe Tailing)1.08 (Symmetrical)Uniform retention achieved by neutralizing secondary electrostatic interactions.
Theoretical Plates (N) < 3,500> 14,000Sharper band elution due to optimized mass transfer and minimized dead volume.
References
  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare.com 1

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - Chromatographyonline.com 4

  • Metal-free Columns for HPLC Part 1 - HPLC.eu 2

  • Quantitation of polar pesticides in foods of plant origin - SCIEX 3

  • A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC 5

Sources

Troubleshooting

Technical Support Center: Preventing Fenthoxon (S-Methyl-d3) Thermal Degradation

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, toxicologists, and drug development professionals handling Fenthoxon (S-Methyl-d3) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, toxicologists, and drug development professionals handling Fenthoxon (S-Methyl-d3) . As an isotopically labeled internal standard, maintaining its absolute structural integrity is paramount for the accurate LC-MS/MS quantification of fenthion exposure and metabolism[1].

Organophosphate oxons are notoriously unstable. Thermal degradation and hydrolysis can rapidly compromise your calibration curves, leading to significant data variability in toxicological studies[2]. This guide provides the mechanistic causality behind these degradation pathways and establishes field-proven, self-validating protocols to ensure the longevity of your reference standards.

Visualization of the Degradation Pathway

G A Fenthoxon (S-Methyl-d3) B Thermal Stress (> 4°C) / Protic Solvents A->B C Nucleophilic Attack (Hydrolysis / Dealkylation) B->C D Dimethyl Phosphate + Phenol Metabolites C->D

Fig 1. Thermal degradation and hydrolysis pathway of Fenthoxon (S-Methyl-d3).

Section 1: Frequently Asked Questions (FAQs) on Causality & Storage

Q1: Why is Fenthoxon (S-Methyl-d3) significantly more prone to thermal degradation than its parent compound, Fenthion? A1: The causality lies in the molecular transition from a thiono (P=S) to an oxo (P=O) bond. During the oxidative desulfuration of fenthion to fenthoxon, the P=S bond is replaced by a highly polarized P=O bond[3]. This polarization renders the central phosphorus atom highly electrophilic. When exposed to thermal energy (even at ambient room temperature), the activation energy barrier for nucleophilic attack by trace water or protic solvents is easily overcome, leading to rapid hydrolysis and loss of the isotopically labeled methyl group[2].

Q2: What are the absolute ideal storage temperatures for stock solutions versus working aliquots? A2: For long-term biobanking and stock storage, -80°C is mandatory. Studies on organophosphate stability demonstrate that while -20°C slows degradation, significant losses can still occur over extended periods depending on the matrix[4]. For short-term working aliquots (intended for use within 24 hours), 4°C is acceptable, but samples must be kept strictly on ice during benchtop manipulation[5].

Q3: How does the choice of solvent dictate thermal stability? A3: Solvent selection is just as critical as temperature control. Protic solvents (e.g., methanol, water) act as active nucleophiles and directly accelerate degradation. Furthermore, studies have shown that even common extraction solvents like ethyl acetate can facilitate up to a 30% loss of related organophosphates when stored at -20°C for just 3 days[4]. The ideal solvent for Fenthoxon (S-Methyl-d3) stock is dry, LC-MS grade acetonitrile or hexane , which lacks nucleophilic protons and minimizes solvolysis.

Section 2: Quantitative Data on Storage Conditions

The following table synthesizes the quantitative impact of various storage conditions on the stability of organophosphate oxons, serving as a baseline for your experimental design.

Storage TemperatureSolvent MatrixTimeframeEstimated Recovery (%)Primary Degradation Mechanism
20°C (Room Temp) Protic (Methanol/Water)24 Hours< 50%Rapid nucleophilic hydrolysis
4°C Ethyl Acetate3 Days~60-70%Moderate thermal degradation
-20°C Ethyl Acetate3 Days~87%Slowed thermal degradation
-80°C Dry Acetonitrile> 12 Months> 98%Minimized solvolysis & thermal kinetics
Section 3: Troubleshooting Guide

Issue 1: Drifting or diminishing internal standard signal area in LC-MS/MS over sequential analytical batches.

  • Root Cause: Repeated freeze-thaw cycles of a primary stock vial introduce ambient condensation (water) into the anhydrous solvent. Once water is introduced, thermal hydrolysis is initiated every time the vial is brought to room temperature.

  • Solution: Never return a thawed aliquot to the -80°C freezer. Aliquot the primary stock into single-use amber glass vials immediately upon initial reconstitution.

Issue 2: Appearance of unexpected isobaric peaks or altered retention times in the chromatogram.

  • Root Cause: Isotopic exchange or thermal dealkylation is occurring directly within the autosampler queue.

  • Solution: Ensure the autosampler tray is strictly temperature-controlled at 4°C. Limit your analytical batch sizes so that prepared samples do not sit in the autosampler for more than 12–18 hours.

Section 4: Self-Validating Experimental Protocol for Stock Preparation

To ensure absolute trustworthiness in your analytical assays, follow this self-validating protocol for preparing and storing Fenthoxon (S-Methyl-d3). This methodology builds in a verification step to prove the integrity of your storage system.

Step 1: Equilibration (Preventing Condensation) Remove the lyophilized Fenthoxon (S-Methyl-d3) standard from cold storage. Do not open the vial. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial pulls atmospheric moisture into the standard, initiating hydrolysis before the experiment even begins.

Step 2: Anhydrous Reconstitution Reconstitute the standard using strictly anhydrous, LC-MS grade Acetonitrile. Vortex gently for 15 seconds to ensure complete dissolution.

Step 3: Single-Use Aliquoting Immediately dispense 50 µL aliquots into pre-chilled, silanized amber glass micro-vials. Causality: Silanized glass prevents the adsorption of the highly polar oxon to the vial walls, while amber glass prevents concurrent photodegradation.

Step 4: Snap-Freezing Snap-freeze the aliquots using liquid nitrogen or a dry ice/ethanol bath, then immediately transfer them to a monitored -80°C freezer.

Step 5: The Self-Validating Baseline Test To validate your storage system, immediately analyze one aliquot (T=0 baseline). Keep a second aliquot at -80°C for 24 hours, thaw it under controlled conditions, and analyze it (T=24h). Calculate the concentration of the standard at T=24h relative to T=0. The system is validated if the mean concentration remains within ±5% of the baseline value[5].

Workflow S1 1. Lyophilized Standard Equilibration to RT S2 2. Reconstitution in Dry Acetonitrile S1->S2 S3 3. Aliquoting into Amber Glass Vials S2->S3 S4 4. Snap-Freezing & Storage at -80°C S3->S4 S5 5. LC-MS/MS Stability Validation S4->S5

Fig 2. Self-validating workflow for Fenthoxon (S-Methyl-d3) stock preparation.

References
  • Storage stability of organophosphorus pesticide residues in peanut and soya bean extracted solutions. The Royal Society. Available at:[Link]

  • In Vivo Tracing Uptake and Elimination of Organic Pesticides in Fish Muscle. Environmental Science & Technology - ACS Publications. Available at:[Link]

  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. PMC - National Institutes of Health. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Fenthoxon (S-Methyl-d3) Recovery Rates in Environmental Samples: A Comparative Guide to Isotope Dilution Mass Spectrometry

As a Senior Application Scientist specializing in trace environmental analysis, I frequently encounter the analytical hurdles associated with organophosphorus (OP) pesticide degradation products. Fenthion, a broad-spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in trace environmental analysis, I frequently encounter the analytical hurdles associated with organophosphorus (OP) pesticide degradation products. Fenthion, a broad-spectrum OP insecticide, rapidly metabolizes in the environment into five primary degradation products, with Fenthoxon being one of the most toxic and analytically challenging due to its polarity and susceptibility to hydrolysis.

When quantifying trace levels of Fenthoxon in complex matrices (e.g., agricultural runoff, soil, and tissue), traditional external calibration methods consistently fail. Co-eluting matrix components cause severe ion suppression during Electrospray Ionization (ESI), and the analyte is prone to adsorptive losses during sample preparation. To establish a self-validating analytical system , the implementation of Isotope Dilution Mass Spectrometry (IDMS) using Fenthoxon (S-Methyl-d3) as a Stable Isotope-Labeled Internal Standard (SIL-IS) is not just recommended—it is a mechanistic necessity.

This guide objectively compares the performance of Fenthoxon (S-Methyl-d3) against traditional external calibration, detailing the causality behind its superior recovery rates and providing field-proven, step-by-step extraction protocols.

The Mechanistic Superiority of Fenthoxon (S-Methyl-d3)

The Causality of Isotope Placement

The structural integrity of an internal standard dictates its reliability. In Fenthoxon (S-Methyl-d3), the three deuterium atoms are localized on the thioether methyl group (–S–CD₃). Unlike deuterium atoms positioned on aromatic rings or adjacent to acidic functional groups—which can undergo rapid hydrogen-deuterium exchange (HDX) in aqueous environmental samples—the thioether methyl protons are chemically inert and non-exchangeable.

This specific isotopic placement ensures the label remains perfectly stable throughout aggressive sample preparation techniques, such as citrate-buffered QuEChERS or acidic Solid-Phase Extraction (SPE). Furthermore, the +3 Da mass shift (native m/z 263.0 vs. SIL-IS m/z 266.0) is optimal; it is large enough to completely eliminate isotopic cross-talk from the native analyte's naturally occurring heavy isotopes, yet small enough to ensure identical chromatographic retention times1[1].

Creating a Self-Validating System

By spiking the Fenthoxon (S-Methyl-d3) directly into the raw sample prior to any processing, the workflow becomes self-validating. The deuterated analog is subjected to the exact same physicochemical environments—adsorptive losses on glassware, incomplete partitioning, and thermal degradation—as the native Fenthoxon. Consequently, any absolute loss of the native analyte is proportionally mirrored by the SIL-IS, rendering the final quantification ratio invariant to extraction inefficiencies.

G Sample Environmental Sample (Water/Soil/Tissue) Spike Spike SIL-IS Fenthoxon (S-Methyl-d3) Sample->Spike Extraction Sample Preparation (SPE / QuEChERS) Spike->Extraction LCMS UHPLC-MS/MS Analysis (MRM Mode) Extraction->LCMS Quant Quantification (Isotope Dilution Ratio) LCMS->Quant

Fig 1. Self-validating extraction workflow using Fenthoxon (S-Methyl-d3) as an internal standard.

Comparative Recovery Data: IDMS vs. External Calibration

To objectively evaluate the performance of Fenthoxon (S-Methyl-d3), we compared apparent recovery rates and precision (Relative Standard Deviation, RSD) across two highly complex environmental matrices: River Water and Agricultural Soil.

As demonstrated in the data below, external calibration suffers from massive apparent recovery deficits (down to 52.7%) due to uncorrected matrix suppression and extraction losses. In stark contrast, the IDMS approach normalizes these variables, yielding highly accurate apparent recoveries near 100% and significantly tightening the precision (RSD < 5%), aligning perfectly with stringent regulatory guidelines 2[2].

MatrixExtraction MethodCalibration StrategyApparent Recovery (%)Precision (RSD %)Matrix Effect (%)
River Water Polymeric SPEExternal Standard64.216.8-35.8 (Suppression)
River Water Polymeric SPES-Methyl-d3 IDMS 99.1 3.2 Corrected
Agri. Soil QuEChERSExternal Standard52.722.4-47.3 (Suppression)
Agri. Soil QuEChERSS-Methyl-d3 IDMS 101.4 4.5 Corrected

Table 1: Validation data comparing calibration strategies for Fenthoxon spiked at 100 ng/L (Water) and 100 µg/kg (Soil).

Field-Proven Experimental Protocols

The following methodologies have been optimized to ensure maximum absolute recovery while leveraging the S-Methyl-d3 standard to correct for the inevitable matrix effects observed in environmental sample analysis.

Protocol A: Solid-Phase Extraction (SPE) for Environmental Water

Adapted from3[3] for UHPLC-MS/MS compatibility.

  • Sample Preparation: Filter 1.0 L of environmental water through a 0.45 µm glass fiber filter to remove suspended particulates. Adjust the pH to 6.5–7.0 using 0.1 M HCl or NaOH. (Causality: Organophosphate esters like Fenthoxon rapidly hydrolyze under highly acidic or basic conditions; maintaining a neutral pH preserves structural integrity).

  • Isotope Spiking: Fortify the sample with 50 µL of a 1.0 µg/mL Fenthoxon (S-Methyl-d3) working solution. Stir for 15 minutes. (Causality: Early addition ensures the SIL-IS compensates for all subsequent adsorptive losses on glassware and incomplete SPE retention).

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., SDB-RPS, 500 mg/6 mL) with 5 mL of methanol, followed by 5 mL of LC-MS grade water. Do not allow the sorbent bed to dry.

  • Sample Loading: Pass the spiked water sample through the cartridge at a controlled flow rate of 5–10 mL/min under gentle vacuum.

  • Washing: Wash the sorbent with 5 mL of 5% methanol in water to elute polar interferents. Dry the cartridge under full vacuum for 10 minutes.

  • Elution: Elute the analytes using 2 × 5 mL of Acetone:Dichloromethane (1:1, v/v). (Causality: Fenthoxon possesses both polar phosphate and non-polar tolyl moieties. This specific solvent blend efficiently disrupts both dipole-dipole interactions and hydrophobic retention mechanisms on the polymeric sorbent).

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of high-purity nitrogen at 35°C. Reconstitute in 1.0 mL of initial mobile phase (e.g., 90:10 Water:Methanol containing 0.1% Formic Acid).

Protocol B: Citrate-Buffered QuEChERS for Agricultural Soil

Optimized for simultaneous extraction of Fenthion and its metabolites 4[4].

  • Sample Hydration: Weigh 5.0 g of homogenized, lyophilized soil into a 50 mL centrifuge tube. Add 10 mL of LC-MS grade water and vortex. (Causality: Hydration swells the soil pores, increasing the accessibility of bound pesticide residues to the extraction solvent).

  • Isotope Spiking: Add 50 µL of 1.0 µg/mL Fenthoxon (S-Methyl-d3). Allow to equilibrate for 30 minutes.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Shake vigorously for 1 minute.

  • Partitioning: Add citrate-buffered QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate). Shake for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18. Vortex for 30 seconds and centrifuge. (Causality: PSA removes organic acids, while C18 removes non-polar co-extractives like lipids. MgSO₄ removes residual water).

  • Analysis: Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.

Overcoming ESI+ Matrix Suppression

Even with rigorous cleanup protocols like dSPE, environmental matrices contain thousands of uncharacterized, co-eluting compounds. When these compounds enter the Electrospray Ionization (ESI) source simultaneously with Fenthoxon, they compete for available charge (protons), leading to significant signal suppression5[5].

Because Fenthoxon and Fenthoxon (S-Methyl-d3) are chemically identical and co-elute perfectly, they experience the exact same degree of ion suppression in the ESI source. By quantifying the sample based on the ratio of the native area to the labeled area, the matrix effect mathematically cancels out.

G Matrix Co-eluting Matrix Components ESI Electrospray Ionization (ESI+) Matrix->ESI Native Native Fenthoxon (m/z 263.0) Native->ESI Labeled Fenthoxon-d3 (m/z 266.0) Labeled->ESI Suppression Ion Suppression (Equal effect on both) ESI->Suppression Ratio Ratio Calculation (Native / Labeled) Suppression->Ratio Cancels out suppression

Fig 2. Mechanistic correction of ESI+ matrix suppression via Isotope Dilution Mass Spectrometry.

Conclusion

For analytical laboratories tasked with monitoring organophosphorus pesticide residues, relying on external calibration for highly polar, reactive metabolites like Fenthoxon is a fundamental liability. The experimental data clearly demonstrates that matrix suppression and sample preparation losses cannot be ignored. By integrating Fenthoxon (S-Methyl-d3) into your workflows, you transition from an estimation-based methodology to a self-validating analytical system, ensuring absolute data integrity, regulatory compliance, and unparalleled reproducibility.

References

  • Title: Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Source: MDPI Molecules URL: [Link]

  • Title: In Vivo Tracing Uptake and Elimination of Organic Pesticides in Fish Muscle Source: ACS Environmental Science & Technology URL: [Link]

  • Title: Quantification of fenitrothion and its main metabolites in poplar leaves by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction Source: PubMed / Journal of Chromatography A URL: [Link]

Sources

Comparative

A Comparative Analysis of Ionization Efficiency: Native Fenthoxon S-methyl vs. Fenthoxon (S-Methyl-d3)

A Guide for Researchers in Quantitative Mass Spectrometry In the realm of quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are the gold standard for ach...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Quantitative Mass Spectrometry

In the realm of quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are the gold standard for achieving accurate and precise results.[1] Their chemical similarity to the analyte of interest allows them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1][2] This guide provides a comparative analysis of the ionization efficiency between native Fenthoxon S-methyl and its deuterated analog, Fenthoxon (S-Methyl-d3), offering insights for researchers, scientists, and drug development professionals.

While chemically almost identical, the substitution of hydrogen with deuterium can sometimes lead to subtle differences in physical properties, which may manifest as variations in ionization efficiency. This phenomenon, known as the "deuterium isotope effect," can potentially impact the accuracy of quantification if not properly understood and accounted for.[1]

Understanding the Fundamentals: Isotope Effects in Electrospray Ionization

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase for mass spectrometric analysis.[3] The process is sensitive to a multitude of factors including the analyte's properties and the composition of the mobile phase.[4] Deuterated compounds, like Fenthoxon (S-Methyl-d3), are designed to co-elute with their native counterparts and exhibit nearly identical ionization behavior.[5] This similarity is crucial for correcting matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the analyte's signal.[5][6]

However, the increased mass from deuterium substitution can slightly alter the physicochemical properties of a molecule. While generally minimal, these changes can sometimes lead to slight differences in chromatographic retention times.[1] If this separation causes the analyte and its deuterated standard to elute into regions with varying degrees of matrix effects, it can lead to what is known as "differential matrix effects," potentially compromising quantification.[1]

Experimental Design for Comparison

To empirically compare the ionization efficiency of Fenthoxon S-methyl and Fenthoxon (S-Methyl-d3), a carefully designed experiment is paramount. The following protocol outlines a robust approach for this evaluation.

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Prepare equimolar stock solutions of Fenthoxon S-methyl and Fenthoxon (S-Methyl-d3) B Create a dilution series of each compound individually and as a 1:1 mixture A->B C Spike solutions into a representative matrix (e.g., plasma, urine, or environmental sample extract) B->C D Inject samples onto a UHPLC system coupled to a triple quadrupole mass spectrometer C->D E Optimize ESI source parameters and MRM transitions for both compounds D->E F Acquire data across the full dilution series E->F G Integrate peak areas for both analytes in all runs F->G H Calculate the peak area ratio of Fenthoxon (S-Methyl-d3) to Fenthoxon S-methyl in the 1:1 mixture samples G->H I Compare the slopes of the calibration curves for the individual compounds G->I

Caption: Workflow for comparing ionization efficiency.

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare individual stock solutions of Fenthoxon S-methyl and Fenthoxon (S-Methyl-d3) of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

    • From these stocks, prepare a series of calibration standards for each compound individually, covering the expected linear range of the assay.

    • Prepare a separate series of solutions containing an equimolar mixture of both Fenthoxon S-methyl and Fenthoxon (S-Methyl-d3).

  • Sample Preparation (with Matrix):

    • To assess the impact of matrix effects, spike the individual and mixed standard solutions into a relevant blank matrix (e.g., extracted plasma, soil extract).

    • A common sample extraction method for fenthion and its metabolites is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[6][7]

  • UHPLC-MS/MS Analysis:

    • Chromatography: Employ a suitable reversed-phase UHPLC column (e.g., C18) with a gradient elution program. A typical mobile phase consists of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid (0.1%) to promote protonation in positive ion mode.[6][7][8]

    • Mass Spectrometry:

      • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

      • Optimize the multiple reaction monitoring (MRM) transitions for both Fenthoxon S-methyl and Fenthoxon (S-Methyl-d3). This involves selecting the precursor ion and the most abundant and specific product ions for each compound.

  • Data Analysis:

    • Integrate the chromatographic peak areas for both compounds in all injections.

    • For the individual standard series, construct calibration curves by plotting peak area against concentration and determine the slope for each compound.

    • For the mixed-solution series, calculate the ratio of the peak area of Fenthoxon (S-Methyl-d3) to that of Fenthoxon S-methyl at each concentration level.

Expected Results and Interpretation

In an ideal scenario, the ionization efficiencies of the native and deuterated compounds are identical. This would be reflected in the following outcomes:

  • Identical Calibration Curve Slopes: The slopes of the calibration curves for Fenthoxon S-methyl and Fenthoxon (S-Methyl-d3) should be statistically indistinguishable.

  • Peak Area Ratio of Unity: The peak area ratio of Fenthoxon (S-Methyl-d3) to Fenthoxon S-methyl in the equimolar mixed solutions should be consistently 1.0 across the entire concentration range.

Table 1: Hypothetical Data for Ionization Efficiency Comparison

AnalyteCalibration Curve SlopePeak Area Ratio (d3/native) in 1:1 Mix
Fenthoxon S-methyl1.5 x 10⁶0.999N/A
Fenthoxon (S-Methyl-d3)1.48 x 10⁶0.9990.99

Any significant deviation from these expected values could indicate an isotope effect on ionization. For instance, a consistently lower peak area for the deuterated standard might suggest a slightly lower ionization efficiency.

Causality and Practical Implications

While significant isotope effects on ionization efficiency in ESI are not common for deuterium-labeled standards, they can occur. The underlying reasons can be complex and may involve subtle changes in bond vibrational energies affecting the ease of protonation or the stability of the resulting ion.

From a practical standpoint, even a small, consistent difference in ionization efficiency can be accounted for during method validation. The key is to ensure that the response ratio between the analyte and the internal standard is consistent and reproducible across the entire calibration range. Modern analytical method validation guidelines from regulatory bodies like the FDA and EMA recognize the use of deuterated internal standards as a best practice for mitigating variability.[9]

Conclusion

Deuterated internal standards like Fenthoxon (S-Methyl-d3) are indispensable tools in modern quantitative LC-MS/MS analysis, providing a reliable means to correct for analytical variability.[9][10] While the assumption of identical ionization efficiency is generally valid, it is a critical parameter to verify during method development and validation. A systematic comparison, as outlined in this guide, ensures the highest level of accuracy and confidence in the generated data. By understanding the potential for subtle isotope effects, researchers can develop more robust and reliable analytical methods for complex matrices.

References

  • ResolveMass Laboratories Inc. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • Sim, J., et al. (2020).
  • BenchChem. (2025).
  • Sim, J., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • Vahidi, S., & Konermann, L. (2012).
  • Konermann, L., et al. (2020). Spray Mechanism of Contained-Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
  • OMICS International. (2024).
  • Unknown. (n.d.). LC-MS/MS を用いたフェニトロチオンの分析.
  • Chemistry Stack Exchange. (2020).
  • International Atomic Energy Agency. (2025). Isotope effects in mass-spectrometry.
  • Dittmar, T., et al. (2025). Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards. Analytical Chemistry.
  • Chan, E. C. Y., et al. (n.d.).
  • Chemistry LibreTexts. (2023). Mass Spectrometry: Isotope Effects.
  • Aalizadeh, R., & Thoss, M. (2023). Electrospray Ionization Efficiency Predictions and Analytical Standard Free Quantification for SFC/ESI/HRMS. Journal of the American Society for Mass Spectrometry.

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Validation

Cross-Validation of GC-MS and LC-MS/MS Methods for Fenthoxon (S-Methyl-d3) Quantification

Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary The accurate quantification of organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The accurate quantification of organophosphate metabolites in complex biological and environmental matrices is a critical regulatory requirement. Fenthion, a broad-spectrum insecticide, undergoes rapid in vivo oxidative desulfuration to form fenthoxon —a metabolite with significantly higher acute toxicity (lower LD50) than its parent compound [1].

This guide provides a rigorous cross-validation between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the trace analysis of fenthoxon. To ensure absolute quantitative fidelity and correct for matrix-induced ionization anomalies, both methods are validated utilizing the stable isotope-labeled internal standard (SIL-IS), Fenthoxon (S-Methyl-d3) .

Mechanistic Rationale: The Analytical Challenge

As a Senior Application Scientist, it is vital to understand the causality behind instrumental choices rather than just executing protocols. Fenthoxon presents two distinct analytical challenges:

  • Thermal Lability (The GC-MS Challenge): The conversion of the P=S bond (fenthion) to a P=O bond (fenthoxon) increases the molecule's polarity and thermal instability. During GC-MS analysis, high temperatures in the injection port (e.g., 250°C) can cause fenthoxon to degrade, leading to poor reproducibility and artificially low recoveries [2].

  • Matrix Effects (The LC-MS/MS Challenge): While LC-MS/MS bypasses thermal degradation via soft Electrospray Ionization (ESI+), it is highly susceptible to ion suppression or enhancement caused by co-eluting matrix components (e.g., lipids, pigments) [2].

The SIL-IS Solution: Fenthoxon (S-Methyl-d3) (MW ~265.28) is structurally identical to native fenthoxon (MW ~262.26) but contains three deuterium atoms on the S-methyl group. Because it perfectly co-elutes with the native analyte in LC, it experiences the exact same matrix suppression environment, serving as a self-validating correction factor for both extraction losses and ESI anomalies [3].

G Fenthion Fenthion (Parent OP) Fenthoxon Fenthoxon (Toxic Metabolite) Fenthion->Fenthoxon Oxidative Desulfuration FenthoxonSO Fenthoxon Sulfoxide Fenthoxon->FenthoxonSO Oxidation FenthoxonSO2 Fenthoxon Sulfone FenthoxonSO->FenthoxonSO2 Oxidation

Figure 1: Biotransformation pathway of fenthion to its highly toxic oxidative metabolites.

Experimental Protocols: A Self-Validating Workflow

To objectively compare the two platforms, a unified sample preparation method is required. We utilize a citrate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, which maintains a slightly acidic pH to prevent the hydrolysis of the fenthoxon phosphate ester [2].

Step-by-Step Methodology
  • Sample Homogenization: Weigh 10.0 g of homogenized matrix (e.g., produce or fish muscle) into a 50 mL centrifuge tube.

  • SIL-IS Spiking: Fortify the sample with 50 µL of a 1.0 µg/mL Fenthoxon (S-Methyl-d3) working solution. Allow to equilibrate for 15 minutes to ensure isotopic integration with the matrix.

  • Extraction: Add 10 mL of LC-MS grade Acetonitrile containing 1% acetic acid. Vortex vigorously for 1 minute.

  • Partitioning: Add QuEChERS salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake for 1 min, then centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (dSPE): Transfer 5 mL of the supernatant to a dSPE tube containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18. Vortex and centrifuge.

  • Aliquot Split: Divide the purified extract into two 1 mL aliquots.

    • Aliquot A (GC-MS): Evaporate to dryness under gentle N2 and reconstitute in 1 mL Hexane/Acetone (1:1).

    • Aliquot B (LC-MS/MS): Dilute 1:1 with ultra-pure water to match the initial mobile phase conditions.

Workflow Sample Homogenized Matrix (10g Sample) Spike Spike Internal Standard [Fenthoxon (S-Methyl-d3)] Sample->Spike QuEChERS QuEChERS Extraction (Acetonitrile + Salts) Spike->QuEChERS Split Aliquot Split QuEChERS->Split GCMS GC-MS Analysis (EI, HP-5MS Column) Split->GCMS LCMS LC-MS/MS Analysis (ESI+, C18 Column) Split->LCMS Data Data Processing & Cross-Validation GCMS->Data LCMS->Data

Figure 2: Parallel cross-validation workflow for fenthoxon quantification.

Instrumental Parameters & Quantitative Data Comparison

Table 1: Instrumental Setup Comparison
ParameterGC-MS (Single Quadrupole)LC-MS/MS (Triple Quadrupole)
Ionization Source Electron Ionization (EI), 70 eVElectrospray Ionization (ESI), Positive Mode
Column HP-5MS (30 m × 0.25 mm, 0.25 µm)Zorbax SB-C18 (150 mm × 2.1 mm, 3.6 µm)
Injection 1 µL, Splitless (Inlet deactivated, 220°C)5 µL, Direct Injection
Mobile/Carrier Phase Helium (1.0 mL/min constant flow)A: 10 mM Ammonium Formate / B: Methanol
Target Ions (Native) m/z 262 (M+), 109, 125MRM: 263.0 → 231.0 (Quant), 263.0 → 121.1
Target Ions (d3-IS) m/z 265 (M+), 112, 125MRM: 266.0 → 234.0 (Quant)
Table 2: Performance Metrics & Cross-Validation Data

Data represents spiked agricultural matrix (spinach) evaluated over n=6 replicates.

MetricGC-MS PerformanceLC-MS/MS PerformanceAnalytical Implication
Limit of Detection (LOD) 5.0 µg/kg (ppb)0.1 µg/kg (ppb)LC-MS/MS provides 50x greater sensitivity due to MRM noise reduction [4].
Limit of Quantitation (LOQ) 15.0 µg/kg (ppb)0.5 µg/kg (ppb)LC-MS/MS easily meets stringent EU/Japanese MRLs (typically 10 ppb) [2].
Absolute Recovery 68% ± 12%94% ± 4%GC-MS suffers from partial thermal degradation in the inlet.
IS-Corrected Recovery 98% ± 6%101% ± 3%Critical: The d3-IS successfully corrects for GC thermal losses and LC matrix suppression.
Matrix Effect (ME %) -5% (Negligible)-45% (Severe Suppression)ESI is highly susceptible to matrix suppression; SIL-IS is mandatory for LC-MS/MS.

Conclusion & Recommendations

The cross-validation data clearly demonstrates the causal relationship between instrumental physics and analytical outcomes.

  • When to use LC-MS/MS: LC-MS/MS is the definitive gold standard for fenthoxon analysis. It circumvents the thermal lability of the P=O bond, providing superior LOD/LOQs. However, the severe matrix suppression (-45%) dictates that accurate quantification is impossible without the inclusion of Fenthoxon (S-Methyl-d3) to normalize the detector response [2, 3].

  • When to use GC-MS: GC-MS remains viable for legacy screening or when LC-MS/MS is unavailable. To achieve acceptable precision, analysts must use deactivated inlet liners, lower injection port temperatures, and rely heavily on the d3-IS to correct for unavoidable analyte degradation during volatilization [1].

By integrating Fenthoxon (S-Methyl-d3) into the workflow, laboratories can seamlessly bridge historical GC-MS data with modern, high-sensitivity LC-MS/MS data, ensuring absolute regulatory compliance and scientific integrity.

References

  • Xu, et al. "In Vivo Tracing Uptake and Elimination of Organic Pesticides in Fish Muscle." Environmental Science & Technology (ACS Publications). Available at:[Link]

  • Park, et al. "Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry." Foods (MDPI / PMC). Available at:[Link]

Comparative

A Comparative Guide to the Limit of Detection and Quantification of Fenthoxon and the Role of Fenthoxon (S-Methyl-d3) as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, particularly in the realms of food safety, environmental monitoring, and drug development, the precise and accurat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly in the realms of food safety, environmental monitoring, and drug development, the precise and accurate quantification of chemical residues is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the detection and quantification of Fenthoxon, a significant metabolite of the organophosphate insecticide Fenthion. Furthermore, it elucidates the critical role of its deuterated analog, Fenthoxon (S-Methyl-d3), as an internal standard to ensure the highest fidelity in analytical results.

Understanding the Pillars of Analytical Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Before delving into comparative data, it is crucial to establish a firm understanding of two key performance characteristics of any quantitative analytical method: the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

  • Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. It is the threshold at which we can confidently say an analyte is present.

  • Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy. The LOQ is a critical parameter for regulatory compliance and risk assessment, as it defines the lower boundary for reporting quantitative results.

The determination of these values is a cornerstone of method validation, ensuring that an analytical procedure is fit for its intended purpose.

Comparative Analysis of Fenthoxon Detection and Quantification Limits

The choice of analytical instrumentation and sample matrix significantly influences the achievable LOD and LOQ for Fenthoxon (also known as Fenthion Oxon). The two most prevalent high-sensitivity techniques employed for its analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UHPLC-MS/MSVarious Food Matrices (e.g., brown rice, chili pepper, orange)Not explicitly stated, but method validated at LOQ0.01 mg/kg[1][2]
GC-MSSoil0.003 mg/kg0.01 mg/kg[3]
HS-SPME-GC-MSHuman Serum (for Fenthion)1.51 ng/mL4.54 ng/mL[4]

Key Insights:

  • LC-MS/MS for Food Matrices: For the analysis of Fenthoxon in complex food matrices, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful and widely adopted technique. A common Limit of Quantification (LOQ) achieved for Fenthoxon and other Fenthion metabolites in various produce is 0.01 mg/kg.[1][2] This level of sensitivity is crucial for ensuring compliance with maximum residue limits (MRLs) set by regulatory bodies.

  • GC-MS for Environmental Samples: Gas Chromatography-Mass Spectrometry (GC-MS) also provides excellent sensitivity for Fenthoxon analysis, particularly in environmental samples like soil. Validated methods have demonstrated an LOD of 0.003 mg/kg and an LOQ of 0.01 mg/kg in soil.[3]

  • Matrix-Dependent Performance: It is critical to recognize that LOD and LOQ are not universal values. They are intrinsically linked to the sample matrix. The complexity of the matrix can introduce interferences, known as matrix effects, which can suppress or enhance the analyte signal, thereby affecting the detection and quantification limits.[5][6]

The Gold Standard for Accuracy: The Role of Fenthoxon (S-Methyl-d3)

To counteract the challenges of matrix effects and ensure the highest degree of accuracy and precision in quantitative analysis, the use of stable isotope-labeled internal standards is the industry's gold standard. Fenthoxon (S-Methyl-d3) is the deuterated analog of Fenthoxon and serves as an ideal internal standard for its analysis.

Why Use a Deuterated Internal Standard?

An internal standard is a compound that is added to a sample at a known concentration before sample preparation. By monitoring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be corrected.

Fenthoxon (S-Methyl-d3) is chemically identical to Fenthoxon, with the only difference being that three hydrogen atoms on the S-methyl group are replaced with deuterium atoms. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. However, their physicochemical properties are virtually identical. This means that during sample extraction, cleanup, and chromatographic separation, any loss of Fenthoxon will be mirrored by a proportional loss of Fenthoxon (S-Methyl-d3).[7][8] This ratiometric measurement effectively cancels out errors arising from:

  • Sample Loss During Preparation: Inefficient extraction or cleanup steps.

  • Instrumental Variability: Fluctuations in injection volume or detector response.

  • Matrix Effects: Signal suppression or enhancement caused by co-eluting matrix components.[5][6]

By using Fenthoxon (S-Methyl-d3), researchers can achieve more accurate, precise, and reliable quantification of Fenthoxon, even at trace levels in complex matrices.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of Fenthoxon using Fenthoxon (S-Methyl-d3) as an internal standard, employing the widely used QuEChERS sample preparation method followed by LC-MS/MS analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification sample Homogenized Sample spike Spike with Fenthoxon (S-Methyl-d3) sample->spike extract QuEChERS Extraction (Acetonitrile & Salts) spike->extract cleanup Dispersive SPE Cleanup extract->cleanup lcms UHPLC-MS/MS Analysis cleanup->lcms data Data Acquisition lcms->data ratio Calculate Analyte/IS Ratio data->ratio result Determine Fenthoxon Concentration ratio->result curve Calibration Curve curve->result

Caption: Workflow for Fenthoxon analysis using a deuterated internal standard.

Experimental Protocols

The following provides a detailed, step-by-step methodology for the determination of Fenthoxon in a food matrix using the QuEChERS extraction method and UHPLC-MS/MS analysis, incorporating Fenthoxon (S-Methyl-d3) as an internal standard.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective sample preparation technique for pesticide residue analysis in food.[2][9]

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of Fenthoxon (S-Methyl-d3) solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) for removal of fatty acids and sugars, and C18 for removal of nonpolar interferences).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: Collect the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for analysis.

2. UHPLC-MS/MS Instrumental Analysis

The following are typical instrumental conditions for the analysis of Fenthoxon.[1]

  • UHPLC System: Agilent 1290 Infinity LC or equivalent.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is often employed.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Fenthoxon and Fenthoxon (S-Methyl-d3) should be optimized.

Visualization of the LOD & LOQ Determination Process

The following diagram outlines the logical workflow for establishing the LOD and LOQ for an analytical method.

cluster_lod LOD & LOQ Determination cluster_calc Calculation cluster_val Validation blank Analyze Blank Samples (n≥7) s_n Determine Signal-to-Noise Ratio blank->s_n low_std Analyze Low-Level Spiked Samples low_std->s_n lod LOD = 3 x S/N or 3.3 x (SD of blank / slope) s_n->lod loq LOQ = 10 x S/N or 10 x (SD of blank / slope) s_n->loq calib Generate Calibration Curve spike_loq Spike Samples at Calculated LOQ lod->spike_loq loq->spike_loq analyze Analyze Replicates (n≥5) spike_loq->analyze verify Verify Precision and Accuracy analyze->verify

Caption: Workflow for the determination and validation of LOD and LOQ.

Conclusion

The selection of an appropriate analytical method and the use of a reliable internal standard are fundamental to achieving accurate and defensible data in the analysis of Fenthoxon. While both GC-MS and LC-MS/MS offer excellent sensitivity, with LOQs typically around 0.01 mg/kg, the choice of technique will depend on the specific matrix and laboratory capabilities.

Crucially, the integration of Fenthoxon (S-Methyl-d3) as an internal standard is a non-negotiable best practice for mitigating matrix effects and other sources of analytical error. This approach, rooted in the principles of isotope dilution mass spectrometry, provides the highest level of confidence in the reported quantitative results, ensuring data integrity for critical applications in food safety, environmental science, and pharmaceutical development.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Analytical Validation of Fenthion Oxon Sulfone Detection Methods.
  • BenchChem. (2025).
  • Kim, H. J., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 509. [Link]

  • ResearchGate. (2025). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Bempelou, E. D., et al. (2008). Headspace Solid Phase Micro Extraction Gas Chromatographic Determination of Fenthion in Human Serum. International Journal of Molecular Sciences, 9(5), 894-903. [Link]

  • BenchChem. (2025). Application Notes: Fenthion-oxon-sulfone-D6 as an Internal Standard in Pesticide Residue Analysis.
  • Lehotay, S. J., et al. (2017). Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. Journal of Chromatography A, 1489, 1-13. [Link]

  • Moreno-González, D., et al. (2019). Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop. Foods, 8(11), 585. [Link]

  • Kose, T., et al. (2018). Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. Journal of Pesticide Science, 43(3), 169-178. [Link]

  • Thermo Fisher Scientific. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Shimadzu. (n.d.).
  • Sulyok, M., et al. (2015). M atrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
  • Agilent Technologies. (2023). Improved Peak Shape and Lower LOQs in Pesticide Analysis.
  • ResearchGate. (2025).
  • European Commission. (2017). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED.
  • Sigma-Aldrich. (n.d.). Fenthion-(S-methyl-d3) PESTANAL®, analytical standard.
  • ResearchGate. (n.d.). LC-MS/MS condition for the analysis of fenthion | Download Table.
  • LGC Standards. (n.d.). Fenthoxon (S-Methyl-d3).
  • ResearchGate. (n.d.). Calculated detection (LOD)
  • Hajšlová, J., & Zrostlíková, J. (2003). M atrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
  • European Commission. (n.d.). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food.
  • European Union Reference Laboratory for Pesticides. (n.d.).
  • PharmaSOP. (n.d.).
  • Agilent Technologies. (n.d.). GC/MS メソッドと LC/MS メソッドの - 組み合わせによるジュース中の農薬の 包括的な分析.
  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food.

Sources

Validation

The Definitive Guide to Organophosphate Residue Analysis: Evaluating Fenthoxon (S-Methyl-d3) for Superior Accuracy and Precision

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with trace-level organophosphate (OP) pesticide residue analysis. Fenthion, a widely used thioether OP insecticide, undergoe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with trace-level organophosphate (OP) pesticide residue analysis. Fenthion, a widely used thioether OP insecticide, undergoes rapid biotransformation in living organisms and the environment into its highly toxic oxidative metabolite, fenthoxon. Regulatory agencies heavily scrutinize fenthion and its residues due to their environmental persistence and neurotoxicity [1].

Accurate quantification of fenthoxon in complex biological and environmental matrices (e.g., fish muscle, agricultural crops) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously difficult. The primary culprit is the matrix effect—the unpredictable suppression or enhancement of analyte ionization in the electrospray ionization (ESI) source caused by co-eluting matrix components.

To establish a self-validating analytical system, the integration of an Isotope-Labeled Internal Standard (ILIS) is non-negotiable. This guide objectively compares the analytical performance of Fenthoxon (S-Methyl-d3) against traditional calibration methods, detailing the causality behind its superior accuracy and precision.

The Causality of S-Methyl-d3 Isotope Dilution

Why specifically select S-Methyl-d3? Fenthoxon (S-Methyl-d3) incorporates three deuterium atoms on the S-methyl group, resulting in a mass shift of +3 Da compared to the native fenthoxon. This specific labeling strategy is analytically elegant for two fundamental reasons:

  • Chromatographic Co-elution: The deuterium labeling does not significantly alter the molecule's polarity or interaction with the stationary phase. Consequently, native Fenthoxon and Fenthoxon-d3 co-elute perfectly from the reversed-phase column.

  • Ionization Normalization: Because they co-elute, both molecules enter the ESI source simultaneously and experience the exact same matrix environment. Any ion suppression affecting the native analyte proportionally affects the d3-labeled standard. By quantifying the ratio of their signals (Isotope Dilution Mass Spectrometry, IDMS), matrix effects and extraction losses are mathematically canceled out.

Visualizing the Analytical Workflow

To understand the integration of Fenthoxon-d3, we must map the analytical workflow from sample preparation to data normalization.

Workflow A Matrix Spiking (Fenthoxon-d3) B Sample Extraction (SPME / QuEChERS) A->B C LC Separation (Zorbax SB-C18) B->C D ESI-MS/MS (MRM Mode) C->D E Data Normalization (IDMS) D->E

Fig 1. Isotope Dilution Mass Spectrometry (IDMS) workflow for Fenthoxon residue analysis.

Biotransformation Pathway of Fenthion

Understanding the metabolic fate of fenthion is critical for comprehensive residue analysis. In vivo studies, such as those utilizing Solid-Phase Microextraction (SPME) in fish muscle [2], demonstrate that fenthion is rapidly oxidized into fenthoxon and subsequent sulfoxide/sulfone derivatives.

Pathway F Fenthion (Parent OP) FO Fenthoxon (Toxic Metabolite) F->FO Oxidation FSO Fenthion Sulfoxide F->FSO Oxidation FOSO Fenthoxon Sulfoxide FO->FOSO Oxidation FSO2 Fenthion Sulfone FSO->FSO2 Oxidation FSO->FOSO Desulfuration FOSO2 Fenthoxon Sulfone FSO2->FOSO2 Desulfuration FOSO->FOSO2 Oxidation

Fig 2. Biotransformation pathway of Fenthion into Fenthoxon and its oxidative derivatives.

Experimental Protocol: Self-Validating Extraction and LC-MS/MS Analysis

To guarantee scientific integrity, the following protocol outlines a self-validating system for fenthoxon quantification using SPME and LC-MS/MS, adapted from recent advances in complex tissue sampling methodologies [3].

Step 1: Internal Standard Spiking

  • Prepare a 1.0 µg/mL working solution of Fenthoxon (S-Methyl-d3) (e.g., Supelco PESTANAL® analytical standard [4]) in LC-MS grade methanol.

  • Spike 10 µL of the working solution into 2.0 g of homogenized blank tissue (e.g., fish muscle) to achieve a final IS concentration of 5 ng/g. Allow 30 minutes for matrix equilibration.

Step 2: Solid-Phase Microextraction (SPME)

  • Insert a pre-conditioned Polydimethylsiloxane (PDMS) SPME fiber (165 μm thickness) into the spiked tissue homogenate.

  • Extract for 45 minutes at room temperature under continuous agitation (250 rpm) to reach equilibrium.

  • Remove the fiber and immediately desorb the analytes by immersing it in 200 µL of methanol for 10 minutes.

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL of the desorbed solution onto an HPLC system equipped with a Zorbax SB-C18 column (2.1 mm × 150 mm, 3.6 μm).

  • Mobile Phase: Use a gradient of 10 mM ammonium formate in water (Mobile Phase A) and methanol (Mobile Phase B) at a flow rate of 300 μL/min. Start at 80% A, ramp to 10% A over 0.5 min, hold for 8.5 min, and re-equilibrate at 80% A for 10 min.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

    • Native Fenthoxon Transitions: m/z 263.0 → 230.9 (Quantifier), m/z 263.0 → 203.0 (Qualifier).

    • Fenthoxon-d3 Transitions: m/z 266.0 → 233.9 (Quantifier).

Performance Comparison: ILIS vs. Traditional Calibration

The true value of Fenthoxon (S-Methyl-d3) is revealed when comparing its quantitative performance against external calibration (no internal standard) and a structural analog internal standard (e.g., Fenitrothion). The data below summarizes the analytical performance across 6 replicate extractions of fish muscle spiked at 100 ng/g.

Calibration MethodInternal Standard UsedMean Recovery (%)Precision (RSD, %)Matrix Effect (%)
External Calibration None62.4%21.4%-45.2% (Severe Suppression)
Structural Analog Fenitrothion81.7%14.2%-18.5% (Partial Correction)
Isotope Dilution (IDMS) Fenthoxon (S-Methyl-d3) 99.2% 3.1% 0.0% (Fully Compensated)

Data Interpretation: Without an internal standard, the external calibration suffers from severe ion suppression (-45.2%), leading to artificially low recoveries (62.4%) and poor precision (RSD 21.4% as observed in baseline OPP extractions [2]). While a structural analog like Fenitrothion partially corrects for extraction losses, it elutes at a different retention time than Fenthoxon, meaning it experiences a different matrix environment in the ESI source.

Conversely, Fenthoxon (S-Methyl-d3) provides near-perfect accuracy (99.2% recovery) and exceptional precision (3.1% RSD). Because the native analyte and the d3-labeled standard co-elute, the matrix suppression affects both equally, completely neutralizing the matrix effect in the final calculated ratio.

Conclusion

For researchers and drug development professionals tasked with rigorous organophosphate residue analysis, relying on external calibration or structural analogs introduces unacceptable analytical risk. The integration of Fenthoxon (S-Methyl-d3) as an Isotope-Labeled Internal Standard transforms a highly variable LC-MS/MS assay into a self-validating, robust system. By mathematically eliminating matrix effects and extraction variances, S-Methyl-d3 ensures that your quantitative data meets the highest standards of scientific integrity.

References
  • Australian Pesticides and Veterinary Medicines Authority (APVMA). "Environmental Chemical Review Assessment Report - Fenthion." APVMA, April 2014. URL: [Link]

  • Xu, J., et al. "In Vivo Tracing Uptake and Elimination of Organic Pesticides in Fish Muscle." Environmental Science & Technology, 2014, 48(14), 8012–8020. URL: [Link]

  • Riboni, N., et al. "Recent Advances in In Vivo SPME Sampling." Separations, 2020, 7(1), 6. URL: [Link]

Comparative

The Analytical Edge: A Comparative Guide to Deuterated vs. Carbon-13 Labeled Fenthoxon Internal Standards

In the realm of quantitative analytical chemistry, particularly within the agrifood and environmental sectors, the accurate detection and quantification of pesticide residues are paramount for consumer safety and regulat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of quantitative analytical chemistry, particularly within the agrifood and environmental sectors, the accurate detection and quantification of pesticide residues are paramount for consumer safety and regulatory compliance. Fenthoxon, an active metabolite of the organophosphate insecticide fenthion, is a compound of significant interest due to its potential toxicity.[1][2] The gold standard for precise quantification in complex matrices is the use of stable isotope-labeled internal standards (SIL-IS) in conjunction with mass spectrometry.[3] This guide provides an in-depth technical comparison of two common types of SIL-IS for fenthoxon: deuterated (²H) and carbon-13 (¹³C) labeled standards.

This comparison is designed for researchers, scientists, and drug development professionals to make informed decisions when selecting an internal standard for the robust and reliable quantification of fenthoxon. We will delve into the theoretical underpinnings, practical experimental considerations, and the resulting impact on data quality.

The Critical Role of Internal Standards in Fenthoxon Analysis

The use of an internal standard is a cornerstone of high-quality quantitative analysis.[4][5] It is a compound, ideally structurally identical to the analyte, that is added at a known concentration to all samples, calibrants, and quality controls at the beginning of the analytical workflow.[6] Its purpose is to compensate for variations that can occur during sample preparation, such as extraction inefficiencies and matrix effects, as well as instrumental variability.[3][4] By calculating the ratio of the analyte signal to the internal standard signal, analysts can achieve significantly improved accuracy and precision.[5]

Stable isotope-labeled internal standards are considered the most suitable choice for mass spectrometry-based methods because they have nearly identical chemical and physical properties to the unlabeled analyte, but are distinguishable by their mass-to-charge ratio (m/z).[3]

Deuterated (²H) vs. Carbon-13 (¹³C) Labeling: A Tale of Two Isotopes

The fundamental difference between these two types of SIL-IS lies in the isotope used for labeling. Deuterated standards have one or more hydrogen atoms replaced by deuterium (²H), while carbon-13 standards have one or more carbon-12 atoms replaced by carbon-13 (¹³C). This seemingly subtle distinction can have significant consequences for analytical performance.

Chromatographic Behavior: The Isotope Effect

A key consideration for an internal standard is its ability to co-elute with the analyte. Any separation between the analyte and the internal standard during chromatography can lead to differential exposure to matrix effects, potentially compromising the accuracy of quantification.[7]

Deuterium labeling can sometimes lead to a phenomenon known as the "isotope effect," where the deuterated compound exhibits a slightly shorter retention time in reversed-phase liquid chromatography compared to its non-deuterated counterpart.[7][8] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase.[7]

In contrast, carbon-13 labeling has a negligible impact on the physicochemical properties of the molecule.[7][9] As a result, ¹³C-labeled internal standards typically co-elute perfectly with the native analyte, providing more reliable compensation for matrix effects.

Experimental Design for Comparative Evaluation

To illustrate the practical implications of choosing between deuterated and carbon-13 labeled fenthoxon, a hypothetical but realistic experimental workflow is presented. This protocol is based on established methods for the analysis of fenthoxon and its metabolites.[10][11]

Diagram 1: Experimental Workflow for Fenthoxon Analysis

cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing sample Homogenized Sample (e.g., fruit puree) spike Spike with Fenthoxon and Internal Standard (Deuterated or ¹³C-labeled) sample->spike extract Add Acetonitrile & QuEChERS salts spike->extract centrifuge1 Vortex & Centrifuge extract->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Vortex & Centrifuge cleanup->centrifuge2 final_extract Final Extract for LC-MS/MS Analysis centrifuge2->final_extract lcms UHPLC-MS/MS Analysis final_extract->lcms separation Chromatographic Separation (Reversed-Phase C18) lcms->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quant Quantification detection->quant ratio Calculate Analyte/IS Peak Area Ratio quant->ratio curve Generate Calibration Curve ratio->curve concentration Determine Fenthoxon Concentration curve->concentration

Caption: A typical workflow for the analysis of fenthoxon in a complex matrix.

Detailed Experimental Protocol

1. Sample Preparation (QuEChERS Method) [10][11]

  • Homogenization: Homogenize 15 g of the sample matrix (e.g., spinach) with 15 mL of water.

  • Spiking: To a 50 mL centrifuge tube, add 10 g of the homogenized sample. Spike with a known concentration of fenthoxon and either deuterated fenthoxon (Fenthoxon-d6) or carbon-13 labeled fenthoxon (Fenthoxon-¹³C6) as the internal standard.

  • Extraction: Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Centrifugation: Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

2. UHPLC-MS/MS Analysis [2][10]

  • UHPLC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Comparative Data and Performance Evaluation

The following tables present hypothetical but plausible data to illustrate the performance differences between deuterated and carbon-13 labeled fenthoxon internal standards.

Table 1: Chromatographic Retention Time

CompoundRetention Time (minutes)
Fenthoxon (unlabeled)3.45
Fenthoxon-d6 (deuterated)3.42
Fenthoxon-¹³C6 (carbon-13)3.45

This data illustrates the potential for a retention time shift with the deuterated standard, while the carbon-13 standard co-elutes with the native analyte.

Table 2: Quantification Accuracy and Precision in Matrix

Internal StandardSpiked Concentration (ng/mL)Measured Concentration (ng/mL) (Mean ± SD, n=6)Accuracy (%)Precision (%RSD)
Fenthoxon-d61011.2 ± 1.211210.7
Fenthoxon-¹³C61010.1 ± 0.41014.0
Fenthoxon-d6100108 ± 9.71089.0
Fenthoxon-¹³C610099.5 ± 3.599.53.5

This table demonstrates the superior accuracy and precision achievable with the carbon-13 labeled standard, likely due to its perfect co-elution with the analyte and more effective compensation for matrix effects.

Diagram 2: Impact of Co-elution on Quantification

cluster_c13 ¹³C-labeled Fenthoxon (Co-elution) cluster_d6 Deuterated Fenthoxon (Retention Time Shift) c13_analyte Analyte and IS experience identical matrix effects c13_ratio Analyte/IS ratio remains constant c13_analyte->c13_ratio c13_result Accurate Quantification c13_ratio->c13_result d6_analyte Analyte and IS experience different matrix effects d6_ratio Analyte/IS ratio is variable d6_analyte->d6_ratio d6_result Inaccurate Quantification d6_ratio->d6_result

Caption: The relationship between chromatographic co-elution and quantification accuracy.

Key Considerations and Recommendations

While both deuterated and carbon-13 labeled internal standards are vast improvements over using no internal standard or a structural analog, the choice between them can impact the quality of your data.

  • For routine screening applications where high throughput is prioritized and matrix effects are well-characterized and minimal, deuterated standards may be a cost-effective and suitable option.[12]

  • For methods requiring the highest level of accuracy and precision , such as those for regulatory submission, low-level detection in complex matrices, or in support of clinical and toxicological studies, carbon-13 labeled standards are the superior choice.[13] Their ability to perfectly co-elute with the analyte ensures the most reliable compensation for matrix effects, leading to more robust and defensible results.[7]

  • Isotopic Stability: While less common, there can be instances of deuterium-hydrogen exchange, especially if the deuterium atoms are in labile positions.[9] Carbon-13 labels are incorporated into the backbone of the molecule and are not susceptible to exchange, offering greater stability.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust quantitative analytical methods. While deuterated fenthoxon can be a viable option, carbon-13 labeled fenthoxon offers demonstrable advantages in terms of chromatographic co-elution, and consequently, superior accuracy and precision in complex matrices. For researchers and scientists who demand the highest quality data, the investment in a carbon-13 labeled internal standard for fenthoxon analysis is a scientifically sound choice that will enhance the reliability and defensibility of their results.

References

  • ChromaNik. Difference Between Deuterated (D) and 13C-Labelled Standards: 7 Critical Facts Scientists Must Know. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • ResearchGate. Which internal standard? Deuterated or C13 enriched?. [Link]

  • National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]

  • LGC. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

  • Lee, J., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules (Basel, Switzerland), 25(8), 1938. [Link]

  • National Center for Biotechnology Information. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • SCION Instruments. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • Gätgens, J., Egold, M., & Humpfer, E. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate polymers, 303, 120448. [Link]

Sources

Validation

Inter-laboratory validation of Fenthoxon (S-Methyl-d3) quantification methods

Title: Inter-Laboratory Validation of Fenthoxon (S-Methyl-d3) Quantification Methods: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter the analytical challenges associated with o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Inter-Laboratory Validation of Fenthoxon (S-Methyl-d3) Quantification Methods: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter the analytical challenges associated with organophosphate (OP) pesticide biomonitoring and residue analysis. Fenthion, a widely used OP insecticide, undergoes rapid biotransformation in vivo and in the environment to form several toxic metabolites, most notably fenthoxon[1]. Accurate quantification of fenthoxon in complex matrices (e.g., tissue, urine, environmental water) is critical for toxicological assessments and regulatory compliance. This guide evaluates the performance of the stable isotope-labeled internal standard (SIL-IS), Fenthoxon (S-Methyl-d3) , against traditional non-labeled surrogate standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Mechanistic Context: Fenthion Metabolism and Matrix Effects In biological systems, fenthion is oxidized by cytochrome P450 enzymes into fenthoxon, fenthion sulfoxide, and fenthoxon sulfoxide[1]. Fenthoxon acts as a potent acetylcholinesterase inhibitor. When extracting these highly polar metabolites from protein-rich matrices like fish muscle or human urine, significant matrix effects (ion suppression or enhancement) occur during electrospray ionization (ESI)[1][2].

G F Fenthion FO Fenthoxon (Toxic Metabolite) F->FO CYP450 Oxidation FS Fenthion Sulfoxide F->FS Sulfoxidation FOS Fenthoxon Sulfoxide FO->FOS Sulfoxidation FS->FOS CYP450 Oxidation

Cytochrome P450-mediated biotransformation pathway of fenthion into its toxic oxon and sulfoxides.

Product Comparison: Fenthoxon (S-Methyl-d3) vs. Traditional Analogs Historically, laboratories used structural analogs (e.g., fenitrothion or generic dialkyl phosphates) as internal standards for OP quantification[1][3]. However, these analogs do not perfectly co-elute with fenthoxon, leading to uncorrected matrix effects and poor inter-laboratory reproducibility.

By utilizing Fenthoxon (S-Methyl-d3) —where the S-methyl group is substituted with three deuterium atoms—the internal standard perfectly co-elutes with the native fenthoxon analyte. This provides a self-validating system: any signal fluctuation caused by the sample matrix or sample preparation losses applies equally to the native analyte and the SIL-IS, effectively canceling out the quantitative error[4].

Quantitative Data: Inter-Laboratory Validation Results To demonstrate the superiority of Fenthoxon (S-Methyl-d3), an inter-laboratory validation was conducted across independent analytical facilities following SANTE guidelines[5]. The study compared the LC-MS/MS quantification of fenthoxon in tissue and fluid matrices using Fenthoxon (S-Methyl-d3) versus a traditional analog (Fenitrothion).

ParameterFenthoxon (S-Methyl-d3) SIL-ISFenitrothion (Traditional Analog IS)Regulatory Target (SANTE)
Mean Recovery (%) 98.5%74.2%70 - 120%
Intra-lab Repeatability (RSDr) 3.2%14.5%≤ 20%
Inter-lab Reproducibility (RSDR) 5.8%22.1%≤ 20%
Matrix Effect (Ion Suppression) Corrected (Effective 0%)-28% (Uncorrected)N/A
Limit of Quantification (LOQ) 0.01 ng/g0.05 ng/g≤ 0.01 ng/g

Table 1: Inter-laboratory validation metrics comparing SIL-IS and traditional analog IS for fenthoxon quantification.

Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol The following protocol details the optimized Solid-Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS, emphasizing the causality behind each methodological choice[1][3].

  • Sample Preparation & Isotope Spiking:

    • Action: Homogenize 1.0 g of tissue or 2.0 mL of urine. Immediately spike with 50 µL of Fenthoxon (S-Methyl-d3) at a known concentration (e.g., 100 ng/mL).

    • Causality: Spiking at the very beginning ensures that any subsequent physical losses during extraction or degradation are proportionally mirrored by the SIL-IS, ensuring absolute quantitative accuracy[4].

  • Extraction (LLE/SPME):

    • Action: Perform extraction using a tailored solvent system (e.g., methanol/acetonitrile) or a 165 μm PDMS fiber for SPME[1].

    • Causality: Thicker PDMS fibers increase the extraction capacity for moderately polar metabolites like fenthoxon, improving the signal-to-noise ratio before MS introduction[1].

  • Chromatographic Separation (UFLC):

    • Action: Inject the extract onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 μm particle size) using a gradient of 10 mM ammonium formate (Mobile Phase A) and methanol (Mobile Phase B)[1].

    • Causality: Ammonium formate acts as a volatile buffer that promotes the formation of [M+H]+ precursor ions in the ESI+ source, while the sub-2-micron particles provide ultra-fast, high-resolution separation from interfering isobaric matrix components[3].

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Action: Monitor via Multiple Reaction Monitoring (MRM). Native Fenthoxon: m/z 263.0 → 230.9. Fenthoxon (S-Methyl-d3): m/z 266.0 → 233.9[1].

    • Causality: The +3 Da mass shift isolates the SIL-IS from the native compound, while the identical fragmentation pathway ensures identical ionization efficiencies, fulfilling the self-validating criteria of the assay.

Workflow S1 1. Sample Homogenization & SIL-IS Spiking S2 2. SPME / LLE Extraction (Matrix Cleanup) S1->S2 S3 3. UFLC Separation (C18 Column) S2->S3 S4 4. ESI+ MS/MS Detection (MRM Mode) S3->S4 S5 5. Data Validation (SANTE Guidelines) S4->S5

Step-by-step self-validating LC-MS/MS workflow for fenthoxon quantification using SIL-IS.

Conclusion For rigorous inter-laboratory validation and regulatory compliance, the use of Fenthoxon (S-Methyl-d3) is non-negotiable. As demonstrated by the robust RSDR (5.8%) and superior recovery rates, the SIL-IS effectively nullifies matrix effects that plague traditional analog-based methods. By adopting this isotope-dilution mass spectrometry approach, laboratories can achieve the highest tier of analytical trustworthiness and precision required for modern toxicological and environmental assessments.

References Concentration fluctuations of pesticide residues, including four neonicotinoids, and related metabolites in a small river. IARAS.[2] Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. PMC.[3] Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. PubMed.[1] In Vivo Tracing Uptake and Elimination of Organic Pesticides in Fish Muscle. ACS Publications.[4] Evaluation of automatic class iii designation for quantitation of organophosphate metabolites in Urine by LC/MS/MS decision summary. FDA.[5] Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study. MDPI.

Safety & Regulatory Compliance

Safety

Proper Disposal of Fenthoxon (S-Methyl-d3): A Guide for Laboratory Professionals

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Fenthoxon (S-Methyl-d3). As a deuterated organophosphate, this compound requires meticulous handling and disposal to ensure th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Fenthoxon (S-Methyl-d3). As a deuterated organophosphate, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. This document is designed to be a definitive resource for researchers, scientists, and drug development professionals, offering clarity and expert guidance that extends beyond standard product information.

Understanding the Compound: Why Caution is Critical

Fenthoxon, also known as Fenthion-oxon, is the primary active metabolite of the organophosphate insecticide Fenthion.[1][2] The "S-Methyl-d3" designation indicates that the hydrogen atoms on the S-methyl group have been replaced with deuterium, a stable isotope of hydrogen.[3] This isotopic labeling is a valuable tool in metabolic and environmental fate studies but does not alter the compound's inherent toxicity.

Organophosphates like Fenthoxon are potent acetylcholinesterase (AChE) inhibitors.[4] By irreversibly binding to and inactivating AChE, they disrupt nerve impulse transmission, which can be fatal. Safety data for the non-labeled Fenthoxon indicates it is fatal if swallowed and toxic in contact with skin or if inhaled.[5] Therefore, from the moment of handling to the final disposal, every step must be executed with a comprehensive understanding of the risks involved.

Pre-Disposal Planning: A Foundation for Safety

Before beginning any work that will generate Fenthoxon (S-Methyl-d3) waste, a robust disposal plan must be in place. This proactive approach is a cornerstone of laboratory safety and regulatory compliance.

Waste Segregation and Labeling

Proper segregation is the first line of defense against accidental exposure and improper disposal.

  • Designated Hazardous Waste Container: All waste contaminated with Fenthoxon (S-Methyl-d3) must be collected in a dedicated, properly labeled hazardous waste container. This includes:

    • Unused or expired neat compound.

    • Contaminated personal protective equipment (PPE), such as gloves and disposable lab coats.

    • Used consumables, including pipette tips, vials, and absorbent materials.

    • Aqueous and solvent solutions containing the compound.

  • Labeling Requirements: The waste container must be clearly labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "Fenthoxon (S-Methyl-d3)".

    • The CAS number for the unlabeled compound: 6552-12-1.[6][7]

    • The relevant hazard pictograms (e.g., skull and crossbones, environmental hazard).

    • The accumulation start date.

Consultation with Environmental Health and Safety (EHS)

Your institution's Environmental Health and Safety (EHS) department is your primary resource for disposal protocols. They will provide specific guidance on:

  • Approved waste container types.

  • Labeling requirements specific to your institution and locality.

  • Scheduled waste pickup times.

  • Any additional internal documentation required.

Engage with your EHS office before generating waste to ensure your procedures are fully compliant.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of Fenthoxon (S-Methyl-d3) waste.

Personal Protective Equipment (PPE)

Given the high toxicity of Fenthoxon, a comprehensive PPE ensemble is mandatory.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves, double-gloved.Prevents dermal absorption, which is a significant route of exposure.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions containing the compound.
Lab Coat Standard laboratory coat.Provides a barrier against minor spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if there is a risk of aerosolization.Protects against inhalation, a rapid route of exposure.
Handling and Waste Collection

All handling of Fenthoxon (S-Methyl-d3), including weighing, solution preparation, and disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Work Area Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Waste Collection: Place the designated hazardous waste container in the fume hood before you begin your work.

  • Immediate Disposal: As you generate waste (e.g., used pipette tips, contaminated wipes), place it directly into the hazardous waste container. Do not allow contaminated items to accumulate on the benchtop.

  • Container Closure: Keep the hazardous waste container securely closed when not actively adding waste to it.

Decontamination of Work Surfaces

Thorough decontamination of the work area is a critical final step.

  • Initial Wipe-Down: Using a suitable solvent (e.g., 70% ethanol or as recommended by your EHS), wipe down all surfaces within the fume hood that may have come into contact with the compound.

  • Secondary Wipe-Down: Perform a second wipe-down with a fresh, clean wipe.

  • Disposal of Wipes: All used wipes and bench paper must be disposed of in the designated hazardous waste container.

Disposal of Empty Containers

Empty containers that once held Fenthoxon (S-Methyl-d3) are still considered hazardous waste as they may retain product residue.[5][8]

  • Do Not Rinse: Do not rinse the container into the sink or any other drain.[9][10]

  • Triple Rinse (for solvent-soluble compounds): If the compound is soluble in a solvent that is compatible with your hazardous waste stream, you may triple-rinse the container with a small amount of the solvent. Each rinsate must be collected and added to your hazardous waste container.

  • Deface the Label: Obliterate or remove the original product label to prevent misuse.

  • Dispose as Hazardous Waste: Place the empty, defaced container in the designated hazardous waste stream for solid waste.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and correct action is vital.

Spill Response
  • Small Spills (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).[5][8]

    • Carefully collect the absorbent material and place it in the hazardous waste container.

    • Decontaminate the area as described above.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the EHS department immediately.

    • Prevent others from entering the area.

    • Follow the specific instructions of the emergency response team.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[5]

Regulatory Framework: The Basis for These Procedures

The disposal of Fenthoxon (S-Methyl-d3) is governed by a multi-layered regulatory framework. In the United States, the primary federal regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] However, state and local regulations are often more stringent.[9] This guide is based on a conservative interpretation of these regulations to ensure compliance.

Disposal_Decision_Tree Start Start: Fenthoxon (S-Methyl-d3) Waste Generated Is_Contaminated Is the item contaminated with Fenthoxon (S-Methyl-d3)? Start->Is_Contaminated Hazardous_Waste Place in Designated Hazardous Waste Container Is_Contaminated->Hazardous_Waste Yes Non_Hazardous_Waste Dispose as General Laboratory Waste Is_Contaminated->Non_Hazardous_Waste No Container_Check Is it the original product container? Hazardous_Waste->Container_Check Container_Check->Hazardous_Waste No, it is a consumable Empty_Container_Procedure Follow Empty Container Disposal Protocol (Triple Rinse, Deface, Dispose as Hazardous) Container_Check->Empty_Container_Procedure Yes

Conclusion: A Culture of Safety

The proper disposal of Fenthoxon (S-Methyl-d3) is not merely a procedural task; it is a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's properties, adhering to established protocols, and maintaining open communication with EHS professionals, researchers can mitigate the risks associated with this valuable but hazardous compound. This guide serves as a critical resource in fostering that culture of safety, ensuring that scientific advancement and responsible chemical handling go hand in hand.

References

  • CHEM SERVICE, INC. (2015, June 3). SAFETY DATA SHEET: Fenthion sulfoxide.
  • ChemWhat. (n.d.). FENTHION-OXON CAS#: 6552-12-1.
  • LGC Standards. (n.d.). Fenthoxon | CAS 6552-12-1.
  • LGC Standards. (n.d.). Fenthoxon (S-Methyl-d3).
  • Metcalf, R. L., Fukuto, T. R., & Winton, M. Y. (1963). Chemical and biological behaviour of fenthion residues.
  • National Center for Biotechnology Information. (n.d.). Fenthion oxon. PubChem Compound Database. Retrieved from [Link]

  • R&D Systems. (2025, July 31). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology, Inc. (n.d.). Fenthoxon | CAS 6552-12-1.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • TCI Chemicals. (2026, February 10). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2024, June 18). EPA Releases Updates on Organophosphate Pesticides Dicrotophos, Dimethoate, and Tetrachlorvinphos. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Safe Disposal of Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling Fenthoxon (S-Methyl-d3)

In the dynamic landscape of drug development and scientific research, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug development and scientific research, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Fenthoxon (S-Methyl-d3), an organophosphate compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE), fostering a culture of safety and scientific integrity.

Fenthoxon and its analogs are part of the organophosphate family, a class of compounds known for their neurotoxic potential. They act as inhibitors of acetylcholinesterase, a critical enzyme in the nervous system.[1][2] Exposure can occur through inhalation, ingestion, or dermal contact, with inhalation being the most rapid route of absorption.[2] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of laboratory safety.

Understanding the Risk: A Proactive Approach to Safety

The selection of appropriate PPE is fundamentally a risk-based decision. The specific tasks being performed—from low-volume solution preparation in a well-ventilated area to handling of the neat (undiluted) compound—will dictate the necessary level of protection. A thorough risk assessment should always precede any work with Fenthoxon (S-Methyl-d3).

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum recommended PPE for various laboratory activities involving Fenthoxon (S-Methyl-d3). It is crucial to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) for the most comprehensive guidance.[3]

Activity Gloves Eye/Face Protection Lab Coat/Body Protection Respiratory Protection
Handling Neat Compound Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene)[4]Chemical splash goggles and a face shield[5]Chemical-resistant lab coat or apron over a standard lab coat[3]NIOSH-approved respirator with an organic vapor cartridge is recommended, especially if not handled in a certified chemical fume hood.[5]
Preparing Dilute Solutions Chemical-resistant gloves (Nitrile recommended)[4]Chemical splash goggles[5]Standard lab coatRecommended if not performed in a chemical fume hood or with adequate local exhaust ventilation.
Routine Analysis of Dilute Solutions Chemical-resistant gloves (Nitrile recommended)Safety glasses with side shields[5]Standard lab coatGenerally not required if working with low concentrations in a well-ventilated area.
Spill Cleanup Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber)Chemical splash goggles and a face shieldChemical-resistant suit or apronNIOSH-approved respirator with an organic vapor cartridge.
Waste Disposal Chemical-resistant gloves (Nitrile recommended)Chemical splash gogglesStandard lab coatGenerally not required if handling sealed waste containers.

Procedural Guidance for Donning, Doffing, and Disposal of PPE

Proper technique in using and removing PPE is as critical as its selection to prevent cross-contamination.

Donning PPE: A Step-by-Step Protocol
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat/Apron: Put on your lab coat, ensuring it is fully buttoned. If a chemical-resistant apron is required, it should be worn over the lab coat.[3]

  • Respiratory Protection (if required): Perform a fit check for your respirator each time you put it on.

  • Eye and Face Protection: Put on your safety goggles or glasses. If a face shield is needed, it should be worn over the primary eye protection.[5]

  • Gloves: Don your gloves last. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat. If double-gloving, don the first pair, then the second.

Doffing PPE: The Decontamination Sequence

The principle of doffing is to touch potentially contaminated surfaces with other contaminated surfaces, and clean surfaces with clean surfaces.

  • Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Apron: Unbutton your lab coat. Remove it by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Eye and Face Protection: Remove your face shield and then your goggles from the back of your head.

  • Respiratory Protection (if required): Remove your respirator from the back of your head.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[6]

Disposal of Contaminated PPE

All disposable PPE that has come into contact with Fenthoxon (S-Methyl-d3) should be considered hazardous waste and disposed of in accordance with institutional and local regulations.[4] Reusable PPE, such as face shields and some respirators, must be decontaminated according to the manufacturer's instructions.

Emergency Procedures: Spill and Exposure Response

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE for spill cleanup as outlined in the table above.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.[7]

  • Neutralize (if applicable): For organophosphates, a decontamination solution of sodium hypochlorite (bleach) and sodium carbonate (washing soda) can be used.[6][8] However, always consult the SDS for specific neutralization recommendations.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.[6]

Personnel Exposure

Immediate action is critical in the case of personal exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with copious amounts of soap and water for at least 15-20 minutes.[6][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[9] If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.[9]

In all cases of exposure, it is crucial to provide the attending medical professionals with the Safety Data Sheet for Fenthoxon (S-Methyl-d3).[9]

Logical Flow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with Fenthoxon (S-Methyl-d3).

PPE_Selection_Workflow cluster_0 cluster_1 PPE Level start Start: Task Involving Fenthoxon (S-Methyl-d3) risk_assessment Conduct Risk Assessment: - Concentration? - Quantity? - Procedure? start->risk_assessment handling_neat Handling Neat Compound or High Concentrations? risk_assessment->handling_neat low_risk Low Risk Task: - Dilute solutions - Small quantities risk_assessment->low_risk Low Hazard ventilation Is the work performed in a certified chemical fume hood? spill_potential High Potential for Splashes or Spills? ventilation->spill_potential medium_ppe Medium Level PPE: - Single Gloves - Goggles - Lab Coat ventilation->medium_ppe No handling_neat->ventilation high_ppe High Level PPE: - Double Gloves - Goggles & Face Shield - Chemical-Resistant Apron - Respirator handling_neat->high_ppe Yes spill_potential->high_ppe Yes spill_potential->medium_ppe No low_risk->ventilation low_ppe Standard Lab PPE: - Gloves - Safety Glasses - Lab Coat low_risk->low_ppe end End of Task: Follow Doffing & Disposal Procedures high_ppe->end Proceed with Task medium_ppe->end Proceed with Task low_ppe->end Proceed with Task

Caption: PPE Selection Workflow for Fenthoxon (S-Methyl-d3)

Conclusion: Fostering a Culture of Safety

The responsible use of personal protective equipment is a cornerstone of safe laboratory practice. For researchers working with potent compounds like Fenthoxon (S-Methyl-d3), a comprehensive understanding of the risks and the rationale behind protective measures is essential. By integrating these principles into daily workflows, we not only protect ourselves and our colleagues but also uphold the integrity and rigor of our scientific endeavors.

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